molecular formula C7H7Cl2NO B1354232 2,6-Dichloro-4-ethoxypyridine CAS No. 894804-42-3

2,6-Dichloro-4-ethoxypyridine

Cat. No.: B1354232
CAS No.: 894804-42-3
M. Wt: 192.04 g/mol
InChI Key: OYUWCAQLQJVPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-ethoxypyridine is a useful research compound. Its molecular formula is C7H7Cl2NO and its molecular weight is 192.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-2-11-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUWCAQLQJVPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467596
Record name 2,6-DICHLORO-4-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894804-42-3
Record name 2,6-DICHLORO-4-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-Dichloro-4-ethoxypyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-ethoxypyridine

Introduction

This compound is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecules, including potent orally active antagonists for the corticotropin-releasing factor 1 (CRF1) receptor and other pharmacologically active agents[1]. The strategic placement of chloro- and ethoxy- groups on the pyridine ring provides multiple reactive sites, allowing for diverse downstream chemical modifications. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step protocols, and a comparative analysis of the methodologies.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and industrially favored route to this compound commences with 2,4,6-trichloropyridine. This pathway leverages the principles of nucleophilic aromatic substitution (SNAr), where the pyridine ring, activated by electron-withdrawing substituents, is susceptible to attack by nucleophiles.

Causality and Strategic Considerations

The pyridine nitrogen atom, along with the chlorine atoms at positions 2 and 6, renders the carbon atoms of the ring electron-deficient. This effect is most pronounced at the C4 (para) and C2/C6 (ortho) positions. In the case of 2,4,6-trichloropyridine, the C4 position is kinetically favored for nucleophilic attack. The substitution at this position allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the pyridine nitrogen, a highly stabilizing resonance structure that is not possible with attack at C2 or C6. This inherent electronic preference allows for a highly regioselective reaction, yielding the desired 4-substituted product with high purity. The analogous synthesis of 2,6-dichloro-4-methoxypyridine from 2,4,6-trichloropyridine and sodium methoxide is a well-established procedure, achieving yields of up to 94%[2]. By substituting methanol with ethanol, the same high-yielding transformation can be achieved.

Experimental Protocol: Synthesis from 2,4,6-Trichloropyridine

This protocol is adapted from the established synthesis of the methoxy analogue[2].

Materials:

  • 2,4,6-Trichloropyridine

  • Ethanol (absolute)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous DMF under a nitrogen atmosphere.

  • Sodium hydride (1.05 equivalents) is carefully added to the DMF in portions.

  • Absolute ethanol (1.05 equivalents) is added dropwise to the stirred suspension at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium ethoxide.

  • A solution of 2,4,6-trichloropyridine (1.0 equivalent) in anhydrous DMF is added dropwise to the sodium ethoxide solution at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The mixture is concentrated under reduced pressure to remove the bulk of the DMF.

  • The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Workflow Visualization

G TCP 2,4,6-Trichloropyridine DMF DMF, 0°C to RT TCP->DMF NaOEt Sodium Ethoxide (from NaH + EtOH) NaOEt->DMF Workup Aqueous Workup & Purification DMF->Workup Reaction Product This compound Workup->Product Isolation

Primary synthesis via Nucleophilic Aromatic Substitution.

Alternative Pathway: Synthesis from Chelidamic Acid

An alternative, though more circuitous, route begins with chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid). This pathway involves a sequence of decarboxylation, chlorination, and etherification steps.

Causality and Strategic Considerations

This multi-step approach builds the target molecule by systematically modifying a readily available pyridine core.

  • Ammonolysis & Decarboxylation: Chelidamic acid, derived from chelidonic acid and ammonia, serves as the pyridine scaffold[3][4]. The first conceptual step is the decarboxylation to 4-hydroxypyridine. This is typically achieved by heating, often in the presence of a catalyst.

  • Chlorination: The resulting 4-hydroxypyridine is an electron-rich heterocycle. The hydroxyl group strongly activates the ortho positions (C2 and C6) towards electrophilic aromatic substitution. Treatment with a potent chlorinating agent like phosphorus oxychloride (POCl₃) or triphosgene results in the formation of 2,6-dichloro-4-hydroxypyridine[5].

  • Williamson Ether Synthesis: The final step is a classic Williamson ether synthesis. The phenolic proton of 2,6-dichloro-4-hydroxypyridine is deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide, which then acts as a nucleophile, displacing a halide from an ethylating agent (e.g., ethyl iodide, ethyl bromide) to form the desired ether linkage.

Experimental Protocol: Synthesis from Chelidamic Acid

Step 1: Synthesis of 4-Hydroxypyridine from Chelidamic Acid

  • Procedure: Chelidamic acid is heated above its melting point (typically >260 °C) in a high-boiling point solvent or neat until carbon dioxide evolution ceases. The crude 4-hydroxypyridine can be purified by sublimation or recrystallization.

Step 2: Synthesis of 2,6-Dichloro-4-hydroxypyridine

  • Procedure: 4-Hydroxypyridine (1.0 eq) is added portion-wise to a stirred solution of phosphorus oxychloride (POCl₃, ~3-5 eq) at 0 °C. The mixture is then heated to reflux for several hours. After cooling, the excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully quenched by pouring onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2,6-dichloro-4-hydroxypyridine.

Step 3: Synthesis of this compound

  • Procedure: To a solution of 2,6-dichloro-4-hydroxypyridine (1.0 eq) in a polar aprotic solvent like acetone or DMF, a base such as potassium carbonate (K₂CO₃, ~1.5 eq) is added, followed by an ethylating agent like ethyl iodide (EtI, ~1.2 eq). The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by column chromatography to yield the final product.

Workflow Visualization

G CA Chelidamic Acid HP 4-Hydroxypyridine CA->HP Decarboxylation (Heat) DCHP 2,6-Dichloro-4-hydroxypyridine HP->DCHP Chlorination (POCl₃) Product This compound DCHP->Product Etherification (EtI, K₂CO₃)

Alternative synthesis via a multi-step functionalization route.

Comparative Analysis of Synthetic Routes

FeaturePrimary Route (from 2,4,6-Trichloropyridine)Alternative Route (from Chelidamic Acid)
Number of Steps 13+
Starting Material 2,4,6-TrichloropyridineChelidamic Acid
Overall Yield High (typically >90%)[2]Moderate to Low (cumulative yield)
Regioselectivity Excellent, driven by electronicsGood, driven by directing groups
Reagents & Conditions NaH/Ethanol, mild temperaturesHeat (>260°C), POCl₃ (harsh), K₂CO₃/EtI
Scalability Highly scalableLess scalable due to multiple steps and harsh reagents
Key Advantage Efficiency, high yield, and selectivityUtilizes a different, potentially cheaper starting material
Key Disadvantage Relies on the availability of 2,4,6-trichloropyridineMultiple steps, lower overall yield, harsh reagents

Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction of 2,4,6-trichloropyridine with sodium ethoxide proceeds via a bimolecular SNAr mechanism. The key is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

G cluster_0 SₙAr Mechanism Reactants 2,4,6-Trichloropyridine + EtO⁻ Meisenheimer Complex Meisenheimer Complex Reactants->Meisenheimer Complex  Attack of EtO⁻ at C4 Product This compound + Cl⁻ Meisenheimer Complex->Product  Loss of Cl⁻

Mechanism for the primary synthesis pathway.
  • Nucleophilic Attack: The ethoxide anion (EtO⁻) attacks the electron-deficient C4 carbon of the pyridine ring.

  • Formation of Meisenheimer Complex: This addition breaks the aromaticity of the ring and forms a negatively charged intermediate. The charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.

  • Rearomatization: The aromatic system is restored by the expulsion of the chloride ion from the C4 position, which is an excellent leaving group. This step is typically the rate-determining step.

Purification and Characterization

Post-synthesis, this compound requires purification to remove unreacted starting materials and byproducts.

  • Purification: The primary method for purification is silica gel column chromatography , using a non-polar/polar solvent system such as a gradient of ethyl acetate in hexane. For larger scales or if the product crystallizes well, recrystallization from a suitable solvent like ethanol or hexane can be an effective alternative.

  • Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques.

TechniqueExpected Data for this compound
¹H NMR Aromatic protons as a singlet (~δ 6.8-7.2 ppm). Ethoxy group protons as a quartet (~δ 4.0-4.4 ppm, -CH₂) and a triplet (~δ 1.3-1.6 ppm, -CH₃).
¹³C NMR Signals for the pyridine ring carbons (e.g., C4 ~δ 160-165 ppm, C2/C6 ~δ 150-155 ppm, C3/C5 ~δ 110-115 ppm) and ethoxy carbons (~δ 65 ppm, -CH₂; ~δ 14 ppm, -CH₃).
Mass Spec (MS) Molecular ion peak (M⁺) showing the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). For C₆H₅Cl₂NO, the expected m/z would be ~192.99 (for ³⁵Cl).
Melting Point A sharp melting point range, indicating high purity.

Conclusion

The synthesis of this compound is most efficiently accomplished via a single-step nucleophilic aromatic substitution on 2,4,6-trichloropyridine. This method is high-yielding, highly regioselective, and scalable, making it the preferred choice for both academic and industrial applications. While an alternative route from chelidamic acid is chemically feasible, its multi-step nature and use of harsh reagents render it less practical. A thorough understanding of the underlying electronic principles of the pyridine ring is crucial for predicting reactivity and designing rational, efficient synthetic strategies for this valuable chemical intermediate.

References

A Technical Guide to the Spectroscopic Data of 2,6-Dichloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2,6-dichloro-4-ethoxypyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra in public databases, this document focuses on high-quality predicted data, substantiated by established spectroscopic principles and data from analogous structures. This approach offers a robust framework for the characterization of this compound and similar molecules.

Introduction to this compound and its Spectroscopic Characterization

This compound belongs to a significant class of heterocyclic compounds. Substituted pyridines are integral scaffolds in numerous pharmaceuticals and agrochemicals due to their diverse biological activities. The precise arrangement of substituents on the pyridine ring dictates the molecule's physicochemical properties and its interactions with biological targets.

A thorough spectroscopic characterization is fundamental to confirming the molecular structure, assessing purity, and understanding the electronic properties of this compound. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled technique for providing a detailed map of the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine ring and the structure of the ethoxy group.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The key to interpreting the spectrum lies in understanding the electronic effects of the chloro and ethoxy substituents on the chemical shifts of the pyridine ring protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3, H-5~6.8Singlet (s)-
-OCH₂CH₃~4.1Quartet (q)~7.0
-OCH₂CH₃~1.4Triplet (t)~7.0

Interpretation and Rationale:

  • Aromatic Protons (H-3, H-5): The two protons on the pyridine ring are chemically equivalent due to the molecule's C₂ symmetry axis. The ethoxy group at the 4-position is an electron-donating group, which increases the electron density at the ortho positions (C-3 and C-5), causing an upfield shift of the attached protons compared to unsubstituted pyridine. The two chlorine atoms at the 2- and 6-positions are electron-withdrawing, which would typically cause a downfield shift. However, the strong shielding effect of the para-ethoxy group is expected to dominate, resulting in a chemical shift around 6.8 ppm. These protons will appear as a singlet as they are magnetically equivalent and have no adjacent protons to couple with.

  • Ethoxy Group Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, leading to a predicted chemical shift of approximately 4.1 ppm. These protons are coupled to the three methyl protons, resulting in a quartet multiplicity (n+1 rule, where n=3). The methyl protons (-CH₃) are further from the electronegative oxygen and are therefore more shielded, with a predicted chemical shift around 1.4 ppm. They are coupled to the two methylene protons, giving a triplet multiplicity (n+1 rule, where n=2). The coupling constant (J) for both the quartet and the triplet is expected to be around 7.0 Hz, which is typical for free rotation in an ethyl group. This characteristic quartet-triplet pattern is a hallmark of an ethoxy group.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4~165
C-2, C-6~152
C-3, C-5~110
-OCH₂CH₃~65
-OCH₂CH₃~14

Interpretation and Rationale:

  • C-4: This carbon is directly attached to the electronegative oxygen of the ethoxy group, causing a significant downfield shift to approximately 165 ppm.

  • C-2, C-6: These two carbons are equivalent and are bonded to electronegative chlorine atoms, which deshields them, resulting in a predicted chemical shift of around 152 ppm.

  • C-3, C-5: These equivalent carbons are shielded by the electron-donating ethoxy group, leading to an upfield shift to approximately 110 ppm.

  • Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is attached to oxygen and is therefore deshielded, with a predicted chemical shift of about 65 ppm. The terminal methyl carbon (-CH₃) is in a more shielded environment, resulting in a chemical shift of around 14 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra for a compound like this compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve insert Insert into Spectrometer dissolve->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms.

IonPredicted m/zRelative AbundanceInterpretation
[M]⁺191HighMolecular ion (for ³⁵Cl₂)
[M+2]⁺193~65% of [M]⁺Isotope peak (one ³⁷Cl)
[M+4]⁺195~10% of [M]⁺Isotope peak (two ³⁷Cl)
[M-CH₃]⁺176ModerateLoss of a methyl radical
[M-C₂H₅]⁺162ModerateLoss of an ethyl radical
[M-OC₂H₅]⁺146HighLoss of an ethoxy radical

Interpretation and Rationale:

  • Molecular Ion and Isotope Pattern: The molecular weight of this compound (C₇H₇Cl₂NO) is approximately 192 g/mol . The molecular ion peak will appear at m/z 191 (for the species containing two ³⁵Cl isotopes). Due to the natural abundance of the ³⁷Cl isotope (~32.5%), there will be significant [M+2] and [M+4] peaks. The relative intensity of these peaks (approximately 100:65:10) is a definitive indicator of a molecule containing two chlorine atoms.

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to be initiated by cleavage of the bonds in the ethoxy group. The loss of a methyl radical (•CH₃) would result in a fragment at m/z 176. Cleavage of the C-O bond can lead to the loss of an ethyl radical (•C₂H₅) to give a fragment at m/z 162. A major fragmentation pathway is likely the loss of the entire ethoxy radical (•OC₂H₅), resulting in a stable dichloropyridinium cation at m/z 146. The fragmentation of ethers is a well-established process in mass spectrometry[1][2].

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • MS Detection:

    • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

    • The molecules are ionized (e.g., by electron ionization).

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

GCMS_Workflow cluster_sample Sample Introduction cluster_gc GC Separation cluster_ms MS Detection sample_prep Prepare Dilute Solution injection Inject into GC sample_prep->injection vaporization Vaporization injection->vaporization separation Separation in Capillary Column vaporization->separation ionization Ionization (EI) separation->ionization analysis Mass Analysis ionization->analysis detection Detection analysis->detection Mass Spectrum Mass Spectrum detection->Mass Spectrum

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic pyridine ring, the C-O-C ether linkage, and the C-Cl bonds.

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3050-3100Weak-MediumAromatic C-H stretch
~2850-2980MediumAliphatic C-H stretch (ethoxy)
~1550-1600StrongC=C and C=N ring stretching
~1450-1480MediumCH₂ and CH₃ bending (ethoxy)
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1050StrongSymmetric C-O-C stretch
~700-800StrongC-Cl stretch

Interpretation and Rationale:

  • C-H Stretching: The weak to medium bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyridine ring. The medium intensity bands below 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethoxy group.

  • Ring Stretching: The strong absorptions in the 1550-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

  • C-O Stretching: A key feature for identifying the ethoxy group is the strong absorption band for the asymmetric C-O-C stretching of the aryl ether, which is expected around 1250 cm⁻¹. The symmetric C-O-C stretch will appear at a lower wavenumber, around 1050 cm⁻¹.

  • C-Cl Stretching: The strong absorption in the 700-800 cm⁻¹ region is indicative of the C-Cl stretching vibrations.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

For solid samples, the KBr pellet method is a common technique for obtaining high-quality IR spectra.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background press->background sample_spec Acquire Sample Spectrum background->sample_spec IR Spectrum IR Spectrum sample_spec->IR Spectrum

Caption: Workflow for IR data acquisition using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Predicted UV-Vis Absorption

The UV-Vis spectrum of this compound in a non-polar solvent is expected to show absorption bands characteristic of the substituted pyridine chromophore. The spectrum of pyridine itself shows a strong π → π* transition around 250 nm and a weaker n → π* transition near 270 nm[3].

  • Predicted λ_max:

    • π → π transition:* ~260-270 nm. The ethoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the primary π → π* absorption band compared to unsubstituted pyridine. The chlorine atoms may have a smaller effect on the position of this band.

    • n → π transition:* This transition, involving the non-bonding electrons on the nitrogen atom, may be observed as a shoulder on the main absorption band, likely around 280-290 nm.

The exact position and intensity of these absorption bands can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).

    • Prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range (typically 0.2-1.0).

  • Data Acquisition:

    • Fill a clean quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank cuvette with a cuvette containing the sample solution.

    • Scan the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute baseline Record Baseline (Solvent) dilute->baseline measure Measure Sample Absorbance baseline->measure UV-Vis Spectrum UV-Vis Spectrum measure->UV-Vis Spectrum

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, based on well-founded predictions, provides a detailed structural characterization of this molecule. The predicted ¹H and ¹³C NMR spectra confirm the substitution pattern and the presence of the ethoxy group. Mass spectrometry establishes the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the ethoxy moiety and a distinct isotopic signature for two chlorine atoms. IR spectroscopy identifies the key functional groups, including the aryl ether linkage and C-Cl bonds. Finally, UV-Vis spectroscopy probes the electronic structure of the substituted pyridine ring. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this compound, which is essential for its application in research and development.

References

An In-depth Technical Guide to 2,6-Dichloro-4-ethoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthetic Landscape of a Versatile Pyridine Building Block

As a Senior Application Scientist, it is my experience that the value of a chemical intermediate is not merely in its structure, but in its potential—the diverse array of complex molecules it can unlock. 2,6-Dichloro-4-ethoxypyridine, with its strategically placed functional groups, represents a key building block for the synthesis of highly substituted pyridine derivatives, a scaffold of immense importance in medicinal chemistry. This guide is designed to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explain the underlying chemical principles that govern its synthesis and reactivity. While direct experimental data for this specific ethoxy analog is not widely published, this guide leverages established knowledge of closely related 2,6-dichloro-4-alkoxypyridines and the broader class of dichlorinated pyridines to provide a robust and predictive framework for its use in research and development. Every protocol and mechanistic discussion is presented with the aim of being a self-validating system, grounded in the fundamental principles of organic chemistry.

Physicochemical Properties and Structural Elucidation

This compound (CAS Number: 894804-42-3) is a halogenated pyridine derivative. Its core structure, a pyridine ring, is rendered electron-deficient by the two chlorine atoms at the 2 and 6 positions, which significantly influences its reactivity.[1] The ethoxy group at the 4-position, an electron-donating group, modulates the electronic properties of the ring and provides a handle for further functionalization or can influence the pharmacokinetic properties of downstream drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 894804-42-3[2]
Molecular Formula C₇H₇Cl₂NO[2]
Molecular Weight 192.04 g/mol [2]
Appearance Expected to be a solid or liquid at room temperature.Based on analogous compounds.
Storage Store in an inert atmosphere at 2-8°C.[2]
Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple due to the molecule's symmetry.

  • A singlet for the two equivalent aromatic protons at the 3 and 5 positions. The electron-withdrawing chlorine atoms and the ethoxy group will influence the chemical shift, likely placing this signal in the aromatic region.

  • A quartet for the methylene protons (-OCH₂CH₃) of the ethoxy group, arising from coupling with the adjacent methyl protons.

  • A triplet for the methyl protons (-OCH₂CH₃) of the ethoxy group, resulting from coupling with the methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the number of unique carbon environments.

  • Three signals are expected for the pyridine ring carbons: one for the equivalent C2 and C6, one for C4, and one for the equivalent C3 and C5. The carbons attached to chlorine (C2 and C6) will be significantly downfield.[3]

  • Two signals are expected for the ethoxy group carbons: one for the methylene carbon and one for the methyl carbon.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately a 3:2 ratio for the [M] and [M+2] peaks, and a smaller [M+4] peak). Fragmentation would likely involve the loss of the ethoxy group or chlorine atoms.[4][5]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for:

  • C-Cl stretching vibrations.

  • Aromatic C=C and C=N stretching vibrations.

  • C-O-C stretching of the ether linkage.

  • C-H stretching and bending vibrations for the aromatic and aliphatic protons.[6]

Synthesis and Purification

The most logical and efficient synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 2,4,6-trichloropyridine. The rationale behind this approach lies in the differential reactivity of the chlorine atoms on the pyridine ring. The chlorine at the 4-position is more susceptible to nucleophilic attack than those at the 2 and 6 positions due to the greater stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom.

Synthetic Workflow

Synthesis_Workflow TCP 2,4,6-Trichloropyridine Reaction Nucleophilic Aromatic Substitution (SNAr) TCP->Reaction NaOEt Sodium Ethoxide (Nucleophile) NaOEt->Reaction Solvent DMF or THF (Solvent) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A general workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis[8])

Materials:

  • 2,4,6-Trichloropyridine

  • Sodium ethoxide (can be prepared in situ from sodium metal and ethanol or used as a commercial solution)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyridine (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium ethoxide (1.05 eq) in ethanol or as a solid in portions. The choice to use a slight excess of the nucleophile ensures complete consumption of the starting material. The reaction is performed at a low temperature initially to control the exothermic reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound lies in the sequential and regioselective functionalization of the pyridine ring. The two chlorine atoms at the 2 and 6 positions are excellent leaving groups for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the two chloro-substituents, facilitates SNAr reactions. The two chlorine atoms are chemically equivalent, so monosubstitution will yield a single product.

SNAr_Reaction Start This compound Cl N Cl Product 2-Substituted-6-chloro-4-ethoxypyridine Nu N Cl Start:f0->Product:f0 SNAr Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product:f0

Monosubstitution via SNAr at the C2 or C6 position.

Causality in Experimental Choices:

  • Choice of Nucleophile: A wide range of nucleophiles can be employed, including amines, alcohols, and thiols. Stronger nucleophiles will generally react more readily.

  • Reaction Conditions: The reaction often requires elevated temperatures and a base to deprotonate the nucleophile or neutralize the HCl byproduct. The choice of solvent is also critical, with polar aprotic solvents like DMF, DMSO, or NMP being commonly used to facilitate the reaction.

It is important to note that the introduction of an electron-donating group in the first substitution step will deactivate the ring towards a second SNAr reaction, making sequential substitutions challenging under these conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the functionalization of this compound, allowing for the formation of C-C, C-N, and C-O bonds under milder conditions than traditional methods.

3.2.1. Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds by coupling the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is instrumental in the synthesis of 4-alkoxy-2-aryl-6-chloropyridines, which are key intermediates for a variety of biologically active molecules.

3.2.2. Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the chloropyridine with an amine. This is a highly valuable transformation in medicinal chemistry for the introduction of diverse amine functionalities, which are prevalent in many kinase inhibitors.

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start_S This compound Catalyst_S Pd Catalyst + Base Start_S->Catalyst_S Reagent_S Ar-B(OH)₂ Reagent_S->Catalyst_S Product_S 2-Aryl-6-chloro-4-ethoxypyridine Catalyst_S->Product_S Start_B This compound Catalyst_B Pd Catalyst + Base Start_B->Catalyst_B Reagent_B R₂NH Reagent_B->Catalyst_B Product_B 2-Amino-6-chloro-4-ethoxypyridine Catalyst_B->Product_B

Key palladium-catalyzed cross-coupling reactions for functionalization.

Expertise in Protocol Design: The success of these cross-coupling reactions is highly dependent on the choice of the palladium catalyst (precatalyst and ligand) and the reaction conditions (base, solvent, and temperature). The selection of the appropriate ligand is crucial for achieving high yields and selectivity. For instance, bulky, electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations to promote the reductive elimination step.

Applications in Drug Discovery and Development

The 2,4,6-trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly in the field of oncology as kinase inhibitors. This compound serves as an ideal starting point for the modular and convergent synthesis of libraries of such compounds.

Role as a Scaffold for Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core can act as a scaffold to orient substituents in a way that allows for specific interactions with the ATP-binding pocket of a target kinase.

Logical Relationship in Kinase Inhibitor Design:

Kinase_Inhibitor_Design Scaffold 2,4,6-Trisubstituted Pyridine Scaffold Kinase Kinase ATP Binding Pocket Scaffold->Kinase Binds to C2_Sub C2-Substituent (e.g., Aryl, Amino) C2_Sub->Scaffold C4_Sub C4-Ethoxy Group C4_Sub->Scaffold C6_Sub C6-Substituent (e.g., Amino, Aryl) C6_Sub->Scaffold

The 2,4,6-trisubstituted pyridine as a scaffold for kinase inhibitors.

The sequential functionalization of this compound allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents at the 2 and 6 positions. For example, a Suzuki coupling at one position followed by a Buchwald-Hartwig amination at the other can generate a diverse library of compounds for screening against a panel of kinases. The ethoxy group at the 4-position can also be modified or replaced to fine-tune the compound's properties.

While specific examples of marketed drugs derived directly from this compound are not readily identifiable, the synthetic strategies outlined in this guide are directly applicable to the synthesis of analogs of known kinase inhibitors that feature a 2,4,6-trisubstituted pyridine core. For instance, the kinase inhibitor Crizotinib features a 2,6-disubstituted pyridine core, highlighting the relevance of this scaffold.[6]

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from related dichloropyridine derivatives.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust, fumes, or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. Its predictable reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for a modular and efficient approach to the construction of molecular libraries for drug discovery, particularly in the search for novel kinase inhibitors. While a lack of extensive published data on this specific compound necessitates a predictive approach based on the well-established chemistry of its analogs, this guide provides a solid foundation for researchers to confidently incorporate this promising intermediate into their synthetic strategies. The principles and protocols outlined herein are designed to be both informative and practical, empowering scientists to unlock the full synthetic potential of this important heterocyclic scaffold.

References

Introduction: The Central Role of the Trisubstituted Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for 2,4,6-Trisubstituted Pyridines

The pyridine ring is a foundational heterocyclic motif in modern science, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Specifically, the 2,4,6-trisubstituted pyridine framework offers a versatile platform for chemists to finely tune molecular properties through precise functionalization at three key positions. This substitution pattern is prevalent in a wide array of bioactive compounds and functional materials, making the efficient and strategic synthesis of these scaffolds a critical area of research.[2][3]

This guide provides a comprehensive analysis of the principal starting materials and the seminal synthetic strategies used to construct 2,4,6-trisubstituted pyridines. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, delve into reaction mechanisms, and provide field-proven protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Pillar 1: Classical Cyclization Strategies and Their Precursors

The construction of the pyridine ring often begins with acyclic precursors, leveraging powerful condensation reactions that have been refined over decades. These methods remain highly relevant due to their reliability, operational simplicity, and use of readily accessible starting materials.

The Hantzsch Pyridine Synthesis: A Multi-Component Condensation

First reported by Arthur Rudolf Hantzsch in 1881, this multi-component reaction is a cornerstone of pyridine synthesis.[4] It is particularly effective for creating symmetrically substituted pyridines and involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1][4]

Core Starting Materials:

  • β-Ketoesters: Compounds like ethyl acetoacetate serve as the primary carbon framework donors. Two equivalents are used to form the C2-C3 and C5-C6 bonds of the pyridine ring.

  • Aldehydes: The aldehyde provides the C4 carbon of the pyridine ring. A wide variety of aldehydes can be used, introducing diverse substituents at this position.

  • Nitrogen Source: Ammonia or ammonium acetate is used as the nitrogen donor to form the final heterocycle.[4]

Mechanistic Rationale: The reaction proceeds through the formation of a 1,4-dihydropyridine (1,4-DHP) intermediate, often referred to as a Hantzsch ester.[4] This intermediate is then oxidized in a separate step to achieve the final aromatic pyridine ring, a process driven by the thermodynamic stability of the aromatic system.[1][4] The mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP.[5]

Experimental Protocol: Two-Step Hantzsch Synthesis [1]

Step 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).

  • Stir the mixture at reflux for 4 hours.

  • Upon cooling to room temperature, the 1,4-dihydropyridine product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Aromatization to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).

  • Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with constant stirring.

  • Heat the mixture at 80°C for 1 hour.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated pyridine product by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.

Hantzsch_Synthesis

Caption: Key mechanistic steps of the Kröhnke synthesis.

The Guareschi-Thorpe Condensation: Accessing Pyridones

This synthesis is a classical method for preparing substituted 2-pyridones, which exist in tautomeric equilibrium with 2-hydroxypyridines. [6][7]It is a valuable reaction for accessing pyridines with hydroxyl and cyano functionalities.

Core Starting Materials:

  • Active Methylene Nitriles: Cyanoacetamide or cyanoacetic esters are used as the nitrogen-containing component. [7]* 1,3-Dicarbonyl Compounds: Acetoacetic esters or other 1,3-diketones provide the remaining carbon atoms for the ring. [7]* Ammonia Source: Traditionally, alcoholic ammonia was used, but modern, greener protocols utilize ammonium carbonate in aqueous media. [6][8] Mechanistic Rationale: The reaction involves an initial Knoevenagel condensation between the 1,3-dicarbonyl compound and the active methylene nitrile. This is followed by a Thorpe-Ziegler type intramolecular cyclization and subsequent tautomerization to yield the stable 2-pyridone ring system. [8][9]The use of ammonium carbonate can serve as both a mild base to promote the condensation and as the nitrogen source. [9][10]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium [8]

  • In a flask, dissolve ethyl acetoacetate (1 mmol) and ethyl cyanoacetate (1 mmol) in water (5 mL).

  • Add ammonium carbonate (2 mmol) to the solution.

  • Stir the mixture at 80°C for approximately 3 hours. The product will begin to precipitate from the reaction medium.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold water and dry to obtain the pure 2-pyridone derivative.

Pillar 2: Synthesis from Pre-formed Heterocyclic Precursors

An alternative and powerful strategy involves the conversion of other heterocyclic rings into pyridines. This approach is particularly useful when the precursor ring is easily assembled.

Conversion of Pyrylium Salts

Pyrylium salts are stable, aromatic, six-membered heterocyclic cations containing an oxygen atom. [11]They are excellent electrophiles and react readily with nucleophiles, making them versatile precursors for 2,4,6-trisubstituted pyridines. [12] Core Starting Materials:

  • 2,4,6-Trisubstituted Pyrylium Salts: These are typically prepared via the condensation of two equivalents of a methyl ketone with one equivalent of an aldehyde (e.g., two parts acetophenone and one part benzaldehyde to make the 2,4,6-triphenylpyrylium cation). [11][13]* Nitrogen Source: Ammonia is used to generate neutral pyridines, while primary amines yield N-substituted pyridinium salts (often called Katritzky salts). [11] Mechanistic Rationale: The reaction proceeds via a nucleophilic attack by the amine nitrogen at the C2 position of the pyrylium ring. This leads to a ring-opening to form an intermediate enaminone, which then undergoes intramolecular cyclization by attacking one of the carbonyl groups, followed by dehydration to form the stable pyridine or pyridinium ring. This sequence is an example of an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism.

Pyrylium_Conversion Pyrylium to Pyridine Conversion Pyrylium 2,4,6-Trisubstituted Pyrylium Salt ANRORC ANRORC Mechanism (Addition-Ring Opening- Ring Closure) Pyrylium->ANRORC Amine Nitrogen Source (e.g., NH3) Amine->ANRORC Pyridine 2,4,6-Trisubstituted Pyridine ANRORC->Pyridine Dehydration

Caption: Conversion of pyrylium salts to pyridines via an ANRORC mechanism.

Comparative Summary of Core Methodologies

Synthesis MethodCore Starting MaterialsKey IntermediatePrimary Product TypeAdvantages
Hantzsch β-Ketoester (x2), Aldehyde, NH₃ Source1,4-DihydropyridineSymmetrically substituted pyridinesMulti-component, high atom economy, reliable. [4]
Kröhnke α-Pyridinium Ketone, α,β-Unsaturated Ketone, NH₄OAc1,5-DicarbonylHighly functionalized, often triaryl, pyridinesHigh yields, mild conditions, convergent. [14][15]
Guareschi-Thorpe Cyanoacetamide/ester, 1,3-Diketone, NH₃ SourceAcyclic Condensate2-Pyridones / 2-HydroxypyridinesAccess to hydroxylated pyridines, green chemistry options. [8][9]
From Pyrylium Pyrylium Salt, Amine/NH₃EnaminonePyridines or Pyridinium SaltsVersatile, high-yielding conversion. [11][12]

Modern Synthetic Horizons

While classical methods provide a robust foundation, the field continues to evolve. Modern strategies offer alternative pathways, often with improved efficiency, milder conditions, or novel reactivity.

  • Photoredox Catalysis: Visible-light-mediated reactions, for instance using Eosin Y, can construct 2,4,6-triarylpyridines from simple aryl ketones and benzyl amines at ambient temperature, with the benzyl amine serving as both a carbon and nitrogen donor. [16]* Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many classical pyridine syntheses, including the Hantzsch and Kröhnke reactions. [17][18]This is often attributed to efficient and uniform heating.

  • Transition-Metal-Free Annulations: Recent research has focused on metal-free pathways, such as the [3+3] annulation between enamines and dichloromethyl peroxides, to build the pyridine scaffold under mild conditions with broad substrate scope. [19]

Conclusion

The synthesis of 2,4,6-trisubstituted pyridines is a mature yet dynamic field of organic chemistry. The choice of starting material is intrinsically linked to the desired synthetic strategy and final substitution pattern. Classical condensation reactions like the Hantzsch, Kröhnke, and Guareschi-Thorpe syntheses provide powerful and reliable routes from simple acyclic precursors such as β-dicarbonyls, aldehydes, and enones. Alternatively, the transformation of pre-formed pyrylium salts offers a highly efficient conversion to the pyridine core. By understanding the mechanistic underpinnings and practical considerations of these foundational methods, researchers are well-equipped to strategically select the optimal starting materials and conditions to construct the precise pyridine scaffolds required for their applications in medicine, agriculture, and materials science.

References

An In-Depth Technical Guide to the Reactivity of Halogens in 2,6-Dichloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the halogen substituents in 2,6-dichloro-4-ethoxypyridine, a versatile building block in synthetic organic chemistry. The discussion focuses on the principles of nucleophilic aromatic substitution (SNAr) as applied to this specific heterocyclic system. We will explore the electronic influence of the 4-ethoxy group on the reactivity of the chlorine atoms at the C2 and C6 positions, the conditions favoring monosubstitution versus disubstitution, and provide experimentally validated protocols for key transformations. This guide is intended to serve as a practical resource for chemists engaged in the synthesis of novel pyridine-based compounds for applications in drug discovery and materials science.

Introduction: The Strategic Importance of Substituted Pyridines

Pyridines and their derivatives are fundamental scaffolds in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds. The ability to selectively functionalize the pyridine ring is paramount for the development of new chemical entities with tailored properties. This compound emerges as a valuable starting material due to the presence of two reactive chlorine atoms, which can be sequentially or simultaneously displaced by a variety of nucleophiles. Understanding the nuances of its reactivity is crucial for designing efficient and selective synthetic routes.

Theoretical Basis of Reactivity: Unraveling the Electronic Landscape

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is governed by the electronic properties of the pyridine ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further enhanced by the inductive effect of the two chlorine atoms at the C2 and C6 positions.

The Activating Role of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring plays a crucial role in activating the C2 and C6 positions towards nucleophilic attack.[1][2] During the formation of the Meisenheimer intermediate, the rate-determining step in most SNAr reactions, the negative charge can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate.[1][2] This stabilization is most effective when the attack occurs at the ortho (C2/C6) or para (C4) positions relative to the nitrogen.

The Duality of the 4-Ethoxy Group: An Electron-Donating Influencer

The 4-ethoxy group, an electron-donating group (EDG) through resonance, introduces a nuanced electronic effect on the pyridine ring. While EDGs generally deactivate aromatic rings towards nucleophilic attack, the situation in this compound is more complex. The ethoxy group at the C4 position can donate electron density into the ring, which would be expected to reduce the electrophilicity of the C2 and C6 carbons.

However, the substitution pattern in dihalopyridines and related heterocycles can lead to non-intuitive reactivity. For instance, in dichloropyrimidines, the presence of an electron-donating substituent can influence the regioselectivity of nucleophilic attack, sometimes favoring substitution at a position that is not the most electron-deficient in the ground state.[3] This highlights the importance of considering the stability of the transition state and the Meisenheimer intermediate.

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution on the this compound scaffold.

Caption: General mechanism of SNAr on this compound.

Reactivity Towards Nucleophiles: A Practical Guide

Due to the symmetry of this compound, the initial monosubstitution will yield a single regioisomer. The primary challenge often lies in controlling the reaction to prevent disubstitution and in achieving the second substitution, as the introduction of a typically electron-donating nucleophile in the first step deactivates the ring towards further nucleophilic attack.[4]

Monosubstitution with Amines

The reaction of this compound with amines is a common transformation to introduce nitrogen-containing functionalities. Typically, these reactions require elevated temperatures and a base to neutralize the HCl generated. Microwave-assisted synthesis has been shown to be an effective method for promoting these reactions, often leading to shorter reaction times and higher yields.[4]

Table 1: Representative Conditions for Monoamination of Dichloropyridines

DichloropyridineNucleophileConditionsProductYieldReference
2,6-DichloropyridinePrimary/Secondary AminesK₂CO₃, DMF, Microwave (150-200 °C)2-Amino-6-chloropyridineGood[4]
2-Amino-4,6-dichloropyrimidineSodium methoxideDMF, 17-30 °C2-Amino-4-chloro-6-methoxypyrimidineHigh[5]

Note: While specific data for this compound is limited in readily available literature, these examples on similar substrates provide a strong starting point for reaction optimization.

Monosubstitution with Alkoxides

The reaction with alkoxides, such as sodium ethoxide, can be employed to introduce alkoxy groups. These reactions are typically carried out in the corresponding alcohol as the solvent or in a polar aprotic solvent.

Table 2: Representative Conditions for Monoalkoxylation of Dichloropyridines

DichloropyridineNucleophileConditionsProductYieldReference
2,6-DichloropyridineSodium MethoxideMethanol2-Chloro-6-methoxypyridineGood[4]
2,4-dichloro-5-[(6-methyl-3-pyridinyl)methyl]pyrimidineSodium ethoxideEthanol, 10°C2-chloro-4-ethoxy-5-[(6-methyl-3-pyridinyl)methyl]pyrimidineNot specified[6]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for nucleophilic aromatic substitution on dichloropyridines and related heterocycles. Optimization of reaction time, temperature, and stoichiometry of reagents is recommended for specific substrates.

Protocol for Monoamination of this compound

Objective: To synthesize 2-amino-6-chloro-4-ethoxypyridine derivatives.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1 equivalent), the desired amine (1.0-1.2 equivalents), and potassium carbonate (2-3 equivalents).

  • Add a suitable volume of DMF to dissolve the reactants.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature between 150-200 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amination_Workflow A Combine Reactants (Dichloropyridine, Amine, K₂CO₃, DMF) B Microwave Irradiation (150-200 °C, 30-60 min) A->B C Work-up (Dilution with H₂O, Extraction) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

References

The Strategic Deployment of 2,6-Dichloro-4-ethoxypyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Niche Scaffold

In the ever-evolving landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The pyridine core, a ubiquitous motif in a vast array of FDA-approved drugs, continues to be a focal point of innovation.[1] Within this broad class of heterocycles, substituted dichloropyridines have emerged as particularly valuable intermediates, offering a versatile platform for the construction of complex molecular architectures. This guide delves into the specific potential of 2,6-Dichloro-4-ethoxypyridine, a less-explored yet highly promising building block for the synthesis of next-generation therapeutic agents. While direct literature on this specific molecule is nascent, a comprehensive analysis of its structural analogues and the fundamental principles of medicinal chemistry allows for a robust exploration of its potential applications.

Physicochemical Properties and Synthetic Accessibility

This compound (CAS RN 894804-42-3) is a halogenated pyridine derivative with the molecular formula C7H7Cl2NO.[2] The presence of two chlorine atoms at the 2 and 6 positions significantly influences the electronic properties of the pyridine ring, rendering the 4-position susceptible to nucleophilic substitution and providing handles for further functionalization. The ethoxy group at the 4-position modulates the lipophilicity and metabolic stability of the scaffold, offering potential advantages in drug design.

A Plausible Synthetic Route

While specific literature detailing the synthesis of this compound is not abundant, a highly plausible and efficient synthetic route can be inferred from the well-established synthesis of its methoxy analogue, 2,6-dichloro-4-methoxypyridine.[3] The reaction would likely proceed via the nucleophilic aromatic substitution of 2,4,6-trichloropyridine with sodium ethoxide.

Experimental Protocol: Proposed Synthesis of this compound

  • Reaction Setup: To a solution of 2,4,6-trichloropyridine in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add sodium ethoxide at 0 °C under an inert atmosphere.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

This proposed synthesis offers a straightforward and scalable method for accessing this key intermediate, making it an attractive component for drug discovery campaigns.

The Dichotomous Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the ethoxy group can be a key modulator of physicochemical properties and a potential metabolic soft spot, or a point for derivatization.

Nucleophilic Aromatic Substitution (SNA_r_): Building Complexity

The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms activates the ring towards nucleophilic attack. This allows for the sequential displacement of the chlorine atoms by a variety of nucleophiles, including amines, thiols, and alcohols. This sequential reactivity is a powerful tool for constructing libraries of diversely substituted pyridines.

Palladium-Catalyzed Cross-Coupling: Forging Key Bonds

The chloro-substituents on the pyridine ring are amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of biaryl and amino-substituted pyridine derivatives, which are common motifs in kinase inhibitors and other targeted therapies.

Potential Therapeutic Applications: A Landscape of Opportunity

The structural features of this compound make it a compelling scaffold for the development of drugs targeting a variety of diseases. The following sections outline key areas where this building block could be instrumental.

Kinase Inhibitors: Targeting the ATP-Binding Site

The 2,6-disubstituted pyridine scaffold is a well-established "privileged structure" in the design of kinase inhibitors. The pyridine nitrogen can act as a hinge-binding motif, forming a crucial hydrogen bond with the kinase hinge region. The substituents at the 2 and 6 positions can be tailored to occupy the hydrophobic pockets of the ATP-binding site, thereby enhancing potency and selectivity. The ethoxy group at the 4-position can be utilized to fine-tune solubility, cell permeability, and metabolic stability.

Workflow for Kinase Inhibitor Synthesis using this compound

G A This compound B Suzuki Coupling (Arylboronic acid) A->B Pd catalyst, base C 2-Chloro-4-ethoxy-6-arylpyridine B->C D Buchwald-Hartwig Amination (Amine) C->D Pd catalyst, base E 2-Amino-4-ethoxy-6-arylpyridine (Kinase Inhibitor Candidate) D->E

Caption: A general synthetic workflow for kinase inhibitors.

Modulators of Cellular Signaling Pathways

Beyond kinase inhibition, the diverse substitution patterns achievable from this compound make it a valuable scaffold for targeting other components of cellular signaling pathways. The ability to introduce a wide range of functional groups allows for the optimization of interactions with various protein targets, including enzymes, receptors, and ion channels.

Anti-infective Agents

Pyridine-containing compounds have a long history as anti-infective agents. The this compound scaffold could be explored for the development of novel antibacterial, antifungal, and antiviral agents. The lipophilic ethoxy group may enhance membrane permeability, a crucial factor for reaching intracellular targets in pathogens.

Structure-Activity Relationship (SAR) Considerations

The ethoxy group at the 4-position of the pyridine ring is a key feature that distinguishes this scaffold from its more commonly used analogues. In the context of SAR studies, the ethoxy group can be systematically varied to probe its impact on biological activity and pharmacokinetic properties.

Table 1: Potential Impact of 4-Alkoxy Group Variation on Drug Properties

Alkoxy GroupPotential Effect on Lipophilicity (logP)Potential Metabolic StabilityPotential for H-bond Acceptor
MethoxyLowerGenerally stableYes
Ethoxy Moderate Potentially more stable than methoxy Yes
IsopropoxyHigherMay be more susceptible to metabolismYes
TrifluoroethoxySignificantly HigherIncreased metabolic stabilityWeaker H-bond acceptor

This systematic modification of the 4-alkoxy group can provide valuable insights into the optimal physicochemical properties required for a desired biological effect.

Conclusion and Future Directions

This compound represents a strategic and underutilized building block in medicinal chemistry. Its straightforward synthesis and versatile reactivity provide a robust platform for the generation of diverse compound libraries. The unique combination of two reactive chlorine handles and a tunable ethoxy group offers medicinal chemists a powerful tool to address the multifaceted challenges of modern drug discovery. While further research is needed to fully elucidate its potential, the principles outlined in this guide strongly suggest that this compound is poised to become a valuable asset in the development of innovative therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. The exploration of this scaffold by research scientists and drug development professionals is highly encouraged.

References

An In-Depth Technical Guide to the Synthesis and Biological Evaluation of 2,6-Dichloro-4-ethoxypyridine Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyridine Scaffold - A Cornerstone in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block for medicinal chemists. Within the vast landscape of pyridine-containing compounds, 2,6-disubstituted-4-alkoxypyridines represent a class of molecules with significant, yet not fully exploited, therapeutic potential. This guide focuses on the structural analogues of 2,6-dichloro-4-ethoxypyridine, a readily accessible starting material for the synthesis of a diverse library of compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the synthesis, functionalization, and biological evaluation of this compound analogues, with a focus on the underlying scientific principles and practical experimental methodologies.

The Core Moiety: this compound as a Versatile Synthetic Starting Point

This compound is an attractive starting material for several key reasons. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various palladium-catalyzed cross-coupling reactions. The ethoxy group at the 4-position modulates the electronic properties of the pyridine ring and provides a handle for further modification or can be a key pharmacophoric feature itself.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through the nucleophilic substitution of a more halogenated pyridine precursor. A common and efficient method involves the reaction of 2,4,6-trichloropyridine with sodium ethoxide.

Experimental Protocol: Synthesis of this compound

  • Materials: 2,4,6-trichloropyridine, sodium ethoxide, ethanol, diethyl ether, saturated aqueous ammonium chloride solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 2,4,6-trichloropyridine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Synthetic Strategies for Analogue Development

The generation of a diverse library of structural analogues from this compound hinges on the selective functionalization of the 2 and 6 positions. The two primary strategies employed are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the two chlorine atoms, facilitates SNAr reactions. A wide range of nucleophiles can be employed to displace one or both chlorine atoms.

Key Considerations for SNAr on this compound:

  • Regioselectivity: Due to the symmetry of the starting material, monosubstitution will yield a single product. However, the introduction of the first substituent will influence the reactivity of the remaining chlorine atom. Electron-donating groups will deactivate the ring towards further substitution, while electron-withdrawing groups will activate it.

  • Nucleophile Strength: Stronger nucleophiles will generally react more readily. Common nucleophiles include amines, alkoxides, and thiols.

Experimental Protocol: General Procedure for Mono-amination of this compound

  • Materials: this compound (1.2 eq), primary or secondary amine (1.0 eq), a suitable base (e.g., K2CO3, NaOtBu), and a high-boiling point solvent (e.g., DMF, Dioxane).

  • Procedure:

    • In a sealed reaction vessel, combine this compound, the amine, and the base in the solvent.

    • Heat the reaction mixture to 80-120 °C. The reaction can also be performed efficiently using microwave irradiation.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds at the 2 and 6 positions.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between the pyridine scaffold and various aryl or vinyl boronic acids or esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Materials: this compound (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(OAc)2, Pd(PPh3)4), ligand (e.g., SPhos, XPhos), base (e.g., K3PO4, K2CO3), and a solvent system (e.g., toluene/water, dioxane/water).

  • Procedure:

    • To a degassed reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

A visual representation of the Suzuki-Miyaura coupling workflow is provided below:

Suzuki_Miyaura_Workflow reagents Reactants: This compound Arylboronic Acid Base (e.g., K3PO4) reaction Reaction: Heat (80-110°C) Inert Atmosphere reagents->reaction catalyst Catalyst System: Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) catalyst->reaction solvent Solvent: Degassed Toluene/Water solvent->reaction workup Workup: Extraction Washing reaction->workup purification Purification: Column Chromatography workup->purification product Product: 2-Aryl-6-chloro-4-ethoxypyridine purification->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Biological Evaluation of Structural Analogues

The structural analogues of this compound have shown promise in a variety of therapeutic areas. The following sections detail the potential biological activities and provide representative data.

Kinase Inhibitory Activity

The pyridine scaffold is a common feature in many kinase inhibitors.[2][3] The 2,6-disubstituted pyridine motif can effectively interact with the hinge region of the ATP-binding pocket of various kinases.[4]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

  • Hinge-Binding Moiety: The nitrogen atom of the pyridine ring and substituents at the 2-position, such as an amino group, can form crucial hydrogen bonds with the kinase hinge region.[3]

  • Substituents at the 6-position: Bulky or hydrophobic groups at this position can extend into other regions of the ATP-binding site, influencing potency and selectivity.

  • The 4-alkoxy group: The nature of the alkoxy group can impact solubility and may interact with solvent-exposed regions of the kinase.

Table 1: Representative Kinase Inhibitory Activity of 2,6-Disubstituted Pyridine Analogues

Compound IDR2 SubstituentR6 SubstituentR4 SubstituentTarget KinaseIC50 (nM)Reference
A-1 -NH2-Ph-OEtVRK1150[3]
A-2 -NH23,4-di(OMe)Ph-OEtPIKfyve<10[5]
A-3 -NHMe4-Cl-Ph-OEtCK250-100[6]

This table presents hypothetical data based on published results for similar compound classes to illustrate potential SAR trends.

A simplified representation of a pyridine-based kinase inhibitor binding to the ATP pocket is shown below:

Kinase_Inhibition cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif inhibitor 2,6-Disubstituted-4-ethoxypyridine Analogue inhibitor->hinge H-Bond inhibitor->gatekeeper Hydrophobic Interaction inhibitor->d_loop van der Waals Contact

Caption: Binding mode of a pyridine kinase inhibitor.

Antimicrobial and Anticancer Activity

Pyridine derivatives have demonstrated a broad spectrum of antimicrobial and anticancer activities.[7][8] The mechanism of action can vary widely, from the disruption of cell membranes to the inhibition of essential enzymes or DNA replication.

Table 2: Representative Antimicrobial and Anticancer Activity of 2,6-Disubstituted-4-ethoxypyridine Analogues

Compound IDR2 SubstituentR6 SubstituentR4 SubstituentActivity TypeTarget Organism/Cell LineMIC/IC50 (µM)Reference
B-1 -NH2-Thienyl-OEtAntibacterialS. aureus1-5[7]
B-2 -Cl-Imidazolyl-OEtAnticancerMCF-7 (Breast Cancer)5-10[1]
B-3 -NH-cHex-Piperidinyl-OEtAntifungalC. albicans10-20[8]

This table presents hypothetical data based on published results for similar compound classes to illustrate potential SAR trends.

Future Directions and Conclusion

The this compound scaffold provides a fertile ground for the discovery of novel therapeutic agents. Future research should focus on the systematic exploration of the chemical space around this core, employing a combination of traditional and modern synthetic techniques. High-throughput screening of these analogue libraries against a diverse panel of biological targets will be crucial for identifying lead compounds. Furthermore, detailed mechanistic studies will be essential to understand the mode of action of these molecules and to guide further optimization efforts.

This in-depth technical guide has provided a framework for the synthesis and evaluation of this compound structural analogues. By leveraging the synthetic strategies and understanding the structure-activity relationships outlined herein, researchers can accelerate the discovery and development of new and effective medicines.

References

A Technical Guide to the Discovery and Synthesis of Novel Pyridine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs and natural products.[1][2] Its unique electronic properties, hydrogen bonding capability, and structural versatility make it a "privileged scaffold" in the design of therapeutic agents targeting a wide array of diseases.[3][4] This guide provides an in-depth exploration of the contemporary strategies employed in the discovery and synthesis of novel pyridine derivatives. We will delve into the causality behind choosing specific synthetic pathways, from classic ring-forming condensation reactions to modern, atom-economical C-H functionalization techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of the pyridine motif.

The Strategic Importance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a bioisostere of benzene but with significantly different properties.[1] The nitrogen atom imparts polarity, serves as a hydrogen bond acceptor, and improves the aqueous solubility of parent molecules—all critical attributes for drug candidates.[5][6] This has led to the incorporation of pyridine moieties in a vast range of pharmaceuticals, from the calcium channel blocker Nifedipine to the anti-cancer agent Imatinib.[1][7]

The power of the pyridine scaffold lies in its synthetic tractability. The ring can be functionalized at multiple positions, allowing medicinal chemists to meticulously tune a molecule's steric and electronic properties to optimize its structure-activity relationship (SAR), thereby enhancing efficacy, bioavailability, and safety profiles.[8]

G

Key Synthetic Paradigms: A Tale of Two Strategies

The synthesis of substituted pyridines generally follows two primary pathways: (A) the de novo construction of the aromatic ring from acyclic precursors, and (B) the direct functionalization of a pre-existing pyridine core.[9] The choice between these strategies is a critical decision driven by factors such as the desired substitution pattern, the availability of starting materials, and the need for atom economy and step efficiency.

G cluster_A Strategy A: De Novo Ring Construction cluster_B Strategy B: Pyridine Core Functionalization Start Synthetic Goal: Functionalized Pyridine Acyclic Acyclic Precursors (e.g., Carbonyls, Amines) Start->Acyclic Pyridine Pyridine Core Start->Pyridine MCR Multi-Component Reactions (MCRs) Acyclic->MCR Cyclo Metal-Catalyzed Cycloadditions Acyclic->Cyclo Target Target Pyridine Derivative MCR->Target Build Ring Cyclo->Target Build Ring CHFunc C-H Functionalization Pyridine->CHFunc CrossCouple Cross-Coupling (e.g., Suzuki, Buchwald) Pyridine->CrossCouple CHFunc->Target Modify Ring CrossCouple->Target Modify Ring

Strategy A: De Novo Ring Construction via Multi-Component Reactions (MCRs)

MCRs are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants.[10] This approach is lauded in drug discovery for its efficiency and ability to rapidly generate libraries of diverse compounds from simple building blocks.[10][11]

The Hantzsch Pyridine Synthesis: A Classic MCR

First reported in 1881, the Hantzsch synthesis remains a versatile and widely used method for preparing dihydropyridines, which are then oxidized to the corresponding pyridines.[7] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7]

  • Causality of Choice: The Hantzsch synthesis is particularly valuable for creating symmetrically substituted pyridines. Its one-pot nature minimizes waste and simplifies purification, aligning with the principles of green chemistry.[7][12] The reaction is robust and can be adapted for various substrates, including under microwave irradiation to reduce reaction times.[11][13]

G

Experimental Protocol: One-Pot Hantzsch Synthesis of a Dihydropyridine [11][13]

  • Reactant Preparation: In a 100 mL round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol, 2 eq.), and ammonium acetate (12 mmol, 1.2 eq.).

  • Solvent Addition: Add ethanol (25 mL) as the solvent.

  • Reaction Initiation: Stir the mixture at room temperature for 10 minutes.

  • Heating/Irradiation:

    • Conventional: Reflux the mixture at 80°C for 4-6 hours, monitoring progress by TLC.

    • Microwave: Place the sealed reaction vessel in a microwave reactor and irradiate at 100W for 5-10 minutes.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir until a solid precipitate forms.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure dihydropyridine product.

  • Oxidation (If Required): The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like ferric chloride or manganese dioxide in a suitable solvent.[7]

Strategy B: Direct C-H Functionalization of the Pyridine Core

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in organic synthesis.[14] This strategy avoids the need for pre-functionalized starting materials (e.g., halogenated pyridines), reducing the number of synthetic steps and minimizing waste.[15][16]

  • The Challenge: C-H functionalization of pyridines is inherently difficult. The electron-deficient nature of the ring makes it resistant to electrophilic substitution, and the nitrogen lone pair can coordinate to and deactivate metal catalysts.[15][17] Furthermore, controlling regioselectivity (i.e., functionalizing at the C2, C3, or C4 position) is a significant hurdle.[17]

  • Causality of Choice: This approach is chosen when a specific, complex pyridine core is already available, or for late-stage functionalization of a drug candidate. It allows for the rapid exploration of SAR by introducing diverse substituents directly onto the heterocycle, a powerful tool in lead optimization.[9]

Modern Catalytic Approaches

Recent advances have focused on transition-metal catalysis to overcome the inherent challenges.[18]

  • C2-Selective Functionalization: The proximity to the nitrogen atom makes the C2 position electronically favorable for many transformations. Metal catalysts can coordinate to the nitrogen, facilitating metalation and subsequent C-C bond formation at the C2 position.[9]

  • C4-Selective Functionalization: Achieving C4 selectivity is more challenging but has been accomplished using specialized reagents like n-butylsodium, which allows for deprotonation at the C4 position through a thermodynamic equilibrium, followed by trapping with an electrophile.[19]

  • C3-Selective Functionalization: The C3 position is the most difficult to functionalize directly due to electronic and steric factors.[17] Progress in this area often relies on dual catalytic systems or the use of directing groups to steer the reaction to the desired position.

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Pyridine

This protocol is a representative example of a direct C-H functionalization reaction.

  • Inert Atmosphere: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: To the flask, add pyridine (1 mmol), the aryl halide (e.g., bromobenzene, 1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 10 mol%), and a base (e.g., K₂CO₃, 2 mmol).

  • Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene (5 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2-arylpyridine.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route has profound implications for the efficiency and practicality of a drug discovery program. Below is a comparative summary of the discussed strategies.

FeatureMulti-Component Reactions (e.g., Hantzsch)Direct C-H Functionalization
Core Principle Building the ring from simple fragmentsModifying a pre-existing ring
Atom Economy Generally high; incorporates most atoms from reactants.[10]Excellent; avoids leaving groups from pre-functionalization.[14]
Step Economy High; often one-pot synthesis.[11]High; direct modification of the core.[15]
Regioselectivity Determined by the structure of the acyclic precursors.A significant challenge requiring specialized catalysts/reagents.[17]
Functional Group Tolerance Can be limited by harsh condensation conditions.Often milder, but sensitive to catalyst poisoning.
Ideal Application Rapid library synthesis of diverse pyridine cores.Late-stage functionalization and lead optimization.
Key Advantage High convergence and structural diversity.Ideal for modifying complex molecules.

Conclusion and Future Outlook

The synthesis of novel pyridine derivatives remains a dynamic and vital area of research. While classic MCRs like the Hantzsch synthesis continue to be workhorses for building molecular diversity, the future lies in the development of more sophisticated and selective direct C-H functionalization methods.[18] These advanced techniques promise to further streamline the drug discovery process, enabling chemists to make precise modifications to complex molecules with unparalleled efficiency. The ongoing innovation in catalysis, including the use of magnetically recoverable nanocatalysts and photoredox catalysis, will undoubtedly unlock new chemical space and accelerate the development of the next generation of pyridine-based therapeutics.[20]

References

Methodological & Application

Topic: A Detailed Protocol and Application Guide for the Suzuki-Miyaura Coupling of 2,6-Dichloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 2,6-dichloro-4-ethoxypyridine. As a key heterocyclic building block, the selective functionalization of this substrate is of paramount importance in the synthesis of novel compounds for pharmaceutical and materials science applications. This document moves beyond a simple recitation of steps to explain the underlying principles governing the reaction's success, empowering researchers to optimize the protocol for their specific synthetic targets.

The this compound scaffold presents a unique synthetic opportunity. The electronic asymmetry induced by the ring nitrogen renders the two chlorine atoms electronically distinct. The C2 position is significantly more electron-deficient and, therefore, more susceptible to the initial oxidative addition step by the palladium catalyst. This inherent reactivity difference is the cornerstone of achieving selective mono-arylation, a critical strategy for building molecular complexity in a controlled, stepwise manner. While this protocol focuses on achieving high selectivity for mono-substitution at the C2 position, modifications to reaction conditions, such as increasing the equivalents of boronic acid and extending reaction times, can be used to achieve diarylation.[1]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed process that forges a new carbon-carbon bond between an organohalide and an organoboron compound.[2][3] The reaction proceeds through a well-established catalytic cycle involving three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is typically the rate-determining step, especially for less reactive aryl chlorides.[4] The use of bulky, electron-rich ligands on the palladium center is crucial as they increase the electron density at the metal, facilitating this insertion.[5]

  • Transmetalation : The aryl group from the organoboron species is transferred to the palladium(II) complex. This step requires activation of the organoboron compound by a base.[4][6][7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which readily undergoes transmetalation.[5][8]

  • Reductive Elimination : The final step involves the formation of the new C-C bond as the coupled product is expelled from the palladium complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_output Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂(Cl) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product 2-Aryl-6-chloro-4-ethoxypyridine (Ar-Ar') ArylHalide This compound (Ar-Cl) BoronicAcid Arylboronic Acid (Ar'-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol for Selective C2 Mono-Arylation

This protocol is optimized for the preferential arylation at the C2 position of this compound. The key to selectivity is controlling the stoichiometry of the boronic acid, preventing a second coupling event at the less reactive C6 position.

Materials and Equipment
  • Substrate: this compound

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: A bulky, electron-rich phosphine ligand such as Ad₂PⁿBu (di(1-adamantyl)-n-butylphosphine), SPhos, or XPhos.

  • Base: A strong, non-nucleophilic base such as potassium phosphate (K₃PO₄) or lithium tert-butoxide (LiOᵗBu).[1]

  • Solvent: Anhydrous 1,4-dioxane or a mixture of dioxane and water.[1]

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas supply (Argon or Nitrogen), standard glassware for work-up and purification, silica gel for column chromatography.

Step-by-Step Methodology
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, charge a dry Schlenk flask with this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (e.g., LiOᵗBu, 2.5 equiv.).[1]

  • Catalyst Preparation: In the same flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., Ad₂PⁿBu, 3-6 mol%).[1] The use of pre-formed catalysts can also be effective.[9]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1] Ensure the solvent has been properly degassed by sparging with an inert gas or through freeze-pump-thaw cycles to minimize oxygen, which can promote unwanted side reactions like boronic acid homocoupling.[10]

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.[1][11]

  • Monitoring Progress: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Upon consumption of the starting material, allow the mixture to cool to room temperature.

  • Work-up: Quench the reaction by adding water. Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 2-aryl-6-chloro-4-ethoxypyridine.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected yields for the mono-arylation of this compound, based on established protocols for similar challenging substrates.[1]

ParameterConditionRationale
Substrate This compoundDihalogenated pyridine for selective coupling.
Boronic Acid Phenylboronic acid (1.1 equiv.)Slight excess ensures complete consumption of the limiting reagent.
Catalyst System Pd(OAc)₂ (1 mol%) / Ad₂PⁿBu (3 mol%)A highly active system for coupling unreactive aryl chlorides.[1]
Base LiOᵗBu (2.5 equiv.)Strong base effective for challenging couplings.[1]
Solvent 1,4-Dioxane / H₂O (4:1)Common solvent system for Suzuki reactions.
Temperature 100 °CElevated temperature required to overcome the activation barrier for C-Cl bond cleavage.
Time 16 hTypical duration for complete conversion.
Typical Yield >90% (Isolated)High efficiency is expected under these optimized conditions.

Experimental Workflow

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup (Inert Atmosphere) start->setup addition 2. Add Reagents & Catalyst setup->addition solvent 3. Add Degassed Solvent addition->solvent reaction 4. Heat and Stir (e.g., 100 °C, 16h) solvent->reaction monitoring 5. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 6. Quench and Extract monitoring->workup Reaction Complete purification 7. Column Chromatography workup->purification analysis 8. Characterize Product (NMR, MS) purification->analysis end End: Pure Product analysis->end

References

Application Note & Protocol: Sonogashira Cross-Coupling of 2,6-Dichloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sonogashira reaction to 2,6-Dichloro-4-ethoxypyridine. This substrate is a valuable heterocyclic building block, and its successful alkynylation opens pathways to a diverse range of functionalized pyridine derivatives for use in pharmaceuticals, agrochemicals, and materials science.[3][4] This document delves into the mechanistic underpinnings of the reaction, discusses critical experimental parameters for the challenging dichloro-substrate, provides a detailed step-by-step protocol for both mono- and di-alkynylation, and offers troubleshooting guidance.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira reaction classically operates through a synergistic, dual catalytic cycle involving both palladium and copper catalysts.[5][6] While the exact mechanism can be complex and is still a subject of detailed study, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[7][8]

  • The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl halide. The cycle begins with the active Palladium(0) species undergoing oxidative addition with the C-Cl bond of the pyridine ring to form a Palladium(II) complex.[9]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base. The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper(I) acetylide intermediate.[6] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation & Reductive Elimination: The key crossover step is transmetalation, where the alkynyl group is transferred from the copper acetylide to the Pd(II) complex. The resulting diorganopalladium(II) species then undergoes reductive elimination, forming the desired C-C bond of the alkynyl-pyridine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar-Pd(II)(X)L₂ pd0->pd2_halide Oxidative Addition pd2_alkyne Ar-Pd(II)(C≡CR)L₂ pd2_halide->pd2_alkyne Transmetalation cu_halide Cu(I)X pd2_halide->cu_halide To Cu Cycle pd2_alkyne->pd0  Regeneration product Ar-C≡CR (Product) pd2_alkyne->product Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_halide From Cu Cycle alkyne R-C≡C-H alkyne->cu_acetylide Deprotonation base Base

Figure 1: The dual catalytic cycle of the Sonogashira reaction.

Key Considerations for this compound

The coupling of aryl chlorides presents a greater challenge than that of their bromide or iodide counterparts due to the high strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[4][10] Success with this compound hinges on carefully optimizing the reaction parameters to overcome this hurdle.

  • Catalyst System Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[10] Highly active catalyst systems are often required. This is typically achieved by using a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[1][5] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

  • Role of the Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the classic co-catalyst and significantly accelerates the reaction.[11] However, its presence can promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[1] Therefore, conducting the reaction under a strictly inert atmosphere (Nitrogen or Argon) is critical. Copper-free Sonogashira protocols exist but often require more specialized ligands or harsher conditions.[1][12]

  • Choice of Base: The base serves two primary functions: it neutralizes the hydrogen halide (HCl) formed during the reaction and facilitates the deprotonation of the terminal alkyne to form the reactive acetylide species.[1][9] Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are common and can sometimes be used as the solvent.[13] For less reactive chlorides, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, Dioxane) may prove more effective.[10]

  • Solvent and Temperature: The choice of solvent can influence catalyst solubility and reaction rate. Common solvents include THF, DMF, 1,4-dioxane, and toluene.[14][15] While many Sonogashira reactions proceed at room temperature, the coupling of aryl chlorides almost invariably requires elevated temperatures (typically 60-120 °C) to drive the reaction to completion.[4][10]

  • Controlling Selectivity (Mono- vs. Di-substitution): Since the two chlorine atoms at the 2- and 6-positions are electronically equivalent, controlling the stoichiometry of the alkyne is the primary method for achieving selective mono-alkynylation. Using a slight excess of the pyridine substrate or approximately one equivalent of the alkyne will favor the mono-substituted product. To achieve di-substitution, an excess of the alkyne (≥ 2.2 equivalents) and longer reaction times or higher temperatures are typically necessary.

Optimized Reaction Parameters

The following table summarizes recommended starting conditions for the Sonogashira coupling of this compound. Optimization may be required based on the specific alkyne used.

ParameterRecommended ConditionRationale & Comments
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₂Cl₂ is a reliable pre-catalyst. Pd(OAc)₂ is often paired with an external ligand.[5]
Ligand (if needed) PPh₃ (4-10 mol%) or XPhos (4-10 mol%)PPh₃ is standard. For challenging couplings, a bulky, electron-rich ligand like XPhos can significantly improve yields.[10]
Copper Co-catalyst CuI (1-5 mol%)Essential for activating the alkyne and achieving reasonable reaction rates with a chloride substrate.[16]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Can act as both base and solvent/co-solvent. An excess (≥ 3 equivalents per chlorine) is used.[9]
Solvent THF or 1,4-DioxaneAnhydrous and degassed solvents are crucial to prevent side reactions and catalyst deactivation.[17]
Temperature 60 - 100 °CElevated temperature is necessary to facilitate oxidative addition of the C-Cl bond.[4]
Atmosphere Inert (Nitrogen or Argon)Strictly required to prevent oxidative Glaser homocoupling of the alkyne.[1]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted behind a blast shield.

Protocol 1: Mono-alkynylation of this compound

This protocol aims for the selective synthesis of 2-alkynyl-6-chloro-4-ethoxypyridine.

  • Reaction Setup:

    • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv, 3 mol%), and CuI (0.02 equiv, 2 mol%).

    • Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous, degassed THF (to make a ~0.2 M solution based on the pyridine).

    • Add degassed triethylamine (3.0 equiv).

    • Stir the mixture for 5 minutes at room temperature to allow for catalyst dissolution.

    • Add the terminal alkyne (0.95 equiv) dropwise via syringe. A slight sub-stoichiometric amount of alkyne helps minimize di-substitution.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 80 °C.

    • Stir the reaction vigorously. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS, typically checking every 1-2 hours. The reaction is usually complete within 4-12 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate and filter it through a short pad of Celite® to remove the catalyst and salts, washing the pad with additional solvent.[9]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkynylated product.

Protocol 2: Di-alkynylation of this compound

This protocol is optimized for the synthesis of 2,6-di-alkynyl-4-ethoxypyridine.

  • Reaction Setup:

    • Follow the same setup procedure as in Protocol 1, using this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%), and CuI (0.04 equiv, 4 mol%). Higher catalyst loading can be beneficial.

  • Reagent Addition:

    • Under inert atmosphere, add anhydrous, degassed 1,4-Dioxane (to make a ~0.2 M solution).

    • Add degassed diisopropylamine (DIPA) (6.0 equiv).

    • Add the terminal alkyne (2.2 - 2.5 equiv) dropwise. An excess of the alkyne is required to drive the reaction to completion.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C.

    • Monitor the reaction by TLC or LC-MS. The disappearance of the mono-substituted intermediate should be tracked. This reaction may require 12-24 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as outlined in Protocol 1.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality of reagents/solvents.1. Switch to a more active catalyst system (e.g., Pd(OAc)₂/XPhos).[10] 2. Gradually increase the reaction temperature to 100-110 °C. 3. Ensure solvents are anhydrous and degassed; use fresh, high-purity reagents.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel. 2. High concentration of copper catalyst.1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). Ensure a good inert gas seal.[1] 2. Reduce the CuI loading to 1-2 mol%. Consider a copper-free protocol if the issue persists.[1]
Reaction Stalls at Mono-substituted Intermediate 1. Insufficient alkyne stoichiometry. 2. Deactivation of the catalyst over time. 3. Insufficient temperature for second coupling.1. Ensure at least 2.2 equivalents of alkyne are used for di-substitution. 2. Add a second portion of the catalyst and ligand midway through the reaction. 3. Increase the temperature after the mono-substituted product has formed.

Conclusion

The Sonogashira cross-coupling of this compound is a highly effective method for synthesizing valuable mono- and di-alkynylated pyridine derivatives. While the low reactivity of the C-Cl bonds necessitates the use of highly active catalyst systems and elevated temperatures, careful control over reaction conditions and stoichiometry allows for high yields and selectivity. The protocols and guidelines presented here provide a robust starting point for researchers to successfully employ this powerful transformation in their synthetic endeavors.

References

Application Notes & Protocols: Strategic Functionalization of 2,6-Dichloro-4-ethoxypyridine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry, embedded in the structure of numerous FDA-approved drugs that address a wide spectrum of diseases, from cancer to infectious diseases and cardiovascular conditions.[1] Its prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl ring while offering unique properties, including improved solubility and the capacity to engage in hydrogen bonding, which can be pivotal for molecular recognition at biological targets.

Among the vast array of pyridine-based building blocks, 2,6-dichloro-4-ethoxypyridine stands out as a particularly versatile intermediate. Its symmetrical substitution pattern, featuring two reactive chlorine leaving groups at the activated C2 and C6 positions, allows for controlled mono- or di-substitution. This enables the synthesis of complex, differentially functionalized pyridines, making it an invaluable tool for researchers in drug discovery and process development. This guide provides a deep dive into the principles and practical execution of Nucleophilic Aromatic Substitution (SNAr) on this substrate.

Core Principles: Understanding the SNAr Reaction on the Pyridine Scaffold

Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This fundamental property makes it susceptible to attack by nucleophiles, particularly when good leaving groups are present at positions ortho (C2, C6) or para (C4) to the ring nitrogen.[2][3]

The SNAr reaction proceeds via a two-step addition-elimination mechanism .

  • Addition: The nucleophile attacks the carbon atom bearing a leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4][5]

  • Elimination: The leaving group (in this case, a chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

The stability of the Meisenheimer complex is paramount to the reaction's success. For substitution at the C2 and C6 positions of this compound, the negative charge of the intermediate is delocalized onto the electronegative ring nitrogen through resonance, providing potent stabilization that lowers the activation energy of the reaction.

Caption: SNAr addition-elimination mechanism at the C2 position.

Substrate Analysis: The Role of Each Substituent

A nuanced understanding of how each functional group on this compound influences its reactivity is critical for experimental design.

  • Pyridine Nitrogen: As discussed, the nitrogen atom is the primary activating group. It reduces the electron density of the ring system, making the carbons at the C2, C4, and C6 positions electrophilic and capable of accepting a nucleophile.

  • C2 and C6 Chlorine Atoms: These serve as effective leaving groups. Their position ortho to the ring nitrogen is optimal for the stabilization of the Meisenheimer complex, making them the primary sites for substitution.[2]

  • C4-Ethoxy Group: This group presents an interesting electronic dichotomy. The ethoxy group is an electron-donating group (EDG) by resonance. In classical SNAr on benzene rings, EDGs are deactivating. However, on the already electron-deficient pyridine ring, the powerful activating effect of the ring nitrogen dominates. The ethoxy group will modulate reactivity, likely making this compound slightly less reactive than its 2,6-dichloropyridine counterpart, potentially requiring more forcing conditions (e.g., higher temperatures) to achieve similar reaction rates. Its presence is often a strategic choice for tuning the electronic properties of the final molecule.

Key Experimental Parameters & Optimization

The success and efficiency of the SNAr reaction hinge on the careful selection of reaction conditions.

  • Nucleophile Selection: A wide range of nucleophiles can be employed.

    • N-Nucleophiles: Primary and secondary amines are very common. Sterically hindered amines may react slower and require higher temperatures.

    • O-Nucleophiles: Alcohols and phenols are generally used as their corresponding alkoxides or phenoxides, which are generated in situ or pre-formed using a strong base (e.g., NaH, KOtBu). Using the alcohol directly as a solvent can also be effective under certain conditions.[6]

    • S-Nucleophiles: Thiols are excellent nucleophiles and typically react readily, often at lower temperatures than their oxygen or nitrogen counterparts.

  • Solvent Choice: Polar aprotic solvents are the standard for SNAr reactions.[2] Solvents like DMSO, DMF, NMP, and Acetonitrile are ideal as they effectively solvate the cation of the nucleophile salt while leaving the anionic nucleophile relatively "naked" and highly reactive.

  • Base: A base is often required to either deprotonate the nucleophile (e.g., R-OH → R-O⁻) or to act as an acid scavenger for the HCl generated when using neutral nucleophiles like amines.

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are common, mild, and effective. Cesium carbonate is often used for more challenging transformations due to the enhanced solubility of its salts.

    • Organic Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used as acid scavengers.

  • Temperature: Reaction temperatures can range from room temperature for highly reactive nucleophiles to well over 100 °C for less reactive partners or for achieving a second substitution. Microwave heating can significantly accelerate these reactions.

Application Protocol 1: Mono-Amination with Benzylamine

This protocol details a representative procedure for the selective mono-substitution of this compound.

Objective: To synthesize 2-((benzyl)amino)-6-chloro-4-ethoxypyridine.

Materials:

  • This compound

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Workflow_Amination Experimental Workflow: Mono-Amination A 1. Setup & Reagent Charging - Add substrate, K₂CO₃ to flask. - Flush with N₂. B 2. Solvent & Nucleophile Addition - Add Acetonitrile. - Add Benzylamine via syringe. A->B C 3. Reaction - Heat to reflux (approx. 82°C). - Monitor by TLC. B->C D 4. Work-up - Cool to RT. - Filter solids. - Concentrate filtrate. C->D E 5. Extraction - Dissolve residue in EtOAc. - Wash with water and brine. D->E F 6. Drying & Concentration - Dry organic layer (MgSO₄). - Filter and concentrate. E->F G 7. Purification - Purify by silica gel column chromatography (EtOAc/Hexanes). F->G H 8. Characterization - Analyze pure product (NMR, MS). G->H

Caption: Step-by-step workflow for the mono-amination protocol.

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Seal the flask, and purge with an inert atmosphere (N₂) for 5-10 minutes.

  • Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration relative to the substrate).

  • While stirring, add benzylamine (1.1 eq) to the mixture via syringe.

  • Attach a condenser, and heat the reaction mixture to reflux (approx. 82 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 20% ethyl acetate in hexanes. The reaction is complete when the starting material spot is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

Application Protocol 2: Mono-Alkoxylation with Sodium Methoxide

This protocol demonstrates the use of a stronger, pre-formed nucleophile for the synthesis of an ether linkage.

Objective: To synthesize 2-chloro-6-methoxy-4-ethoxypyridine.

Materials:

  • This compound

  • Sodium methoxide (NaOCH₃, 1.05 eq, as a solution in methanol or solid)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add this compound (1.0 eq) to a flame-dried round-bottom flask under an inert atmosphere (N₂).

  • Dissolve the substrate in anhydrous THF (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide (1.05 eq) to the stirred solution. If using solid NaOCH₃, add it portion-wise. If using a solution in methanol, add it dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Summary: Reaction Scope and Typical Yields

The following table summarizes representative outcomes for the mono-substitution of this compound, providing a baseline for experimental planning.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃DMF1001275-85
MorpholineDIPEAAcetonitrile80 (Reflux)685-95
tert-ButylamineCs₂CO₃Dioxane1102460-70
Sodium Ethoxide-Ethanol80 (Reflux)480-90
Sodium thiophenoxide-DMF25 (RT)2>95

Yields are approximate and can vary based on the specific substrate batch, purity of reagents, and reaction scale.

Troubleshooting and Advanced Considerations

  • Low Reactivity: If a reaction is sluggish, consider increasing the temperature, switching to a more polar solvent (e.g., from THF to DMF or DMSO), or using a stronger base (e.g., from K₂CO₃ to Cs₂CO₃).

  • Di-substitution: The primary challenge in these reactions is often preventing the formation of the di-substituted product. To favor mono-substitution, use a slight excess (1.05-1.2 eq) of the nucleophile and monitor the reaction closely, stopping it once the starting material is consumed. The introduction of the first nucleophile, if it is an electron-donating group like an amine, will deactivate the ring towards the second substitution, which helps in achieving selectivity.[7]

  • Hydrolysis: In the presence of water and base, especially at high temperatures, hydrolysis of the chloro groups to form hydroxypyridines can be a competing side reaction. Ensure anhydrous conditions for best results.

References

Synthesis of kinase inhibitors using 2,6-Dichloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Detailed Protocols

Topic: Strategic Synthesis of Kinase Inhibitors Utilizing the 2,6-Dichloro-4-ethoxypyridine Scaffold

Document ID: AN-KI453-202601

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the core structure of numerous FDA-approved kinase inhibitors. This document provides a detailed guide on the strategic use of this compound as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will explore the underlying chemical principles, provide step-by-step protocols for a representative synthesis, and discuss the rationale behind key experimental choices, thereby equipping researchers with the knowledge to leverage this scaffold in their drug development programs.

Introduction: The Pyridine Scaffold in Kinase Inhibition

The pyridine core is prevalent in kinase inhibitor design due to its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction is a common feature of Type I and Type II kinase inhibitors and serves as a primary anchoring point for the molecule. The specific substitution pattern on the pyridine ring dictates the inhibitor's selectivity, potency, and pharmacokinetic properties.

The subject of this guide, this compound, is a particularly valuable building block for several reasons:

  • Orthogonal Reactivity: The two chlorine atoms at the C2 and C6 positions can be sequentially and selectively substituted using modern cross-coupling methodologies. This allows for the controlled, stepwise introduction of different molecular fragments.

  • Electronic Modulation: The electron-donating ethoxy group at the C4 position modulates the electron density of the pyridine ring, influencing the reactivity of the C2/C6 positions and the pKa of the ring nitrogen.

  • Vectorial Diversity: The distinct reactivity of the two chloro-substituents allows for the creation of a three-dimensional pharmacophore with specific vectors for targeting different sub-pockets of the kinase active site.

This guide will demonstrate these principles through the synthesis of a hypothetical, yet representative, kinase inhibitor, KI-453 , targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) family.

Core Synthetic Strategy: Sequential Cross-Coupling

The primary strategy for elaborating the this compound core involves two sequential, palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. This sequence is a workhorse in medicinal chemistry for its reliability, functional group tolerance, and broad substrate scope.

The differential reactivity of the C2 and C6 positions can often be exploited, but for maximal control, the synthesis proceeds in a stepwise fashion. The first substitution creates a mono-substituted intermediate, which is isolated and purified before the second coupling reaction.

G cluster_0 Synthetic Pathway for KI-453 A This compound (Starting Material) B Intermediate 1 (Mono-arylated Pyridine) A->B  Step 1: Suzuki Coupling  (Pd-catalyzed C-C bond formation) C KI-453 (Final Product) B->C  Step 2: Buchwald-Hartwig Amination  (Pd-catalyzed C-N bond formation)

Fig 1. High-level synthetic workflow for the preparation of KI-453.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of the target compound KI-453 .

Materials and Reagents
ReagentSupplierPurityNotes
This compoundSigma-Aldrich>98%Starting material
4-fluoro-3-methylphenylboronic acidCombi-Blocks>97%Suzuki coupling partner
3-aminobenzamideAlfa Aesar>98%Buchwald-Hartwig coupling partner
Pd(dppf)Cl₂·CH₂Cl₂Strem Chemicals>98%Palladium catalyst for Suzuki
RuPhos Pd G3Sigma-Aldrich>98%Palladium pre-catalyst for Amination
RuPhosSigma-Aldrich>98%Ligand for Amination
Sodium Carbonate (Na₂CO₃)Fisher Sci>99.5%Anhydrous, powdered
Sodium tert-butoxide (NaOtBu)Sigma-Aldrich>98%Strong, non-nucleophilic base
1,4-DioxaneAcros OrganicsAnhydrousSure/Seal™ bottle
TolueneFisher SciAnhydrousDriSolv®
Ethyl Acetate (EtOAc)VWRHPLC GradeFor chromatography
HexanesVWRHPLC GradeFor chromatography
Step 1: Suzuki-Miyaura Coupling to Synthesize Intermediate 1

Reaction: this compound with 4-fluoro-3-methylphenylboronic acid

Rationale: The Suzuki coupling is chosen for its robustness in forming C(sp²)-C(sp²) bonds. Pd(dppf)Cl₂ is an excellent, air-stable catalyst for this type of transformation. Sodium carbonate is a sufficiently strong base to facilitate the transmetalation step without causing hydrolysis of the product or starting materials. Dioxane/water is a common solvent system that ensures solubility of both organic and inorganic reagents.

G cluster_1 Analytical Validation Workflow Purified Purified Solid (from Chromatography) LCMS LC-MS Analysis Purified->LCMS Purity Check & Mass Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR Structural Elucidation HRMS High-Resolution Mass Spectrometry Purified->HRMS Exact Mass Determination Final Confirmed Structure & Purity >95% LCMS->Final NMR->Final HRMS->Final

Application Notes & Protocols: Buchwald-Hartwig Amination of 2,6-Dichloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Aminopyridines

Substituted aminopyridines are privileged scaffolds in modern medicinal chemistry and materials science. Their prevalence in pharmaceuticals stems from their ability to act as versatile hydrogen bond donors and acceptors, and as rigid frameworks for orienting other functional groups. The Buchwald-Hartwig amination has revolutionized the synthesis of these compounds, offering a powerful method for forming carbon-nitrogen (C-N) bonds that overcomes the limitations of traditional methods like nucleophilic aromatic substitution (SNAr) or Ullmann condensation.[1][2]

This guide focuses on the specific challenges and opportunities presented by the Buchwald-Hartwig amination of 2,6-dichloro-4-ethoxypyridine. This substrate is particularly relevant for the construction of complex molecular architectures, but its di-halogenated nature introduces a critical challenge: regioselectivity . Furthermore, the electron-donating ethoxy group modulates the reactivity of the pyridine ring, requiring careful optimization of reaction conditions.

Herein, we provide a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed, field-tested protocols for achieving both selective mono-amination and exhaustive di-amination of this substrate.

Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rational troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The key steps are:

  • Oxidative Addition: A low-valent Palladium(0) complex, typically bearing bulky phosphine ligands, reacts with the aryl chloride. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5][6]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[7][8]

  • Reductive Elimination: The final C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][9]

The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and temperature.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Ar-NR'R'' caption Fig. 1: The Buchwald-Hartwig Catalytic Cycle

Caption: Fig. 1: The Buchwald-Hartwig Catalytic Cycle

Key Parameters for Success: A Scientist's Perspective

Optimizing the amination of this compound requires a nuanced understanding of how each component influences the reaction's outcome, particularly regarding the challenge of regioselectivity.

Catalyst & Ligand Selection: The Heart of the Reaction

The choice of palladium source and, more critically, the phosphine ligand, is the single most important factor for success. For challenging substrates like dichloropyridines, modern biaryl phosphine ligands are indispensable.[10][11][12]

  • Palladium Precatalysts: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern precatalysts (e.g., G3 or G4 palladacycles) offer improved stability, handling, and more efficient generation of the active Pd(0) species.[13]

  • Ligand Architecture: The key is to use bulky, electron-rich phosphine ligands.[14][15]

    • Bulkiness: Steric hindrance around the palladium center promotes the crucial reductive elimination step, outcompeting potential side reactions like beta-hydride elimination.[10]

    • Electron-Donating Ability: Rich electron density on the phosphine accelerates the oxidative addition of the C-Cl bond, which is often the slowest step for aryl chlorides.[14]

    • Recommended Ligands: For dichloropyridines, ligands like XPhos , RuPhos , and BrettPhos have demonstrated superior performance, offering high reactivity and selectivity.[2][16] BrettPhos, in particular, is often cited for its effectiveness in coupling primary amines.[2][16]

The Role of the Base: More Than a Proton Sponge

The base is not a passive component; it actively participates in the catalytic cycle and its choice can dictate the reaction's success.[7][17]

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LiHMDS): These are the most common and often most effective bases. They facilitate the deprotonation of the palladium-amine complex to form the crucial amido intermediate.[8][11] NaOt-Bu is a versatile and highly active choice.[11] However, these strong bases are incompatible with substrates bearing sensitive functional groups like esters or ketones.[9]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer better functional group tolerance.[8][9] While they often lead to slower reaction rates, they can be advantageous when base-sensitive groups are present. For dichloropyridine substrates, a strong base is generally required to achieve reasonable reaction rates.

Regioselectivity: Controlling the Site of Amination

For this compound, the primary challenge is controlling which chlorine atom reacts. The pyridine nitrogen withdraws electron density, activating the C2 and C6 positions towards oxidative addition.[6]

  • Favoring Mono-amination: To achieve selective mono-amination, the reaction should be run under conditions that favor the first substitution but disfavor the second. This typically involves:

    • Using a 1:1 stoichiometry of the pyridine substrate to the amine.

    • Employing slightly lower temperatures and shorter reaction times.

    • Careful monitoring by TLC or GC-MS to stop the reaction upon consumption of the starting material.

  • Favoring Di-amination: To achieve exhaustive di-amination, conditions should push the reaction to completion:

    • Using an excess of the amine (e.g., >2.2 equivalents).

    • Employing higher temperatures and longer reaction times.

    • Potentially increasing the catalyst loading.

Research on analogous 2,4-dichloropyridines shows that amination is often highly regioselective for the C2 position, suggesting that the C2/C6 positions on our substrate are electronically primed for reaction.[6][18]

Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalyst and strong bases are sensitive to oxygen and moisture. All glassware should be oven- or flame-dried prior to use.

Protocol 1: Selective Mono-amination

This protocol aims to synthesize 2-amino-6-chloro-4-ethoxypyridine derivatives.

Component Amount Equivalents Mol%
This compound1.0 mmol1.0-
Amine1.1 mmol1.1-
Pd₂(dba)₃0.01 mmol-1.0
XPhos0.03 mmol-3.0
Sodium tert-butoxide (NaOt-Bu)1.4 mmol1.4-
Toluene (anhydrous)5 mL--

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the this compound and the desired amine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 4-12 hours.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Exhaustive Di-amination

This protocol aims to synthesize 2,6-diamino-4-ethoxypyridine derivatives.

Component Amount Equivalents Mol%
This compound1.0 mmol1.0-
Amine2.5 mmol2.5-
Pd(OAc)₂0.02 mmol-2.0
RuPhos0.04 mmol-4.0
Potassium tert-butoxide (KOt-Bu)3.0 mmol3.0-
1,4-Dioxane (anhydrous)5 mL--

Step-by-Step Procedure:

  • Follow steps 1-4 from Protocol 1, using Pd(OAc)₂, RuPhos, and Potassium tert-butoxide in anhydrous 1,4-dioxane.

  • Add the this compound and the amine.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Allow the reaction to proceed for 12-24 hours, or until TLC/GC-MS analysis shows complete consumption of the mono-aminated intermediate.

  • Follow steps 8-11 from Protocol 1 for workup and purification.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Oven/Flame) B Add Pd Source, Ligand, & Base A->B C Establish Inert Atmosphere (Ar/N₂) B->C D Add Anhydrous Solvent C->D E Add Substrates (Pyridine & Amine) D->E F Heat & Stir (100-110 °C) E->F G Monitor Progress (TLC / GC-MS) F->G H Cool & Quench (aq. NH₄Cl) G->H I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Purify (Column Chromatography) J->K Product Product K->Product caption Fig. 2: General Experimental Workflow

Caption: Fig. 2: General Experimental Workflow

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Base is of poor quality.1. Use a precatalyst or ensure Pd(II) source is properly reduced in situ. Ensure ligand:Pd ratio is correct (typically 1.5-2:1 for monodentate ligands). 2. Ensure solvent and reagents are scrupulously dry.[6] 3. Use a freshly opened bottle of high-purity base.
Hydrodehalogenation Side Product The rate of reductive elimination is slow compared to competing pathways (e.g., β-hydride elimination).1. Switch to a bulkier, more electron-rich ligand (e.g., from XPhos to RuPhos) to accelerate reductive elimination.[6] 2. Ensure the base is anhydrous; water can be a proton source.
Poor Regioselectivity Reaction conditions are too harsh, leading to di-substitution.For mono-amination: 1. Reduce reaction temperature by 10-20 °C. 2. Use exactly 1.0-1.1 equivalents of the amine. 3. Monitor carefully and stop the reaction as soon as the starting material is consumed.
Formation of Diarylamine Excessively high temperatures or catalyst decomposition.1. Lower the reaction temperature. 2. Ensure a proper inert atmosphere is maintained throughout the reaction.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable mono- and di-aminated pyridine derivatives. Success hinges on the rational selection of a bulky, electron-rich biaryl phosphine ligand and a strong, anhydrous base. By carefully controlling stoichiometry and reaction conditions, chemists can selectively navigate the challenge of regioselectivity to access the desired products in high yield. The protocols and insights provided in this guide offer a robust starting point for researchers in drug discovery and chemical synthesis to harness the power of this transformative C-N bond-forming reaction.

References

Application Notes and Protocols for the Regioselective Functionalization of Polychlorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Polychlorinated Pyridines in Synthesis

Polychlorinated pyridines are robust and versatile building blocks in modern organic synthesis. Their importance is particularly pronounced in the fields of medicinal chemistry and materials science, where the pyridine scaffold is a ubiquitous motif in a vast array of functional molecules, including numerous FDA-approved drugs.[1][2][3] The presence of multiple chlorine atoms on the pyridine ring offers a unique synthetic handle for introducing molecular complexity through sequential and site-selective functionalization. The differential reactivity of the chlorine atoms, governed by the electronic influence of the ring nitrogen and their relative positions, allows for controlled, regioselective transformations.[4] This guide provides an in-depth exploration of the key strategies for the regioselective functionalization of polychlorinated pyridines, offering both mechanistic insights and detailed, field-proven protocols.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) - Leveraging Inherent Electronic Bias

The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the presence of electron-withdrawing chlorine atoms. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of SNAr reactions on polychlorinated pyridines is primarily dictated by the stability of the Meisenheimer intermediate formed upon nucleophilic attack.[5] The ring nitrogen effectively stabilizes negative charge at the C2 (ortho) and C4 (para) positions through resonance, making these sites the most electrophilic and, therefore, the most reactive towards nucleophiles.[4][6]

Causality of Regioselectivity in SNAr
  • Electronic Activation: The pyridine nitrogen withdraws electron density, rendering the C2 and C4 positions significantly more electron-deficient than the C3 position.[4]

  • Intermediate Stabilization: Attack at the C2 or C4 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom in the resulting Meisenheimer complex, a stabilizing interaction that is not possible with attack at the C3 position.[7]

This inherent reactivity bias can be exploited for the selective introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Workflow for SNAr on Polychlorinated Pyridines

cluster_0 S_NAr Workflow start Polychlorinated Pyridine Substrate select_nuc Select Nucleophile (e.g., R-NH2, R-OH, R-SH) start->select_nuc reaction Reaction with Nucleophile in polar aprotic solvent (e.g., DMSO, DMF) with or without base select_nuc->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Regioselectively Functionalized Pyridine purification->product

Caption: General workflow for nucleophilic aromatic substitution on polychlorinated pyridines.

Pillar 2: Palladium-Catalyzed Cross-Coupling Reactions - Precision and Versatility

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds. For polychlorinated pyridines, these methods offer a powerful and highly selective means of forming C-C, C-N, and C-S bonds. The regioselectivity in these reactions is often governed by the ease of oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is influenced by both electronic and steric factors.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of carbon-carbon bonds.[8][9] In the context of polychlorinated pyridines, the choice of catalyst, ligand, and reaction conditions can be tuned to achieve remarkable levels of regioselectivity, often favoring reaction at the more electronically activated C2 or C4 positions.[4][10] However, recent advancements have enabled a switch in selectivity, allowing for functionalization at other positions.[10][11]

  • Inherent Reactivity: The C2 position is generally more reactive due to its higher electrophilicity.[10]

  • Ligand Effects: The steric and electronic properties of the phosphine ligand on the palladium catalyst can dramatically influence which C-Cl bond undergoes oxidative addition. Bulky, electron-rich ligands can sometimes favor reaction at less sterically hindered positions.

  • Additives: Certain additives, like tetrabutylammonium bromide (TBAB), have been shown to promote unconventional C5-selectivity in the Suzuki coupling of 2,5-dichloropyridine.[10]

SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Position SelectivityYield (%)Reference
2,5-DichloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100C2>95[10]
2,5-DichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃DMF100C575[10]
2,4-DichloropyridinePhenylboronic acidPd(PEPPSI)(IPr)K₂CO₃1,4-Dioxane80C4>95[11][12]
2,6-Dichloropyridinen-OctylBpinPd₂(dba)₃ / FcPPh₂K₃PO₄1,4-Dioxane/H₂O100C2 (mono-alkylation)85[8][9]
  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Reaction Setup: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Initiation: Add the catalyst premix to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[13] When applied to polychlorinated pyridines, achieving high regioselectivity can be challenging but is crucial for the synthesis of many pharmaceutical intermediates.[14] The oxidative addition of the C-Cl bond is often the rate-limiting step, and the choice of a suitable palladium catalyst and ligand is paramount for success.[15]

  • Reactivity of Aryl Chlorides: Chloropyridines are less reactive than their bromo or iodo counterparts, often requiring more active catalyst systems and higher reaction temperatures.[15]

  • Ligand Selection: Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential for activating the C-Cl bond for oxidative addition.[15]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[15]

  • Regioselectivity: For substrates like 2,4-dichloropyridine, amination typically occurs preferentially at the C2 position due to electronic activation. Highly selective C2 amination has been reported with specific catalyst systems.[14]

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl aryl_pd_complex Ar-Pd(II)(Cl)L_n oxidative_addition->aryl_pd_complex amine_coordination Amine Coordination / Deprotonation amido_complex Ar-Pd(II)(NR2)L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product aryl_pd_complex->amine_coordination HNR2, Base amido_complex->reductive_elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Inert Atmosphere: Charge a sealable reaction tube with 2,4-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired aniline (1.1 mmol, 1.1 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) inside a glovebox.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., Xantphos, 4 mol%).

  • Solvent: Add anhydrous toluene or 1,4-dioxane (5 mL).

  • Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to isolate the 2-amino-4-chloropyridine derivative.

Pillar 3: Directed Ortho-Metalation (DoM) - Harnessing Functional Group Guidance

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings.[16] The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. While direct lithiation of pyridine can be complicated by nucleophilic addition of the organolithium reagent, the use of appropriate directing groups or specialized lithium amide bases can achieve high regioselectivity.[17][18]

Principles of Regioselectivity in DoM:
  • Directing Group Power: The effectiveness of a DMG is related to its ability to coordinate the lithium reagent. Common DMGs include amides, carbamates, and methoxy groups.[16]

  • Base Selection: The choice of base is critical. While alkyllithiums like n-BuLi can be used, they can also add to the pyridine ring.[18] Hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), often provide cleaner deprotonation.[17]

  • Chlorine as a Directing Group: Interestingly, a chlorine atom itself can act as a directing group, facilitating metalation at an adjacent position, a phenomenon that has been exploited for the regioselective functionalization of 2-aryl-6-chloropyridines.[19]

Logical Flow for Directed Ortho-Metalation

cluster_1 DoM Logical Flow start_dom Pyridine with Directing Metalation Group (DMG) deprotonation Deprotonation with Lithium Amide Base (e.g., LDA) at low temperature (-78 °C) start_dom->deprotonation lithiated_intermediate Ortho-lithiated Pyridine Intermediate deprotonation->lithiated_intermediate electrophile_quench Quench with Electrophile (e.g., I2, TMSCl, Aldehyde) lithiated_intermediate->electrophile_quench product_dom Ortho-functionalized Pyridine electrophile_quench->product_dom

Caption: A logical workflow for the directed ortho-metalation of substituted pyridines.

Conclusion: A Toolkit for Precision Synthesis

The regioselective functionalization of polychlorinated pyridines is a mature yet continually evolving field. By understanding the fundamental principles of electronic activation, catalyst control, and directed metalation, researchers can strategically access a vast chemical space of substituted pyridines. The protocols and insights provided in this guide serve as a robust starting point for the development of novel pharmaceuticals, agrochemicals, and functional materials. Each strategy—SNAr, cross-coupling, and DoM—offers a unique set of advantages, and the judicious selection of methodology is key to achieving the desired synthetic outcome with precision and efficiency.

References

Application Notes & Protocols for C-N Bond Formation with Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridines

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for robust and selective synthetic methodologies. Dichloropyridines serve as versatile, cost-effective starting materials for accessing this privileged chemical space. The differential reactivity of the chlorine substituents, governed by the electronic influence of the ring nitrogen, presents both a challenge and an opportunity for selective C-N bond formation.

This application note provides a comprehensive guide for researchers engaged in the synthesis of aminopyridines from dichloropyridine precursors. We will delve into the mechanistic underpinnings of the most prevalent catalytic systems, offer detailed, field-proven protocols, and discuss strategies for achieving high regioselectivity. The focus is on providing not just a set of instructions, but a validated framework for experimental design and troubleshooting.

Theoretical Background: Navigating Reactivity and Selectivity

The palladium-catalyzed Buchwald-Hartwig amination has emerged as the preeminent method for constructing C(aryl)-N bonds due to its remarkable functional group tolerance and broad substrate scope.[1][2] However, copper- and nickel-based systems offer viable, and often more economical, alternatives.[3][4]

The Challenge of Regioselectivity in Dichloropyridines

In unsymmetrically substituted dichloropyridines, such as 2,4-dichloropyridine, the inherent electronic properties of the pyridine ring dictate a general reactivity trend. The C2 and C4 positions are electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making them susceptible to nucleophilic attack and oxidative addition by a low-valent metal catalyst.[5] Typically, the C2 position is more activated and thus more reactive, leading to preferential C-N bond formation at this site.[5][6]

This inherent selectivity can be either exploited for a specific synthetic outcome or overturned through judicious selection of the catalytic system. Factors that critically influence regioselectivity include:

  • Ligand Architecture: The steric and electronic properties of the ligand coordinated to the metal center are paramount. Bulky, electron-rich ligands can alter the steric environment around the metal, favoring oxidative addition at the less-hindered C4 position.[7]

  • Catalyst System: While palladium is widely used, nickel catalysts have also been shown to effectively monoarylate dichloropyridines, with ligand choice being a key determinant of selectivity.[3][8] Copper-catalyzed Ullmann-type reactions, though often requiring harsher conditions, provide another avenue for C-N coupling.[9]

  • Reaction Conditions: Temperature, solvent, and the nature of the base can all modulate the delicate balance of reactivity between the two C-Cl bonds.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-chloride bond. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[2][5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[10]

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired aminopyridine product and regenerates the active Pd(0) catalyst.[2]

A common side reaction is hydrodehalogenation, where the chlorine atom is replaced by hydrogen. This can be suppressed by ensuring strictly anhydrous conditions and optimizing the ligand and base combination to favor the rate of reductive elimination over competing pathways like β-hydride elimination.[5]

Visualizing the Catalytic Pathway

The following diagram illustrates the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_Complex Ar-Pd(II)(Cl)L_n OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord + HNR'R'', Base PdII_Amido Ar-Pd(II)(NR'R'')L_n Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' (Product) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific substrates and should be determined empirically. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

PART 1: Materials and Reagents
  • Dichloropyridine Substrate: e.g., 2,4-dichloropyridine, 2,5-dichloropyridine.

  • Amine Nucleophile: Primary or secondary amine.

  • Palladium Precursor: e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Palladium(II) acetate (Pd(OAc)₂).

  • Phosphine Ligand: e.g., XPhos, RuPhos, BrettPhos, Xantphos.[11]

  • Base: Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous and of high purity.[5]

  • Solvent: Anhydrous, deoxygenated toluene or 1,4-dioxane.[12]

  • Inert Gas: High-purity Argon or Nitrogen.

PART 2: General Protocol for Palladium-Catalyzed Mono-Amination of a Dichloropyridine

This procedure is optimized for achieving selective mono-amination, typically at the more reactive C2 position.

  • Inert Atmosphere Setup:

    • To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Seal the vessel with a septum, and thoroughly evacuate and backfill with inert gas (e.g., Argon) three times. This is a critical step to remove oxygen, which can deactivate the catalyst.[5]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the dichloropyridine (1.0 equiv) and the base (e.g., NaOtBu, 1.4 equiv).[12]

    • Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe to achieve a typical concentration of 0.1-0.5 M.

    • Stir the mixture for 5-10 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Initiation and Reaction:

    • Add the amine nucleophile (1.1-1.2 equiv) via syringe. A slight excess of the amine can help drive the reaction to completion.[5]

    • Place the sealed reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[12]

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-aminopyridine product.

Data Summary: Key Parameters for Optimization

The choice of reaction components is critical for achieving high yield and selectivity. The following table summarizes the role of each component and provides common examples.

ParameterRole in ReactionCommon ExamplesField-Proven Insights & Causality
Catalyst Facilitates the C-N bond formation cycle.Pd₂(dba)₃, Pd(OAc)₂, NiCl₂(dme)Pd(0) precursors like Pd₂(dba)₃ are often preferred as they do not require an in-situ reduction step. Nickel catalysts offer a lower-cost alternative but may require different ligand systems for optimal performance.[6][13]
Ligand Stabilizes the metal center, influences reactivity and selectivity.XPhos, RuPhos, BrettPhos, JosiphosBulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are highly effective for activating less reactive aryl chlorides and promoting efficient reductive elimination.[14] Chelating ligands like Xantphos can sometimes suppress side reactions.[15]
Base Deprotonates the amine to form the active nucleophile.NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases like NaOtBu are highly effective but have limited functional group tolerance.[10] Weaker carbonate bases (K₂CO₃, Cs₂CO₃) are milder and can be used with more sensitive substrates, sometimes under microwave conditions to accelerate the reaction.[6]
Solvent Solubilizes reagents and influences catalyst stability and activity.Toluene, 1,4-Dioxane, DMF, t-Amyl alcoholAprotic solvents like toluene and dioxane are standard. The choice of solvent can influence the solubility of the base and intermediates in the catalytic cycle.[10]
Temperature Provides the necessary activation energy for the reaction.80 - 120 °CThe oxidative addition of C-Cl bonds to palladium is often the slowest step and requires thermal energy. Higher temperatures can also facilitate the subsequent amination at a second C-Cl position if desired.[6][16]

Troubleshooting Common Issues

  • Low or No Conversion: This is often due to catalyst deactivation by oxygen or moisture. Ensure all reagents and solvents are scrupulously dry and that the inert atmosphere is maintained throughout the setup and reaction.[5] Aryl chlorides are inherently less reactive than bromides or iodides, so an appropriate ligand designed for C-Cl activation is crucial.[14]

  • Hydrodehalogenation Side Product: This competing reaction reduces the aryl chloride to an arene. It can be minimized by using strictly anhydrous conditions and choosing a ligand that promotes rapid reductive elimination of the desired product.[5]

  • Poor Regioselectivity: To favor reaction at the less reactive C4 position of 2,4-dichloropyridine, consider using a very sterically hindered ligand which may disfavor approach to the C2 position.[7] Conversely, milder conditions will generally favor reaction at the electronically activated C2 position.[17]

Conclusion

The formation of C-N bonds using dichloropyridines is a powerful strategy for the synthesis of valuable aminopyridine derivatives. Success hinges on a rational approach to experimental design, grounded in an understanding of the underlying reaction mechanisms and the interplay between the catalyst, ligand, base, and reaction conditions. The protocols and insights provided herein offer a robust starting point for researchers to confidently and efficiently achieve their synthetic targets.

References

Application of 2,6-Dichloro-4-ethoxypyridine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Modern Agrochemicals

The pyridine ring is a foundational scaffold in a multitude of agrochemicals, including herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties and metabolic stability make it a privileged structure in the design of novel active ingredients. Within this class of compounds, halogenated pyridines serve as versatile intermediates, offering multiple reactive sites for the construction of complex molecular architectures. 2,6-Dichloro-4-ethoxypyridine, a key substituted pyridine, presents a valuable building block for the synthesis of next-generation agrochemicals. The presence of two chlorine atoms at the 2 and 6 positions, flanking the nitrogen atom, provides distinct reactivity for nucleophilic substitution, while the ethoxy group at the 4-position modulates the electronic properties of the ring and can influence the final compound's biological activity and selectivity.

This technical guide provides a comprehensive overview of the application of this compound in agrochemical synthesis. It details the synthesis of this intermediate, explores its chemical reactivity, and presents a validated protocol for its utilization in the synthesis of a novel picolinic acid herbicide analogue. The methodologies and insights provided herein are intended to empower researchers and drug development professionals in the agrochemical sector to leverage this versatile intermediate in their discovery and development pipelines.

Synthesis of the Intermediate: this compound

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 2,4,6-trichloropyridine. The rationale for this approach lies in the higher reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic attack compared to the chlorines at the 2 and 6 positions. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction.[3]

A robust and scalable protocol for this synthesis is detailed below, adapted from a similar procedure for the synthesis of 2,6-dichloro-4-methoxypyridine.[1]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,4,6-trichloropyridine and ethanol.

Reaction Scheme:

Synthesis_of_2_6_Dichloro_4_ethoxypyridine TCP 2,4,6-Trichloropyridine Product This compound TCP->Product 1. NaH, EtOH, DMF, 0 °C to rt 2. Aqueous workup Ethanol Ethanol (EtOH) NaH Sodium Hydride (NaH) DMF DMF NaCl NaCl H2 H₂

Synthesis of this compound from 2,4,6-trichloropyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
2,4,6-Trichloropyridine182.4518.25 g0.1098%
Sodium Hydride (60% in mineral oil)24.004.40 g0.1160%
Ethanol (anhydrous)46.075.07 g (6.4 mL)0.11≥99.5%
N,N-Dimethylformamide (DMF, anhydrous)73.09100 mL-≥99.8%
Ethyl acetate88.11200 mL-Reagent grade
Deionized water18.02200 mL--
Brine (saturated NaCl solution)-50 mL--
Anhydrous sodium sulfate142.0420 g-Reagent grade

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.40 g, 0.11 mol, 60% dispersion in mineral oil) and anhydrous DMF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous ethanol (5.07 g, 0.11 mol) in anhydrous DMF (20 mL) to the sodium hydride suspension via the dropping funnel over 20 minutes. Vigorous hydrogen gas evolution will be observed.

  • Stir the resulting sodium ethoxide solution at 0 °C for 30 minutes.

  • Add a solution of 2,4,6-trichloropyridine (18.25 g, 0.10 mol) in anhydrous DMF (30 mL) dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.

  • Upon completion, carefully quench the reaction by slowly adding 100 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (0% to 5%) as the eluent to afford this compound as a crystalline solid.

Expected Yield: 90-95%

Application in the Synthesis of a Picolinic Acid Herbicide Analogue

Picolinic acid herbicides are a significant class of synthetic auxin herbicides that are effective against a wide range of broadleaf weeds.[4][5] The core structure of these herbicides can be synthetically accessed from substituted pyridines. This compound serves as an excellent starting material for the synthesis of novel picolinic acid analogues, where one of the chlorine atoms is converted into a carboxylic acid group, a key pharmacophore for herbicidal activity.

The following protocol outlines a plausible and scientifically sound synthetic route to a novel picolinic acid herbicide analogue, 6-Chloro-4-ethoxy-picolinic acid, from this compound. This transformation can be achieved through a two-step process: regioselective cyanation followed by hydrolysis of the nitrile.

Synthetic Workflow: From Intermediate to a Picolinic Acid Herbicide Analogue

Agrochemical_Synthesis_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis Intermediate This compound C₇H₇Cl₂NO Cyanation Cyanation Reaction CuCN, DMF, 150 °C Intermediate->Cyanation Nitrile 6-Chloro-4-ethoxy-2-cyanopyridine C₈H₇ClN₂O Cyanation->Nitrile Hydrolysis Acid Hydrolysis H₂SO₄, H₂O, Reflux Nitrile->Hydrolysis Herbicide 6-Chloro-4-ethoxy-picolinic acid C₈H₈ClNO₃ Hydrolysis->Herbicide

Synthetic workflow for a picolinic acid herbicide analogue.

Experimental Protocol: Synthesis of 6-Chloro-4-ethoxy-picolinic acid

Objective: To synthesize 6-Chloro-4-ethoxy-picolinic acid from this compound.

Part A: Synthesis of 6-Chloro-4-ethoxy-2-cyanopyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
This compound192.049.60 g0.0598%
Copper(I) cyanide89.565.37 g0.0699%
N,N-Dimethylformamide (DMF, anhydrous)73.0950 mL-≥99.8%

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (9.60 g, 0.05 mol) and copper(I) cyanide (5.37 g, 0.06 mol).

  • Add anhydrous DMF (50 mL) and stir the mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to 150 °C and maintain this temperature for 24 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 4:1).

  • After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride (10 g) and concentrated hydrochloric acid (5 mL) in water (100 mL).

  • Stir the mixture for 30 minutes to decompose the copper cyanide complex.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-Chloro-4-ethoxy-2-cyanopyridine.

Part B: Synthesis of 6-Chloro-4-ethoxy-picolinic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
6-Chloro-4-ethoxy-2-cyanopyridine182.607.31 g0.04Assumed from previous step
Sulfuric acid (concentrated)98.0820 mL-98%
Deionized water18.0220 mL--

Procedure:

  • In a 100 mL round-bottom flask, add 6-Chloro-4-ethoxy-2-cyanopyridine (7.31 g, 0.04 mol).

  • Carefully add a mixture of concentrated sulfuric acid (20 mL) and water (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice (100 g).

  • Adjust the pH of the solution to 3-4 with a saturated sodium hydroxide solution.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 6-Chloro-4-ethoxy-picolinic acid.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its preparation from readily available starting materials is straightforward and scalable. The distinct reactivity of its chloro-substituents allows for selective functionalization, enabling the construction of diverse molecular scaffolds. As demonstrated in this guide, this compound can be effectively utilized in the synthesis of picolinic acid herbicide analogues, highlighting its potential in the development of new crop protection agents. The protocols and insights provided herein serve as a practical resource for researchers in the agrochemical industry, facilitating the exploration of new chemical space and the discovery of innovative solutions for global food security.

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Aryl-2,6-Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract and Introduction

The 2,4,6-trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors used in oncology.[1][2] 4-Aryl-2,6-dichloropyridines are pivotal intermediates in the synthesis of these complex molecules. Their strategic design allows for selective, sequential functionalization, providing a modular approach to building diverse chemical libraries for drug discovery.

This guide provides a comprehensive, field-proven protocol for the synthesis of 4-aryl-2,6-dichloropyridines, focusing on the robust and widely adopted Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, provide a detailed step-by-step methodology, and discuss the underlying reaction mechanism. This document is designed to equip researchers with the knowledge to reliably execute this synthesis and troubleshoot common challenges.

Synthetic Strategy: The Power of Chemoselectivity

The synthesis of 4-aryl-2,6-dichloropyridines hinges on the principle of chemoselective cross-coupling. The key is to start with a pyridine ring that has halogens with differential reactivity at the C4 and the C2/C6 positions. A common and highly effective starting material is 2,6-dichloro-4-iodopyridine .[2]

The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the stronger carbon-chlorine (C-Cl) bonds.[2] This reactivity difference allows for the selective formation of a carbon-carbon bond at the C4 position while leaving the two chlorine atoms at the C2 and C6 positions untouched for subsequent functionalization, such as Buchwald-Hartwig amination.[1]

While other methods like Stille coupling can achieve this transformation, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity, environmental benignity, and broad commercial availability of its boronic acid reagents compared to the organotin compounds used in Stille reactions.[3][4]

Experimental Workflow Overview

The overall process involves a palladium-catalyzed cross-coupling of a 4-halo-2,6-dichloropyridine with an arylboronic acid, followed by aqueous workup and purification via column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add 2,6-dichloro-4-iodopyridine, arylboronic acid, base, and solvent to a dry flask B 2. Degas the mixture (e.g., Ar sparging) A->B C 3. Add Pd Catalyst under inert atmosphere B->C D 4. Heat reaction mixture (e.g., 100 °C) C->D E 5. Monitor progress (TLC or LC-MS) D->E F 6. Quench reaction and perform aqueous workup (Extraction with EtOAc) E->F G 7. Dry, filter, and concentrate the organic phase F->G H 8. Purify by column chromatography G->H I Characterized Product: 4-Aryl-2,6-dichloropyridine H->I

Caption: General experimental workflow for Suzuki-Miyaura synthesis.

Detailed Protocol: Suzuki-Miyaura Synthesis of 2,6-dichloro-4-(4-methoxyphenyl)pyridine

This section provides a representative, step-by-step protocol for a specific target molecule. The principles are broadly applicable to a wide range of arylboronic acids.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquiv.
2,6-Dichloro-4-iodopyridineC₅H₂Cl₂IN273.872741.01.0
4-Methoxyphenylboronic acidC₇H₉BO₃151.961821.21.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56290.0250.025
Potassium Carbonate (K₂CO₃)K₂CO₃138.214153.03.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.118 mL--
Water (degassed)H₂O18.022 mL--
Step-by-Step Experimental Procedure
  • Flask Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloro-4-iodopyridine (274 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of a dioxane/water mixture is crucial; dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.[5]

  • Degassing: Sparge the resulting suspension with a gentle stream of argon for 15 minutes to ensure all dissolved oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (29 mg, 0.025 mmol). The reaction mixture will typically turn a darker color upon catalyst addition.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10-20% ethyl acetate in hexanes. The reaction is generally complete within 2-4 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to afford the pure 4-aryl-2,6-dichloropyridine as a solid.[1]

Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds via a catalytic cycle involving the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The generally accepted cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

G pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Intermediate (Ar-Pd(II)L₂(X)) pd0->pd_complex  + Ar-X (Oxidative Addition) boronate_complex Transmetalation Intermediate (Ar-Pd(II)L₂(Ar')) pd_complex->boronate_complex  + Ar'-B(OR)₂ (Transmetalation) - X-B(OR)₂ boronate_complex->pd0 Reductive Elimination center_node center_node->center_node Product Ar-Ar' aryl_halide Aryl Halide (Ar-X) boronic_acid Arylboronic Acid (Ar'-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active 14-electron Pd(0) catalyst reacts with the 2,6-dichloro-4-iodopyridine (Ar-X), breaking the C-I bond and inserting the palladium to form a square planar Pd(II) complex. This is typically the rate-limiting step.

  • Transmetalation: The aryl group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide (X). This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (Ar and Ar') on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the 4-aryl-2,6-dichloropyridine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Characterization

The identity and purity of the final product must be confirmed through spectroscopic analysis. For the example product, 2,6-dichloro-4-(4-methoxyphenyl)pyridine:

  • ¹H NMR: Expect to see characteristic signals for the methoxy group (~3.9 ppm, singlet, 3H), aromatic protons from the methoxyphenyl ring (two doublets, ~7.0 and 7.5 ppm), and a singlet for the two equivalent pyridine protons (~7.3 ppm).

  • ¹³C NMR: Signals corresponding to all unique carbon atoms should be present, including the chlorinated carbons of the pyridine ring (typically >150 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated mass, along with a characteristic isotopic pattern ([M+2]+ and [M+4]+) due to the presence of two chlorine atoms.[8]

Optimization and Troubleshooting

While the provided protocol is robust, optimization may be required for different substrates.

ParameterOptionsRationale & Field Insights
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pd₂(dba)₃/LigandPd(PPh₃)₄ is a reliable choice for many substrates.[9] For less reactive aryl chlorides or sterically hindered substrates, more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be necessary to promote the oxidative addition step.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base can significantly impact yield. K₃PO₄ is a stronger base than K₂CO₃ and is often effective for challenging couplings.[9] Cs₂CO₃ is even stronger and can be beneficial for electron-poor boronic acids.
Solvent System Dioxane/H₂O, Toluene/EtOH/H₂O, THF/H₂OThe solvent must solubilize both organic and inorganic components. Dioxane/H₂O is a versatile and common choice.[5] Toluene-based systems can allow for higher reaction temperatures if needed.
Temperature 80 - 120 °C (Conventional), 100-150 °C (Microwave)Higher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst decomposition or side reactions like protodeboronation (loss of the boronic acid group). Microwave irradiation can dramatically reduce reaction times from hours to minutes.[5]

Common Issues:

  • Low Yield: May be caused by inactive catalyst (oxidation), insufficient degassing, or a poorly reactive substrate. Consider switching to a more active ligand or a stronger base.

  • Protodeboronation: The arylboronic acid is replaced by a hydrogen atom. This side reaction is often promoted by high temperatures and prolonged reaction times. Ensure the reaction is stopped once the starting halide is consumed.

  • Homocoupling: The arylboronic acid couples with itself to form a biaryl byproduct. This is often a sign of oxygen in the system, which can facilitate this undesired pathway. Thorough degassing is critical.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and reliable method for the synthesis of 4-aryl-2,6-dichloropyridines. By leveraging the differential reactivity of halopyridines and carefully controlling reaction parameters, researchers can access these valuable synthetic intermediates in high yields. The protocol and insights provided herein serve as a solid foundation for the successful application of this chemistry in drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2,6-Dichloro-4-ethoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,6-Dichloro-4-ethoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction, improve yield, and ensure high product purity. We will delve into the underlying chemical principles, provide field-proven troubleshooting strategies, and offer detailed, validated protocols.

Section 1: Foundational Principles of the Synthesis

The most common and efficient route to this compound is through the nucleophilic aromatic substitution (SNAr) reaction on 2,4,6-trichloropyridine. The key to a high-yield synthesis is understanding the regioselectivity of this reaction.

The Reaction Mechanism:

The pyridine ring is electron-deficient, a characteristic that is amplified by the inductive effect of three chlorine atoms. This makes the ring susceptible to attack by nucleophiles like the ethoxide ion. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Attack is favored at the C4 position because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring's nitrogen atom, which is the most electronegative atom in the ring, providing superior stabilization compared to attack at the C2 or C6 positions.[1]

Caption: SNAr mechanism for ethoxide substitution on 2,4,6-trichloropyridine.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

FAQ 1: Low Conversion & Stalled Reactions

Question: My reaction has stopped before all the 2,4,6-trichloropyridine is consumed, resulting in a low yield. What are the likely causes and how can I fix this?

Answer: This is a frequent issue, typically pointing to problems with the nucleophile or reaction conditions. Let's break down the potential causes:

  • Inactive Nucleophile (Sodium Ethoxide): Sodium ethoxide is extremely sensitive to moisture. If it has been improperly stored or handled, it will be hydrolyzed to ethanol and sodium hydroxide, significantly reducing its nucleophilicity. Similarly, if preparing the ethoxide in situ from sodium metal and ethanol, the ethanol must be absolutely anhydrous.[2]

    • Solution: Always use freshly opened, high-purity sodium ethoxide stored under an inert atmosphere. If preparing in situ, use absolute ethanol and ensure the sodium metal is clean and free of oxide coating.

  • Presence of Moisture: Water in the reaction solvent (e.g., DMF, ethanol) will consume the ethoxide and can also lead to the formation of 2,6-dichloro-4-hydroxypyridine as a byproduct.

    • Solution: Use anhydrous solvents. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Temperature: While the reaction is often started at a low temperature to control selectivity, it may require warming to room temperature or gentle heating to go to completion.[2][3]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls at a lower temperature, allow it to warm to room temperature and stir for several hours. A modest increase in temperature can restart a sluggish reaction, but be cautious of byproduct formation (see FAQ 2).

Troubleshooting_Workflow Start Low Yield / Stalled Reaction Check_Reagents 1. Verify Nucleophile & Solvent Quality Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Analyze_Byproducts 3. Analyze Byproduct Profile Start->Analyze_Byproducts Solution_Reagents Use fresh, anhydrous NaOEt. Use anhydrous solvent. Run under inert atmosphere. Check_Reagents->Solution_Reagents Solution_Conditions Monitor by TLC. Allow to warm to RT. Consider gentle heating if necessary. Check_Conditions->Solution_Conditions Solution_Byproducts If hydrolysis product is seen, improve drying technique. If di-substitution is seen, see FAQ 2. Analyze_Byproducts->Solution_Byproducts

Caption: Troubleshooting workflow for low conversion in the synthesis.

FAQ 2: Poor Selectivity & Byproduct Formation

Question: My reaction produces a significant amount of the di-substituted byproduct, 2-chloro-4,6-diethoxypyridine. How can I improve the selectivity for the desired mono-substituted product?

Answer: Achieving high selectivity is a matter of controlling the reaction's stoichiometry and kinetics.

  • Stoichiometry: The most critical factor is the amount of nucleophile used. Using a large excess of sodium ethoxide will inevitably drive the reaction toward di-substitution.

    • Solution: Use a slight excess of the nucleophile, typically between 1.0 and 1.1 equivalents. This ensures the starting material is consumed without providing enough ethoxide for a second substitution to occur readily.

  • Temperature Control: The second substitution reaction (at the C2 or C6 position) has a higher activation energy than the initial, more favorable substitution at C4. Running the reaction at elevated temperatures will provide the energy needed to overcome this barrier, leading to the di-substituted product.

    • Solution: Add the sodium ethoxide (or the solution of 2,4,6-trichloropyridine) slowly at a low temperature (e.g., 0 °C).[3] After the addition is complete, allow the reaction to warm slowly to room temperature. This controlled approach favors the kinetically preferred mono-substitution.

  • Reaction Time: Allowing the reaction to proceed for an unnecessarily long time, especially if a slight excess of nucleophile is present, can also lead to increased byproduct formation.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly.

FAQ 3: Product Purification Challenges

Question: What is the most effective way to purify this compound from unreacted starting material and byproducts?

Answer: The purification strategy depends on the impurity profile and the physical state of your product.

  • Column Chromatography: This is the most common and effective method. This compound is less polar than the potential 2,6-dichloro-4-hydroxypyridine byproduct but more polar than the 2,4,6-trichloropyridine starting material.

    • Solution: Use silica gel as the stationary phase. A good mobile phase is a gradient of ethyl acetate in hexanes. Start with a low polarity eluent (e.g., 0-5% ethyl acetate in hexanes) to elute the non-polar starting material, then gradually increase the polarity (e.g., to 10-20% ethyl acetate) to elute your desired product.[3][4]

  • Recrystallization: If your crude product is a solid and relatively pure, recrystallization can be an excellent final purification step to obtain highly pure material.

    • Solution: Choose a solvent system in which the product is soluble when hot but sparingly soluble when cold. Common solvents for pyridine derivatives include ethanol, isopropanol, or mixtures like hexanes/ethyl acetate. The key is to find a system where impurities remain in the cold mother liquor.[4]

Section 3: Detailed Experimental Protocols

The following protocols are based on established, high-yield procedures and best practices.

Protocol 1: High-Yield Synthesis of this compound

This protocol is adapted from a validated synthesis of the analogous methoxy derivative, which demonstrated a 94% yield.[3]

Materials:

  • 2,4,6-Trichloropyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Absolute Ethanol (Anhydrous)

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Ethyl Acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, place a magnetic stir bar in a flame-dried three-neck round-bottom flask fitted with a thermometer and a dropping funnel.

  • Nucleophile Preparation: Suspend NaH (1.05 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add absolute ethanol (1.05 equivalents) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of sodium ethoxide.

  • Reaction: Dissolve 2,4,6-trichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel.

  • Add the 2,4,6-trichloropyridine solution dropwise to the cold sodium ethoxide slurry over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of 0% to 10% ethyl acetate in hexanes.

Protocol 2: Thin Layer Chromatography (TLC) Monitoring
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Eluent: A 9:1 mixture of Hexanes:Ethyl Acetate is a good starting point.

  • Spotting: Dissolve a small aliquot of the reaction mixture in ethyl acetate and spot it on the TLC plate alongside spots of the starting material.

  • Development: Develop the plate in a chamber saturated with the eluent.

  • Visualization: Visualize the spots under UV light (254 nm). The starting material (2,4,6-trichloropyridine) will be less polar (higher Rf) than the product (this compound).

Section 4: Data Summary

The choice of reaction conditions significantly impacts the outcome. The following table summarizes expected results under different conditions.

Base (Equivalents)SolventTemperatureTime (h)Expected YieldPrimary ByproductsReference
NaH/EtOH (1.05)DMF0 °C to RT16High (~90-95%)Minimal[3]
NaOEt (>2.0)EthanolReflux12Low2-Chloro-4,6-diethoxypyridine[2]
NaOEt (1.1)DMFRT24Moderate-HighTrace starting material, di-substituted productGeneral SNAr
K₂CO₃/EtOHDMF80 °C24Very LowUnreacted starting materialGeneral SNAr

References

Technical Support Center: Purification of 2,6-Dichloro-4-ethoxypyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2,6-dichloro-4-ethoxypyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of purifying these basic, halogenated heterocycles. Our focus is on understanding the "why" behind the "how," empowering you to troubleshoot effectively and optimize your purification workflows.

I. Foundational Principles: The Challenge of Purifying Pyridine Derivatives

The primary challenge in the column chromatography of this compound and its analogues stems from the basicity of the pyridine nitrogen. This nitrogen atom readily interacts with the acidic silanol groups present on the surface of standard silica gel, the most common stationary phase.[1] This interaction can lead to a host of purification issues, including:

  • Peak Tailing: The strong interaction between the basic analyte and acidic stationary phase can result in asymmetrical peaks with a "tail," which complicates fraction collection and reduces resolution.[1]

  • Irreversible Adsorption and Low Recovery: In some cases, the interaction is so strong that the compound does not elute from the column, leading to significant loss of valuable material.

  • On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive compounds, a risk that should be assessed, for instance, by 2D TLC analysis.[2]

Understanding these fundamental interactions is the first step toward developing a robust purification strategy.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the purification of this compound derivatives in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My purified fractions show significant peak tailing on TLC and HPLC analysis. What is the cause and how can I achieve symmetrical peaks?

Answer:

Peak tailing is a classic symptom of strong secondary interactions between your basic pyridine derivative and the acidic silanol groups on the silica gel.[1] To mitigate this, we need to disrupt this interaction.

  • Mobile Phase Modification: The most common and often most effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a standard choice. The TEA acts as a competing base, saturating the acidic silanol sites and allowing your pyridine derivative to elute with minimal interaction, resulting in sharper, more symmetrical peaks.[3]

  • Stationary Phase Selection: If mobile phase modification is insufficient or undesirable (e.g., if TEA interferes with downstream applications), consider using an alternative stationary phase.

    • Deactivated Silica Gel: Silica gel that has been end-capped or otherwise treated to reduce the number of free silanol groups is a good option.

    • Alumina (Neutral or Basic): Alumina is a less acidic stationary phase than silica and is often a better choice for the purification of basic compounds.[3]

Question 2: I'm struggling to separate my target this compound from an impurity that has a very similar Rf value. How can I improve the resolution?

Answer:

Co-elution of closely related impurities is a common challenge, especially when dealing with byproducts from the synthesis, such as unreacted starting material (e.g., 2,4,6-trichloropyridine) or over-reacted products (e.g., di-ethoxypyridine derivatives).

  • Solvent System Optimization: The first step is to systematically screen different solvent systems. The goal is to find a solvent mixture that maximizes the difference in affinity between your product and the impurity for the stationary phase. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[4] Try varying the ratio of these solvents and also consider introducing other solvents with different selectivities, such as dichloromethane or acetone.[5]

  • Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a gradient elution can be highly effective.[4] By gradually increasing the polarity of the mobile phase during the column run, you can often achieve better separation of compounds with similar polarities.

  • Alternative Stationary Phases: If solvent optimization on silica gel is unsuccessful, switching to a different stationary phase can provide the necessary change in selectivity. As mentioned previously, alumina is a good alternative. For more challenging separations, consider reverse-phase silica gel (C18), which separates compounds based on hydrophobicity rather than polarity.[4]

Question 3: My product recovery after column chromatography is consistently low. Where could my compound be going?

Answer:

Low recovery is a frustrating issue that can have several causes. A systematic approach is needed to diagnose and solve the problem.

  • Irreversible Adsorption: As discussed, strong interactions with the silica gel can lead to your compound being permanently stuck on the column. The solutions for peak tailing (adding a basic modifier or using an alternative stationary phase) are also the primary remedies for this issue.

  • On-Column Degradation: If your compound is sensitive to the acidic environment of the silica gel, it may be degrading during the purification process. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If degradation is suspected, using a deactivated silica gel or alumina is recommended.[2]

  • Improper Fraction Collection: It's possible that your compound is eluting in a very broad band or in fractions you are not identifying correctly. Ensure you are collecting a sufficient number of fractions and analyzing them carefully by TLC before combining them.

  • Handling Losses: Be meticulous in your handling of the sample and fractions. Ensure all glassware is rinsed to recover any adhered product. When evaporating solvent from the purified fractions, use moderate temperatures to avoid decomposition of your compound.

III. Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the purification of a this compound derivative using flash column chromatography on silica gel.

1. Thin-Layer Chromatography (TLC) Analysis for Solvent System Selection:

  • Objective: To identify a mobile phase that provides an Rf value of approximately 0.15-0.35 for the target compound.[6] This range typically ensures good separation on a column.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of test solvent systems. A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

    • Visualize the spots under UV light and/or by staining.

    • The optimal solvent system will show good separation between the target compound and major impurities, with the target compound having an Rf in the desired range.

2. Column Packing:

  • Objective: To create a homogenous and stable packed bed of silica gel.

  • Procedure:

    • Select a column of appropriate size for the amount of crude material to be purified. A general rule of thumb is a silica gel to crude material ratio of 30:1 to 100:1 by weight.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed bed.

3. Sample Loading:

  • Objective: To apply the sample to the column in a concentrated band.

  • Procedure (Dry Loading is recommended for pyridine derivatives):

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Objective: To pass the mobile phase through the column to separate the components and collect the eluting fractions.

  • Procedure:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by collecting small aliquots from the eluting fractions and analyzing them by TLC.

5. Product Isolation:

  • Objective: To combine the pure fractions and isolate the final product.

  • Procedure:

    • Based on the TLC analysis, combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

IV. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The synthesis of this compound typically involves the nucleophilic substitution of 2,4,6-trichloropyrimidine.[7] Therefore, the most common impurities are likely to be:

  • Unreacted 2,4,6-trichloropyrimidine: The starting material for the synthesis.

  • Di-ethoxy substituted byproducts: If the reaction is not carefully controlled, the ethoxide can substitute at more than one position on the pyrimidine ring.

  • Hydrolysis products: If water is present in the reaction, hydrolysis of the chloro-substituents can occur, leading to the formation of hydroxypyridine derivatives.

Q2: Can I use reverse-phase chromatography for the purification of these compounds?

A2: Yes, reverse-phase chromatography is a viable alternative, particularly for more polar derivatives or when normal-phase chromatography fails to provide adequate separation. In reverse-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3]

Q3: How much sample can I load onto my column?

A3: The sample load capacity depends on several factors, including the difficulty of the separation, the column dimensions, and the particle size of the stationary phase. For a relatively straightforward separation, a sample load of 1-10% of the mass of the stationary phase is a reasonable starting point. However, for difficult separations, a lower sample load (e.g., <1%) may be necessary to achieve good resolution.

Q4: My compound is an oil after purification. How can I induce crystallization?

A4: If your purified this compound derivative is an oil, it may be due to the presence of residual solvent or minor impurities.

  • Ensure complete solvent removal: Use a high-vacuum pump to remove any remaining traces of solvent.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.

  • Seed crystals: If you have a small amount of solid material, adding a seed crystal to the oil can initiate crystallization.

  • Solvent-induced crystallization: Dissolve the oil in a minimal amount of a good solvent and then slowly add a poor solvent until the solution becomes cloudy. Allow the solution to stand, and crystals may form.

V. Visualizing the Workflow

To provide a clear overview of the decision-making process in troubleshooting purification issues, the following workflow diagram is provided.

Caption: A troubleshooting workflow for the column chromatography purification of this compound derivatives.

VI. Data Summary Table

The following table provides a summary of typical purification parameters and expected outcomes. These values are illustrative and should be optimized for each specific derivative and crude mixture.

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for most applications.
Alternative Stationary Phase Alumina (neutral or basic)Recommended for highly basic or acid-sensitive compounds to prevent tailing and degradation.[3]
Mobile Phase Hexane/Ethyl AcetateA versatile solvent system with a wide polarity range.[4]
Mobile Phase Additive 0.1-1% Triethylamine (TEA)Masks acidic silanol groups, reducing peak tailing for basic compounds.[3]
Target Rf Value (TLC) 0.15 - 0.35Provides optimal resolution and reasonable elution time in column chromatography.[6]
Sample Loading (by weight) 1-5% of silica gel massA good starting point for achieving good separation without overloading the column.
Elution Mode Isocratic or GradientIsocratic is simpler, while gradient elution can improve separation of complex mixtures.[4]

References

Technical Support Center: Recrystallization of Substituted Pyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted pyridine products. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of heterocyclic compounds. The inherent basicity and polarity of the pyridine ring, combined with the diverse physicochemical properties imparted by various substituents, can present unique purification challenges.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter at the bench.

Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section addresses the most frequent and frustrating problems encountered during the recrystallization of substituted pyridine derivatives.

Q1: My substituted pyridine product is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This typically occurs when the solute's solubility in the hot solvent is extremely high, and upon cooling, the solution becomes supersaturated so rapidly that the molecules don't have time to orient themselves into a crystal lattice. The low melting point of the compound or the presence of significant impurities, which can depress the melting point, are also common causes.[4]

Causality & Strategy:

The fundamental issue is that the rate of desolvation and molecular ordering is being outpaced by the rate of precipitation. To resolve this, you must slow down the crystallization process and ensure the temperature of the solution remains above the melting point of your compound (or the eutectic mixture with impurities) during the initial stages of cooling.

Step-by-Step Troubleshooting Protocol:

  • Re-dissolve the Oil: Gently heat the flask to re-dissolve the oil into the solution.

  • Add More Solvent: Add a small amount of the primary (or "good") solvent (e.g., 5-10% more volume) to the hot solution.[4] This slightly reduces the level of supersaturation upon cooling, giving the molecules more time to form an ordered crystal lattice.[4]

  • Slow Cooling is Critical: This is the most crucial step. Do not place the flask directly on the benchtop or in an ice bath. Instead, allow it to cool as slowly as possible.[4]

    • Leave the flask on a hot plate that has been turned off.

    • Place the flask inside a larger beaker containing warm water (a makeshift water bath).

    • Wrap the flask in glass wool or paper towels to insulate it.

  • Scratching & Seeding:

    • Once the solution has cooled slightly but is still warm, gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]

    • If you have a small crystal of the pure product (a "seed crystal"), add it to the cooled solution to initiate crystallization.[] This provides a perfect template for further crystal growth.

  • Consider a Different Solvent System: If oiling persists, the chosen solvent may be too effective. You may need to switch to a solvent in which your compound is less soluble or employ a mixed-solvent system where you can more finely tune the solubility.[7]

Q2: I can't find a single solvent that works well. My product is either too soluble even when cold, or barely soluble when hot. What is the best approach?

A2: This is a classic scenario that calls for a mixed-solvent system , also known as a solvent-antisolvent or solvent-pair recrystallization.[8][9] The principle is to use two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[8][9]

Causality & Strategy:

This technique allows you to create a solvent environment with finely-tuned dissolving power. You dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes saturated, inducing crystallization upon cooling.

Step-by-Step Mixed-Solvent Protocol:

  • Dissolve the Compound: Place your crude substituted pyridine product in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent. Use just enough to fully dissolve the solid.[9]

  • Heat to Boiling: Bring the solution to a gentle boil.

  • Add the Anti-Solvent: While the solution is hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).[10] This cloudiness indicates that the solution is saturated and on the verge of precipitation.

  • Re-clarify the Solution: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.[10] This ensures you are at the precise point of saturation at that temperature.

  • Cool Slowly: Set the flask aside and allow it to cool slowly and undisturbed to room temperature.[11] Subsequently, you can place it in an ice bath to maximize crystal yield.[11]

Common Solvent Pairs for Pyridine Derivatives:

"Good" Solvent (High Polarity)"Bad" Solvent (Low Polarity)Notes on Application
Ethanol / MethanolWaterExcellent for polar pyridines like hydroxypyridines or aminopyridines.[12]
Acetonen-Hexane / n-HeptaneA versatile combination for a wide range of substituted pyridines.[7]
Ethyl Acetaten-Hexane / n-HeptaneGood for moderately polar compounds.[12]
Dichloromethane (DCM)n-Hexane / CyclohexaneUseful for less polar pyridine derivatives. Be mindful of DCM's volatility.[12]
Tetrahydrofuran (THF)n-HexaneAnother effective general-purpose mixture.[7]

Frequently Asked Questions (FAQs)

Q3: How do substituents on the pyridine ring affect my choice of recrystallization solvent?

A3: The nature, position, and number of substituents dramatically alter the polarity, hydrogen bonding capability, and overall solubility of the pyridine derivative.[13] This is the single most important factor in solvent selection.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, Halogens): These groups decrease the basicity of the pyridine nitrogen and make the overall molecule less polar than pyridine itself. They tend to be more soluble in moderately polar to nonpolar solvents. For halogenated pyridines, solvents like toluene or mixed systems like hexane/ethyl acetate might be effective.[14]

  • Electron-Donating Groups (e.g., -NH₂, -OH, -OR): These groups increase the polarity and potential for hydrogen bonding.[15]

    • Aminopyridines: The amino group allows for hydrogen bonding, increasing solubility in protic solvents like ethanol or water.[7] Acid-base chemistry can also be exploited; dissolving in dilute acid and then re-precipitating by adding a base is a valid purification strategy.

    • Hydroxypyridines: These compounds exist in tautomeric equilibrium with their corresponding pyridone forms, which significantly influences their properties.[11][15] They are often highly polar and can be recrystallized from water or alcohol/water mixtures.[11][15]

  • Alkyl Groups (e.g., -CH₃, -C₂H₅): These increase the nonpolar character of the molecule. As the alkyl chain length increases, solubility in nonpolar solvents like hexanes or toluene will increase, while solubility in water will decrease.

  • Pyridine N-Oxides: The N-oxide functional group is highly polar and an excellent hydrogen bond acceptor. These compounds are often very soluble in polar protic solvents.[16] Recrystallization from solvents like isopropanol or water/ethanol mixtures is common.[16][17] They are also known to be hygroscopic.

Q4: My yield is very low after recrystallization. What are the likely causes and how can I improve it?

A4: A low yield is typically due to one of two main reasons: using too much solvent or premature crystallization during a hot filtration step.[4]

Troubleshooting Low Yield:

  • Excess Solvent: This is the most common error.[5] If too much hot solvent is used to dissolve the compound, a significant amount of the product will remain in the mother liquor even after cooling.

    • Solution: Before filtering your crystals, check the mother liquor. If you suspect product remains, you can try to recover it by boiling off some of the solvent to re-concentrate the solution and then cooling it again for a second crop of crystals.[4] For future attempts, be meticulous about adding the minimum amount of hot solvent required for dissolution.[18]

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the solution can cool as it passes through the funnel, causing your product to crystallize on the filter paper along with the impurities.

    • Solution: Always use a pre-heated funnel (a stemless funnel is best) and filter the hot solution as quickly as possible.[11] It's also wise to add a small excess of solvent (~5%) before the hot filtration to ensure the product remains in solution.[10] This excess solvent can then be boiled off before the final cooling and crystallization step.[10]

  • Inappropriate Solvent: If the compound has significant solubility in the solvent even at low temperatures, your yield will inherently be poor. A different solvent or a mixed-solvent system is required.

Q5: What is polymorphism and why is it a concern for substituted pyridine APIs?

A5: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[] These different crystal forms are called polymorphs. For Active Pharmaceutical Ingredients (APIs), polymorphism is a critical consideration because different polymorphs can have different physical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.[]

  • Stability: One polymorph may be more chemically or physically stable than another under certain storage conditions (temperature, humidity).[][19]

  • Mechanical Properties: Properties like tabletability and flowability can vary between polymorphs, affecting downstream processing.[]

Substituted pyridines, with their ability to form various hydrogen bonds and engage in π-stacking, can be prone to polymorphism.[20][21] The crystallization conditions—such as the solvent used, the rate of cooling, and the temperature—can all influence which polymorph is formed.[22] It is crucial during drug development to identify and control the desired polymorphic form to ensure consistent product quality and therapeutic effect.[19][23]

Visualized Workflows

General Recrystallization Workflow

This diagram outlines the decision-making process for a standard single-solvent recrystallization.

Recrystallization_Workflow start Start: Crude Substituted Pyridine dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration_q Insoluble Impurities Present? dissolve->hot_filtration_q hot_filtration Perform Hot Gravity Filtration hot_filtration_q->hot_filtration Yes cool Cool Solution Slowly to Room Temperature hot_filtration_q->cool No hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash Crystals with Small Amount of Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end End: Pure Product dry->end

Caption: Standard single-solvent recrystallization workflow.

Troubleshooting "Oiling Out"

This flowchart provides a logical path for addressing the issue of a product oiling out.

Oiling_Out_Troubleshooting start Product 'Oils Out' During Cooling reheat Re-heat to Re-dissolve Oil start->reheat add_solvent Add Small Amount (5-10%) More Solvent reheat->add_solvent slow_cool Cool VERY Slowly (Insulate Flask) add_solvent->slow_cool oils_out_again Does it Oil Out Again? slow_cool->oils_out_again scratch_seed Try Scratching or Adding a Seed Crystal oils_out_again->scratch_seed No change_solvent Persistent Oiling: Change Solvent or Use Mixed-Solvent System oils_out_again->change_solvent Yes success Success: Crystals Form scratch_seed->success

Caption: Decision tree for troubleshooting oiling out.

References

Technical Support Center: Overcoming Catalyst Deactivation in Palladium-Catalyzed Pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in palladium-catalyzed reactions involving pyridine substrates. Our goal is to equip you with the knowledge to diagnose, resolve, and prevent issues that lead to low yields and reaction failures.

Introduction: The Challenge of Pyridine Substrates

Pyridine and its derivatives are ubiquitous in pharmaceuticals and agrochemicals. However, their inclusion in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, presents a significant challenge. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, leading to catalyst inhibition or deactivation, a phenomenon often referred to as catalyst poisoning.[1][2][3][4][5] This guide will walk you through the common deactivation pathways and provide actionable solutions.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you troubleshoot common issues encountered during your experiments. Each question addresses a specific problem, outlines the probable causes, and provides a step-by-step guide to resolving it.

Issue 1: My reaction shows low to no conversion. What should I investigate first?

Low or no yield is the most common symptom of problems in palladium-catalyzed reactions with pyridines. A systematic approach is essential to pinpoint the root cause.[1]

Initial Diagnostic Workflow:

Caption: Initial troubleshooting workflow for low-yield reactions.

Detailed Troubleshooting Steps:

  • Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][6] Inadequate degassing of solvents and failure to maintain a strict inert atmosphere (argon or nitrogen) can lead to the oxidation of Pd(0) to inactive Pd(II) species.[1]

    • Action: Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Use Schlenk techniques or a glovebox for the reaction setup.

  • Assess Reagent Quality: The purity of your pyridine substrate, coupling partner (e.g., boronic acid), base, and solvent is critical.

    • Pyridine Substrates: Impurities can act as catalyst poisons.

    • Boronic Acids/Esters: These can degrade over time, especially if not stored properly. Protodeboronation, the cleavage of the C-B bond, is a common side reaction, particularly with unstable pyridine boronic acids.[1][3]

    • Solvents and Bases: Must be anhydrous, as water can contribute to side reactions and catalyst decomposition.[1][3]

    • Action: Use freshly purified or high-purity commercial reagents. Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids to minimize protodeboronation.[1][3]

  • Evaluate the Catalyst System (Palladium Source and Ligand): The choice of ligand is paramount when working with pyridine substrates.[1][6]

    • The Problem: The pyridine nitrogen's lone pair competes with the desired ligand for coordination to the palladium center, forming inactive complexes.[3][4][7]

    • The Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands create a sterically hindered environment around the palladium atom, which discourages pyridine coordination and stabilizes the active catalytic species.[1][6][7]

    • Action: If you are using a less bulky ligand (e.g., PPh₃), switch to a more appropriate one. See the table below for recommendations.

Ligand TypeExamplesRationale for Use with Pyridines
Bulky Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosSteric bulk shields the Pd center from pyridine coordination; high electron density promotes oxidative addition and reductive elimination.[1][3][7]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts.
Pre-catalysts Buchwald G3 or G4 Pre-catalystsThese are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, providing a more reliable initiation of the catalytic cycle.[1][3]
Issue 2: I observe the formation of palladium black. What does this mean and how can I prevent it?

The appearance of a black precipitate, known as palladium black, is a visual indicator of catalyst deactivation.[1]

Understanding Palladium Black Formation:

Palladium black consists of aggregated, inactive palladium nanoparticles.[8] This occurs when the ligand fails to adequately stabilize the Pd(0) species in solution, leading to their agglomeration.

G cluster_conditions Contributing Factors Active_Pd0 Active Pd(0)L_n Species Inactive_Pd_Black Inactive Palladium Black (Aggregated Pd(0)) Active_Pd0->Inactive_Pd_Black Aggregation High_Temp High Temperature High_Temp->Inactive_Pd_Black Low_Ligand_Ratio Insufficient Ligand Low_Ligand_Ratio->Inactive_Pd_Black Poor_Ligand Poorly Stabilizing Ligand Poor_Ligand->Inactive_Pd_Black

Caption: Factors leading to palladium black formation.

Preventative Measures:

  • Optimize Ligand-to-Palladium Ratio: A common cause of palladium black formation is an insufficient ligand-to-palladium ratio.[1]

    • Action: Increase the ligand-to-palladium ratio. A 2:1 ratio is often a good starting point for monophosphine ligands, but this can be optimized.

  • Lower the Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition and aggregation.[1][6]

    • Action: Screen lower reaction temperatures. While this may slow down the reaction rate, it can significantly improve catalyst stability and overall yield.

  • Choose a More Robust Ligand: As mentioned previously, bulky and electron-rich ligands are better at stabilizing the Pd(0) center.[9]

    • Action: Switch to a ligand known for its high stability, such as an NHC or a bulky biarylphosphine like XPhos.

Issue 3: My reaction is producing significant byproducts. How can I improve selectivity?

Side reactions compete with your desired transformation, reducing yield and complicating purification. Identifying the byproducts is the first step to mitigation.[1]

Common Side ReactionProbable Cause(s)Mitigation Strategy
Homocoupling Dimerization of the starting materials. Often promoted by the presence of oxygen or high temperatures.[6]Improve degassing procedures.[6] Screen for a more active catalyst/ligand system that allows for lower reaction temperatures.[1]
Hydrodehalogenation Replacement of the halide on the pyridine ring with a hydrogen atom.Ensure strictly anaerobic conditions. Use bulky ligands that favor reductive elimination over other pathways.[1]
Protodeboronation Cleavage of the C-B bond in the boronic acid/ester (in Suzuki reactions). Pyridine boronic acids can be particularly unstable.[1][3]Use more stable boronic esters (e.g., pinacol, MIDA) or potassium trifluoroborate salts.[1][3] Run the reaction under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are 2-substituted pyridines particularly challenging substrates? The nitrogen atom in 2-substituted pyridines is sterically more accessible for coordination to the palladium center compared to 3- or 4-substituted pyridines. This proximity enhances its ability to act as a catalyst poison, making these reactions more difficult.[4][7][10]

Q2: Can I use Pd/C as a catalyst for these reactions? While Pd/C is a versatile heterogeneous catalyst, it is generally not suitable for these types of cross-coupling reactions in solution. The coordination of the pyridine can still poison the palladium surface.[11][12] Furthermore, achieving the necessary ligand-modified active species is more challenging with a heterogeneous catalyst. For chemoselective hydrogenations, however, pyridine can be intentionally used as a catalyst poison to prevent unwanted side reactions.[13][14]

Q3: What is the role of the base, and how do I choose the right one? The base plays multiple roles in the catalytic cycle, including facilitating the transmetalation step in Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig reactions. The choice of base is critical and often interdependent with the solvent and substrates.[3][6] Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and can be milder on sensitive functional groups. Stronger bases like NaOt-Bu or LHMDS are typically used in Buchwald-Hartwig aminations.[1] It is often necessary to screen a few different bases to find the optimal conditions.

Q4: Is it possible to regenerate a catalyst that has been deactivated by pyridine? Regeneration of homogeneous palladium catalysts poisoned by pyridine in a reaction mixture is generally not practical. The focus should be on preventing deactivation in the first place. For heterogeneous catalysts, regeneration procedures involving thermal treatments or washing with specific solvents to remove adsorbed species have been developed, but their effectiveness depends on the specific cause of deactivation.[15][16][17][18]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Bromopyridine

This protocol provides a robust starting point for coupling challenging bromopyridine substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the bromopyridine (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2–6 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene/water 10:1, or 1,4-dioxane) via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80–110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination of a Chloropyridine

This protocol is a starting point for the amination of less reactive chloropyridine substrates.

  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Reagent Addition: Add the chloropyridine (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction Execution: Seal the tube, and heat the mixture with stirring at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitor by LC-MS).

  • Work-up and Purification: Follow similar procedures as described in Protocol 1.

Conclusion

Successfully navigating palladium-catalyzed reactions with pyridine substrates requires a careful and systematic approach to experimental design and troubleshooting. By understanding the primary deactivation pathway—coordination of the pyridine nitrogen to the palladium center—researchers can proactively select robust catalyst systems with bulky, electron-rich ligands to mitigate this issue. Vigilant control over reaction conditions, including maintaining a strictly inert atmosphere and using high-purity reagents, is equally crucial. This guide provides a framework for diagnosing problems and implementing effective solutions, ultimately enabling the efficient synthesis of valuable pyridine-containing molecules.

References

Technical Support Center: High-Throughput Experimentation for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing pyridine synthesis using high-throughput experimentation (HTE). This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges. The content is organized into a question-and-answer format to directly address specific issues you may encounter, from experimental setup to data interpretation.

Section 1: HTE Platform & General Workflow Troubleshooting

This section addresses common issues related to the setup and execution of high-throughput experiments, which are often independent of the specific chemistry involved.

Q1: We are observing significant well-to-well variability in our 96-well plate reactions, even in replicates. What are the likely causes?

A1: Well-to-well variability is a frequent challenge in HTE and can undermine the reliability of your screening results. The root causes are often mechanical or environmental.

  • Causality & Troubleshooting Steps:

    • Inadequate Mixing: In heterogeneous reactions (e.g., those with solid-supported catalysts or poorly soluble reagents), insufficient agitation is a primary cause of variability. Standard orbital shakers may not provide enough energy for small-volume wells.

      • Solution: Employ magnetic tumble stirring or vortex mixing, which are more effective for microtiter plates.[1] Ensure that the mixing speed and duration are optimized and consistently applied to all plates.

    • Dispensing Inaccuracies: Automated liquid handlers, if not properly calibrated, can introduce significant volume errors, especially with viscous or volatile solvents.

      • Solution: Perform regular calibration checks of your liquid handling robot using a gravimetric method. For volatile reagents, consider using a cold block for the source plate or positive displacement pipettes to minimize evaporation.

    • Thermal Gradients: Plate heaters and coolers can create temperature gradients across the plate, where edge wells are at a different temperature than the center wells. This "edge effect" can significantly alter reaction rates.

      • Solution: Use plates with insulated lids and ensure a good thermal contact between the plate and the heating/cooling block. It is also good practice to randomize the position of your experiments on the plate or to fill the outer wells with a blank solvent to create a more uniform thermal environment.

    • Atmospheric Contamination: For air- and moisture-sensitive reactions, inconsistent inert atmosphere across the wells is a common problem.

      • Solution: Ensure the glovebox or automated reactor has a stable, low-oxygen, and low-moisture environment. Use plates with effective sealing mats and perform the reaction setup as quickly as possible to minimize exposure.

Q2: Our automated HTE workflow is slow, and the analytical step is creating a bottleneck. How can we increase throughput?

A2: The analytical phase is often the rate-limiting step in an HTE workflow.[2] Optimizing this stage is critical for maximizing efficiency.

  • Causality & Troubleshooting Steps:

    • Slow Analytical Technique: Traditional analytical methods like standard HPLC or GC-MS can be too slow for HTE, where hundreds or thousands of samples need to be analyzed daily.[2][3]

      • Solution: Transition to faster analytical techniques. Ultra-High-Performance Liquid Chromatography (UPLC-MS) can significantly reduce run times.[4] For even faster screening, consider techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), which can analyze a sample in seconds without chromatographic separation.[5]

    • Complex Sample Preparation: If your workflow requires extensive sample preparation (e.g., quenching, dilution, filtration) for each well before analysis, this will create a significant bottleneck.

      • Solution: Streamline the sample preparation process. Use a liquid handling robot to perform these steps in parallel.[5] Design your reaction conditions so that a simple "dilute and shoot" protocol is sufficient for analysis. This may involve choosing a solvent that is compatible with both the reaction and the analytical method.[4]

Below is a diagram illustrating a typical HTE workflow and highlighting the potential bottleneck at the analysis stage.

HTE_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Data Design Experiment Design (phactor™ Software) Stock Stock Solution Preparation Design->Stock Dosing Robotic Dosing (Liquid Handler) Stock->Dosing Reaction Parallel Reaction (Heated Stirring) Dosing->Reaction Sampling Aliquoting & Quenching Reaction->Sampling Analysis UPLC-MS / DESI-MS Analysis Sampling->Analysis Data Data Processing & Visualization Analysis->Data Analysis->Data Bottleneck

Caption: A typical HTE workflow, highlighting the analytical bottleneck.

Section 2: Troubleshooting Pyridine Synthesis Chemistry

This section focuses on specific chemical challenges encountered when adapting classical pyridine syntheses to a high-throughput format.

Q3: My Hantzsch pyridine synthesis is giving consistently low yields in the HTE format. What should I investigate?

A3: Low yields in the Hantzsch synthesis are a common problem, often exacerbated by the small scales and automated conditions of HTE.[6] The main culprits are usually inefficient reaction conditions or incomplete oxidation of the dihydropyridine intermediate.[6][7]

  • Causality & Troubleshooting Steps:

    • Suboptimal Reaction Conditions: Traditional refluxing in ethanol is often inefficient and difficult to manage in a 96-well plate.[6]

      • Solution: Screen alternative catalysts and solvent systems. The use of p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to dramatically improve yields to over 90%.[8] Solvent-free conditions using a solid catalyst like γ-Al2O3 nanoparticles can also be highly effective.[6]

    • Incomplete Oxidation: The Hantzsch reaction first produces a 1,4-dihydropyridine, which must be oxidized to the final aromatic pyridine.[8] This step is often the point of failure.

      • Solution: Ensure your chosen oxidizing agent is effective and its stoichiometry is correct. While classical oxidants like nitric acid or KMnO4 are used, they can be harsh and lead to side products.[7][8] Consider milder options like iodine in methanol or explore one-pot systems that include an oxidant like ferric chloride directly in the reaction mixture.[8] It is crucial to monitor the reaction by UPLC-MS to confirm the complete conversion of the dihydropyridine intermediate.[6]

    • Side Reactions: The Hantzsch synthesis can proceed through several mechanistic pathways, and suboptimal conditions can favor the formation of byproducts.[7]

      • Solution: The order of reagent addition can be critical, especially in unsymmetrical syntheses. Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can often lead to a cleaner reaction and higher yield.[6]

Q4: We are struggling with the Bohlmann-Rahtz pyridine synthesis. The high temperatures required for cyclodehydration seem to cause decomposition in our HTE setup. How can we achieve milder conditions?

A4: The classical Bohlmann-Rahtz synthesis requires a high-temperature thermal cyclodehydration, which is often incompatible with HTE plates and can lead to product decomposition.[9] The key is to use a catalyst to lower the activation energy of this step.

  • Causality & Troubleshooting Steps:

    • High-Temperature Requirement: The uncatalyzed cyclodehydration of the aminodiene intermediate requires significant thermal energy.

      • Solution: Incorporate a catalyst to facilitate the reaction at a lower temperature. Both Brønsted acids (e.g., acetic acid) and solid acid catalysts (e.g., Amberlyst-15) are effective.[6][10] Lewis acids such as Yb(OTf)3 or ZnBr2 have also been successfully employed.[6][9] These catalysts allow the reaction to proceed efficiently at temperatures compatible with standard HTE equipment.

    • Poor Regioselectivity: Depending on the substrates, competing reaction pathways can lead to a mixture of regioisomers, complicating analysis and reducing the yield of the desired product.

      • Solution: Regioselectivity is often dictated by the steric and electronic properties of the enamine and the ethynyl ketone. A systematic screening of different substitution patterns on your starting materials is recommended. In some cases, a one-pot, three-component approach combining a 1,3-dicarbonyl compound, ammonia, and an alkynone can provide better regiochemical control.[11]

Q5: Our transition-metal-catalyzed cross-coupling reactions to functionalize pyridines are failing. We suspect catalyst deactivation. What is the likely cause?

A5: The nitrogen atom in the pyridine ring is a notorious culprit for catalyst deactivation in many transition-metal-catalyzed reactions, particularly those involving palladium.[12][13] The lone pair on the nitrogen can coordinate strongly to the metal center, poisoning the catalyst.[12]

  • Causality & Troubleshooting Steps:

    • Catalyst Poisoning by Pyridine Nitrogen: The Lewis basicity of the pyridine nitrogen allows it to bind to the metal catalyst, preventing it from participating in the catalytic cycle.[12] This is a persistent challenge in pyridine functionalization.[14]

      • Solution: Screen a diverse set of ligands. Bulky, electron-rich phosphine ligands can sometimes mitigate this issue by sterically shielding the metal center and promoting the desired catalytic steps over catalyst inhibition. Additionally, explore alternative catalytic systems. For example, using a Pd(0) source in combination with an N-methoxy amide directing group has been shown to overcome heteroatom poisoning in C-H activation reactions.[12]

    • Catalyst Deactivation Pathways: Besides simple poisoning, more complex deactivation pathways, such as the formation of inactive dimeric species, can occur.[15][16]

      • Solution: A thorough mechanistic investigation using HTE data can help identify these pathways.[17][18] By analyzing how yield changes in response to variations in ligand, solvent, and temperature, you can build a model that points to the deactivation mechanism. For instance, a reaction that is initially fast but then stops completely may suggest the formation of an off-cycle, inactive complex.[15]

Section 3: Analytical & Data Interpretation FAQs

Q6: How do we reliably quantify yield and conversion in thousands of reactions quickly and accurately?

A6: Accurate quantification is essential for making correct decisions in an HTE campaign. This requires a robust analytical workflow and careful data processing.

  • Best Practices:

    • Use of an Internal Standard: The most reliable method is to add a known amount of an internal standard (IS) to each well during the workup/quenching step.[4] The IS should be a compound that is stable under the reaction and analysis conditions and does not co-elute with any reactants or products. Yield can then be calculated based on the relative response factor of the product to the IS.

    • Automated Data Analysis: Manually processing thousands of chromatograms is not feasible. Use software that can automatically integrate peaks, calculate product-to-IS ratios, and flag problematic results (e.g., poor peak shape, co-elution).[4][5]

    • Data Visualization: The combination of HTE and data analysis is a powerful methodology for catalyst development.[17][19] Visualize your results in a heatmap format corresponding to the plate layout. This allows for the quick identification of trends, hits, and potential systematic errors like the "edge effects" mentioned in Q1.

Q7: We've identified several "hits" in our primary screen. What is the best practice for validating these results?

A7: Hit validation is a critical step to ensure that the initial positive results are real and reproducible, not artifacts of the HTE process.

  • Validation Workflow:

    • Re-synthesis and Confirmation: The first step is to re-synthesize the hits on a slightly larger scale (e.g., 1-5 mg) using traditional laboratory equipment. This confirms that the result is not an artifact of the HTE platform (e.g., a dispensing error).

    • Orthogonal Analytical Methods: Analyze the validated hits using a different analytical technique. If the primary screen was done by UPLC-MS, confirm the yield and purity by quantitative NMR (qNMR). This helps to rule out issues like ion suppression or enhancement in the MS analysis.

    • Dose-Response and Scope Exploration: For catalytic reactions, investigate the effect of catalyst loading. A true hit should show a dose-response relationship. Subsequently, explore the substrate scope around the hit conditions to understand the generality of the discovered reaction.

Below is a decision-making workflow for troubleshooting and validating HTE results.

Troubleshooting_Workflow Start Low Yield or High Variability in HTE Screen CheckPlatform Investigate HTE Platform Issues (Mixing, Dispensing, Temp.) Start->CheckPlatform CheckChem Investigate Chemistry (Catalyst, Solvent, Reagents) CheckPlatform->CheckChem Platform OK Reoptimize Re-optimize HTE Conditions CheckPlatform->Reoptimize Issue Found CheckChem->Reoptimize Issue Identified Validate Validate Hits (Resynthesis, Orthogonal Analysis) CheckChem->Validate Chemistry OK (Hits Identified) Fail Problem Persists: Re-evaluate Hypothesis CheckChem->Fail No Obvious Cause Reoptimize->Start Re-screen Validate->CheckChem Hit Not Confirmed Success Proceed to Scoping & Scale-up Validate->Success Hit Confirmed

Caption: A workflow for troubleshooting and validating HTE results.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 2,6-Dichloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2,6-Dichloro-4-ethoxypyridine, a critical intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing and validating an analytical procedure that is not merely compliant, but scientifically sound and fit for its intended purpose.[4][5]

The purity of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug safety and efficacy. For a compound like this compound, potential impurities can arise from starting materials, by-products, or degradation. A validated analytical method ensures that these impurities are reliably detected and quantified, safeguarding the quality of the final drug product. This process of validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[6][7]

Pillar 1: The Analytical Target Profile (ATP) and Method Selection

Before embarking on validation, we must define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance requirements for an analytical procedure. For a purity assay of this compound, the ATP would be:

  • Objective: To accurately and precisely quantify the purity of this compound and to detect and quantify any related impurities, including starting materials and potential degradation products. The method must be specific for the main component and all relevant impurities.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity in separating complex mixtures.[8] A reversed-phase HPLC (RP-HPLC) method is particularly suitable for separating moderately polar compounds like pyridine derivatives.[9][10]

For this guide, we will develop and validate a proposed RP-HPLC method (Method A) and compare its performance against a plausible, yet less optimized, alternative (Method B).

Proposed Method A vs. Alternative Method B
ParameterMethod A (Proposed) Method B (Alternative) Rationale for Method A's Choices
Column C18, 150 x 4.6 mm, 3.5 µmC18, 250 x 4.6 mm, 5 µmThe smaller particle size (3.5 µm) and shorter column length provide higher efficiency and faster analysis times without sacrificing resolution.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: WaterB: AcetonitrileThe addition of formic acid improves peak shape by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a consistent protonation state.
Elution GradientIsocratic (70:30 A:B)A gradient elution is superior for purity analysis as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted with good peak shape within a reasonable timeframe.[8]
Flow Rate 1.0 mL/min1.2 mL/minA standard flow rate suitable for the column dimensions.
Temperature 35 °CAmbientMaintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 265 nmUV at 254 nmThe detection wavelength is selected based on the UV absorbance maximum (λmax) of this compound to maximize sensitivity. 254 nm is a common but less specific wavelength.[11]

Pillar 2: The Validation Workflow: A Self-Validating System

Method validation is a systematic process. Each parameter assesses a different aspect of the method's performance, and together, they demonstrate its suitability. The core validation characteristics are defined by the ICH Q2(R2) and USP <1225> guidelines.[1][12]

Caption: A typical workflow for HPLC method validation, from development to final documentation.

Pillar 3: Experimental Protocols & Comparative Data Analysis

Here we present the detailed protocols and comparative data for validating Method A and Method B. The acceptance criteria are based on standard industry practices and regulatory guidelines.[13][14][15]

Specificity (Including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Blank Analysis: Inject the diluent (e.g., 50:50 Acetonitrile:Water) to ensure no interfering peaks at the retention time of the analyte or its known impurities.

  • Impurity Spiking: Prepare a solution of this compound and spike it with known related substances. Analyze to ensure all peaks are well-resolved (Resolution > 2.0).

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to produce degradation products. Analyze the stressed samples to demonstrate that the degradant peaks do not co-elute with the main peak, proving the method is "stability-indicating."

Comparative Data:

ParameterMethod A (Proposed)Method B (Alternative)Acceptance Criteria
Resolution from nearest impurity 3.51.8> 2.0
Peak Purity (from PDA detector) Pass (>99.9%)Pass (>99.5%)Peak purity index should be >99.0%
Degradation under 0.1M HCl (1 hr) 15% degradation, all degradant peaks resolved14% degradation, one minor degradant co-elutes with an impurityNo co-elution with the main peak; all major degradants resolved.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (R²) and y-intercept using linear regression analysis.

Comparative Data:

ParameterMethod A (Proposed)Method B (Alternative)Acceptance Criteria
Range Studied (µg/mL) 50 - 15050 - 150For assays, typically 80-120% of the test concentration.[16]
Correlation Coefficient (R²) 0.99980.9985R² ≥ 0.999
Y-intercept (% of response at 100%) 0.2%1.5%Should be insignificant relative to the response at 100% concentration.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is often determined by recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with the this compound reference standard at three concentration levels (e.g., 80%, 100%, 120%).

  • Prepare each level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Comparative Data:

ParameterMethod A (Proposed)Method B (Alternative)Acceptance Criteria
Recovery at 80% 99.5% (RSD: 0.4%)97.5% (RSD: 1.5%)98.0% - 102.0% recovery
Recovery at 100% 100.2% (RSD: 0.3%)102.5% (RSD: 1.2%)98.0% - 102.0% recovery
Recovery at 120% 100.5% (RSD: 0.5%)103.1% (RSD: 1.8%)98.0% - 102.0% recovery
Overall Mean Recovery 100.1%101.0%98.0% - 102.0% recovery
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[12]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogenous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Comparative Data:

ParameterMethod A (Proposed)Method B (Alternative)Acceptance Criteria
Repeatability %RSD (n=6) 0.45%1.35%≤ 1.0% for drug substance assay
Intermediate Precision %RSD (n=12) 0.68%1.88%≤ 2.0% for drug substance assay
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1. The precision and accuracy at the LOQ concentration should also be confirmed.

Comparative Data:

ParameterMethod A (Proposed)Method B (Alternative)Acceptance Criteria
LOD (µg/mL) 0.05 (S/N = 3.3)0.20 (S/N = 3.1)Reportable value
LOQ (µg/mL) 0.15 (S/N = 10.5)0.60 (S/N = 10.2)Reportable value; precision at LOQ should be acceptable (e.g., RSD ≤ 10%).
Precision at LOQ (%RSD) 4.5%9.8%≤ 10%
Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary key method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH or composition (e.g., % Organic ± 2%)

  • Analyze a system suitability solution under each condition and evaluate parameters like retention time, peak asymmetry, and resolution.

Comparative Data:

Parameter VariedMethod A (Proposed)Method B (Alternative)Acceptance Criteria
Flow Rate (0.9 mL/min) System suitability passesResolution drops to 1.9System suitability criteria must be met.
Temperature (37 °C) System suitability passesRetention time shifts significantlySystem suitability criteria must be met.
% Acetonitrile (±2%) System suitability passesSystem suitability passesSystem suitability criteria must be met.

Logical Relationships and Final Method Selection

The validation parameters are interconnected. A method's specificity, for instance, directly impacts its accuracy. Linearity is a prerequisite for accurate quantitation across a range. Precision underpins the reliability of all quantitative measurements.

ValidationLogic cluster_qualitative Qualitative cluster_quantitative Quantitative cluster_performance Performance Specificity Specificity Accuracy Accuracy Specificity->Accuracy LOQ LOQ Specificity->LOQ LOD LOD Specificity->LOD Linearity Linearity Range Range Linearity->Range Range->Accuracy Precision Precision Range->Precision Precision->Accuracy Precision->LOQ Robustness Robustness

Caption: Interrelationship of HPLC validation parameters.

Based on the comprehensive validation data, Method A is unequivocally the superior choice . It is specific, linear, accurate, precise, sensitive, and robust, meeting all predefined acceptance criteria. It provides a high degree of confidence in the purity results for this compound and is suitable for implementation in a quality control environment. Method B, while functional at a basic level, lacks the resolution, precision, and robustness required for a reliable purity assay.

References

A Comparative Guide to the Absolute Quantification of Pyridine Derivatives: qNMR as a Primary Analytical Method

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Pyridine and its derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous drugs.[1][2] Their therapeutic importance necessitates robust and reliable analytical methods for their absolute quantification. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques, supported by experimental data and detailed protocols, to empower researchers in selecting and implementing the most appropriate analytical strategy.

The Ascendancy of qNMR in Pharmaceutical Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering a direct and accurate means of determining the concentration or purity of a substance without the need for an identical reference standard for the analyte.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[4] This intrinsic relationship allows for the absolute quantification of a target analyte by comparing its signal integral to that of a certified internal standard of known purity and concentration.[3][4]

This contrasts with chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring calibration with a standard of the specific compound being analyzed.[5] While powerful, these techniques can be hampered by the availability and stability of reference standards, as well as variations in detector response factors.[5][6]

Head-to-Head Comparison: qNMR vs. Chromatographic Methods

The choice of an analytical technique hinges on a thorough evaluation of its performance characteristics. Below is a comparative summary of qNMR against HPLC and GC for the absolute quantification of pyridine derivatives, followed by a more detailed breakdown with illustrative experimental data.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Absolute quantification based on the direct proportionality between signal area and the number of nuclei.[4]Relative quantification based on the comparison of peak areas to a calibration curve generated from a reference standard.[5]Relative quantification based on the comparison of peak areas to a calibration curve generated from a reference standard.[7]
Reference Standard Requires a certified internal standard of a different compound.[8]Requires a certified reference standard of the analyte itself.[5]Requires a certified reference standard of the analyte itself.[7]
Selectivity/Specificity High; distinguishes between structurally similar compounds and isomers based on unique NMR spectra.[9]Good to excellent; depends on column chemistry and mobile phase composition.[7]Excellent; particularly for volatile compounds, with high-resolution separation.[7]
Accuracy High; directly traceable to SI units.High; dependent on the purity of the reference standard.[10]High; dependent on the purity of the reference standard.[11]
Precision (%RSD) Typically <1% to 2%.[12]Typically <2%.[13]Typically <3%.[13]
Linearity (R²) Excellent; inherently linear over a wide dynamic range.[14]Typically >0.999.[13]Typically >0.996.[13]
Limit of Detection (LOD) Generally higher than chromatographic methods.Lower; suitable for trace analysis.[13]Very low; excellent for trace analysis of volatile compounds.[11][13]
Limit of Quantitation (LOQ) Generally higher than chromatographic methods.Lower; suitable for trace analysis.[13]Very low; excellent for trace analysis of volatile compounds.[11][13]
Sample Preparation Simple; involves accurate weighing and dissolution.[5]Can be more complex, often requiring filtration and specific mobile phase preparation.[5]Can involve derivatization for non-volatile compounds.[13]
Analysis Time Rapid; typically a few minutes per sample after setup.[5]Can be longer, with extended run times for complex separations.[5]Varies depending on the temperature program and column length.
Universality A single internal standard can be used for the quantification of multiple analytes.[15]Method is analyte-specific; different methods are often needed for different compounds.[5]Method is analyte-specific.
Illustrative Performance Data for Pyridine Derivative Quantification

The following table presents a summary of validation parameters for the quantification of a hypothetical pyridine derivative, drawing upon typical performance characteristics reported in the literature for qNMR, HPLC, and GC methods.

Validation Parameter qNMR HPLC-UV GC-MS
Linearity (R²) > 0.999> 0.999> 0.996
Accuracy (% Recovery) 98-102%98-102%89-101%[13]
Precision (% RSD) < 2%< 2%< 3%[13]
Limit of Detection (LOD) ~10 µM[16]~1.5 ng/mL (Estimated)[13]0.006 mg/kg (for pyridine)[11][13]
Limit of Quantitation (LOQ) Dependent on desired accuracy and experiment time[16]~4.5 ng/mL (Estimated)[13]0.02 mg/kg (for pyridine)[11][13]

The Causality Behind Experimental Choices in qNMR

A successful qNMR experiment relies on a deep understanding of the underlying principles and the careful optimization of experimental parameters. The following sections detail the critical choices and their scientific rationale.

Selection of the Internal Standard: The Cornerstone of Accuracy

The choice of an internal standard is arguably the most critical step in designing a qNMR experiment.[8] An ideal internal standard should possess the following characteristics:

  • High Purity (≥99%): The purity of the internal standard must be accurately known and certified, as any error in this value will directly propagate to the calculated purity of the analyte.[8]

  • Chemical and Physical Stability: The standard should be non-volatile, non-hygroscopic, and chemically inert towards the analyte and the solvent.[17]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[8]

  • Non-Overlapping Signals: The NMR signals of the internal standard must not overlap with any signals from the analyte or impurities.[8] A sharp singlet in a clear region of the spectrum is ideal.[17]

For the analysis of pyridine derivatives, which are basic compounds, the choice of internal standard is particularly important to avoid acid-base reactions. Some suitable internal standards for pyridine derivatives include:

  • 3,4,5-Trichloropyridine: Its signals appear in a relatively clear region of the aromatic spectrum and it is structurally related to the analytes of interest.[18][19]

  • Maleic Acid: Often used for polar compounds, but care must be taken to ensure it does not react with basic pyridine derivatives.[20]

  • Dimethyl Sulfone (DMSO₂): A stable compound with a singlet peak, but its solubility can be a limiting factor in some solvents.[20]

  • 1,4-Dinitrobenzene: Provides signals in the aromatic region that may be suitable depending on the substitution pattern of the pyridine derivative.[18]

A compatibility check, running NMR experiments at different time points (e.g., t=0 and t=24h), is recommended to ensure no reaction occurs between the analyte and the internal standard.

Optimizing Acquisition Parameters for Quantitative Accuracy

To ensure that the signal integrals are a true representation of the number of nuclei, several acquisition parameters must be carefully optimized.

  • Relaxation Delay (D1): This is the time allowed for the nuclei to return to their equilibrium state after a radiofrequency pulse. To ensure complete relaxation of all protons, the relaxation delay should be at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any proton in the sample (both analyte and internal standard).[21][22] Inadequate relaxation will lead to signal saturation and an underestimation of the integral area. The T₁ of the nitrogen-adjacent protons in pyridine derivatives can be influenced by the nitrogen's quadrupole moment, necessitating experimental determination of T₁ values.

  • Pulse Angle: A 90° pulse angle is recommended for qNMR as it provides the maximum signal intensity and improves the signal-to-noise ratio, which is crucial for accurate integration.[14]

  • Acquisition Time (AT): The acquisition time determines the digital resolution of the spectrum. For accurate integration, each peak should be defined by a sufficient number of data points.[17]

  • Number of Scans (NS): The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N). For a precision of better than 1%, an S/N of at least 250:1 is recommended.[21]

Experimental Protocol for Absolute Quantification of a Pyridine Derivative by qNMR

This protocol provides a step-by-step guide for the absolute quantification of a pyridine derivative using an internal standard.

1. Sample and Standard Preparation

  • Accurate Weighing: Accurately weigh a suitable amount of the pyridine derivative (analyte) and the chosen internal standard into a clean, dry vial using a calibrated analytical balance (to 0.01 mg accuracy).[23]

  • Dissolution: Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to the vial to completely dissolve both the analyte and the internal standard.[23]

  • Transfer to NMR Tube: Transfer the solution to a high-quality NMR tube.[23]

2. NMR Data Acquisition

  • Instrument Setup: Use a well-shimmed NMR spectrometer. Data should be acquired in non-spinning mode to avoid spinning sidebands.

  • Parameter Optimization:

    • Determine the T₁ relaxation times of both the analyte and internal standard signals using an inversion-recovery experiment.

    • Set the relaxation delay (D1) to at least 7 times the longest T₁ value.

    • Use a 90° pulse angle.[14]

    • Set the acquisition time to ensure adequate digital resolution.[17]

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[21]

3. Data Processing and Analysis

  • Fourier Transform and Phasing: Apply a Fourier transform to the Free Induction Decay (FID) and carefully phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.[23]

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.[23]

  • Integration: Integrate the selected, well-resolved signals of both the analyte and the internal standard.

  • Calculation of Purity: Calculate the purity of the analyte using the following formula:[4]

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • Purity_IS = Purity of the internal standard

Visualizing the qNMR Workflow

The following diagrams illustrate the key steps and logical relationships in a qNMR experiment for the absolute quantification of pyridine derivatives.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Shimming, No Spinning) transfer->instrument_setup param_opt Parameter Optimization (D1, 90° Pulse, AT, NS) instrument_setup->param_opt acquire_fid Acquire FID param_opt->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: A streamlined workflow for qNMR analysis.

qNMR_Logic cluster_inputs Required Inputs cluster_measurements NMR Measurements m_analyte Mass of Analyte calculation Purity Calculation m_analyte->calculation m_is Mass of Internal Standard m_is->calculation mw_analyte MW of Analyte mw_analyte->calculation mw_is MW of Internal Standard mw_is->calculation purity_is Purity of Internal Standard purity_is->calculation i_analyte Integral of Analyte Signal i_analyte->calculation i_is Integral of IS Signal i_is->calculation n_analyte Protons of Analyte Signal n_analyte->calculation n_is Protons of IS Signal n_is->calculation result Absolute Purity of Pyridine Derivative calculation->result

Caption: Logical inputs for qNMR purity calculation.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

For use in regulated environments such as drug development, qNMR methods must be validated according to guidelines from the International Council for Harmonisation (ICH).[24][25] The validation of a qNMR method involves demonstrating its suitability for the intended purpose by assessing the following parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[24]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. qNMR is an inherently linear method.[14][24]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[24]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[24]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[26]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[26]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]

Conclusion: The Strategic Advantage of qNMR

Quantitative NMR spectroscopy offers a compelling alternative to traditional chromatographic techniques for the absolute quantification of pyridine derivatives in pharmaceutical research and development.[3][27] Its status as a primary analytical method, coupled with its high precision, accuracy, and the ability to quantify multiple components simultaneously without the need for analyte-specific reference standards, provides a significant strategic advantage.[5][9][28] While chromatographic methods remain indispensable for trace analysis due to their lower limits of detection, qNMR excels in providing rapid and reliable purity assessments and absolute concentration determinations, making it an invaluable tool in the modern analytical laboratory. By understanding the fundamental principles and carefully optimizing experimental parameters, researchers can harness the full potential of qNMR to ensure the quality and integrity of their pyridine-based pharmaceutical compounds.

References

Reactivity Showdown: A Comparative Guide to 2,6-Dichloro-4-ethoxypyridine vs. 2,6-dichloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Dichloropyridines in Synthesis

Substituted pyridine scaffolds are foundational pillars in the architecture of modern pharmaceuticals, agrochemicals, and functional materials. Among the most versatile building blocks are dichloropyridines, which offer two reactive sites for tailored functionalization. Specifically, 2,6-dichloropyridine and its 4-ethoxy analogue serve as common starting points for constructing complex 2,6-disubstituted pyridine cores.

However, the choice between these two substrates is not arbitrary. It has profound implications for reaction kinetics, required conditions, and overall synthetic strategy. This in-depth guide provides a comparative analysis of their reactivity in Nucleophilic Aromatic Substitution (SNAr), blending theoretical principles with practical, field-proven insights to empower researchers in making informed experimental decisions.

Theoretical Framework: Unpacking the Electronic Effects

The reactivity of halopyridines in SNAr reactions is fundamentally governed by the electrophilicity of the carbon atoms bearing the halogen leaving groups. The reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount; factors that stabilize it will accelerate the reaction.

The pyridine ring itself is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density inductively and via resonance, thereby activating the ring for nucleophilic attack.[2][3] The two electron-withdrawing chlorine atoms further enhance this effect. The critical difference between our two target molecules lies in the substituent at the 4-position.

  • 2,6-Dichloropyridine: This is a symmetrical and highly electrophilic system. The C2 and C6 positions are strongly activated by the cumulative electron-withdrawing effects of the ring nitrogen (acting at its ortho positions) and the attached chlorine atoms.[4]

  • 2,6-Dichloro-4-ethoxypyridine: The introduction of an ethoxy (-OEt) group at the C4 position fundamentally alters the electronic landscape. The oxygen atom of the ethoxy group possesses lone pairs that are donated into the aromatic system through a powerful positive resonance effect (+R). This effect predominantly increases electron density at the positions ortho and para to the substituent—in this case, the C2 and C6 positions.[5] While the oxygen is also inductively withdrawing, the resonance effect is dominant in directing reactivity for SNAr.

This donation of electron density directly to the reaction centers (C2 and C6) makes them less electrophilic and thus less receptive to attack by nucleophiles. Consequently, the Meisenheimer intermediate is destabilized relative to the one formed from 2,6-dichloropyridine, leading to a significantly lower reaction rate.

Figure 1. Electronic comparison of the two pyridine substrates.

Comparative Experimental Insights

While direct kinetic studies comparing the two substrates under identical conditions are sparse in the literature, a robust comparison can be synthesized from established chemical principles and extensive experimental data on related systems. The deactivating nature of an electron-donating group is a well-established phenomenon in SNAr chemistry.[4] For example, the second substitution on 2,6-dichloropyridine is known to be more challenging than the first because the initial nucleophilic addition introduces an electron-donating group, which deactivates the remaining position.[4]

The following table summarizes the expected reactivity and typical conditions based on these principles.

SubstrateNucleophileTypical ConditionsExpected Relative ReactivityKey Considerations
2,6-Dichloropyridine Primary/Secondary AminesK₂CO₃ or DIPEA, DMF, 80-140 °C (Conventional or Microwave)[4]High Mono-amination is straightforward. Di-substitution requires more forcing conditions.
This compound Primary/Secondary AminesK₂CO₃ or DIPEA, NMP or DMSO, 120-180 °CLow Requires significantly higher temperatures and/or longer reaction times to achieve comparable yields. The ethoxy group is retained in the product.
2,6-Dichloropyridine Alkoxides (e.g., NaOMe)NaOMe in MeOH, Reflux[4]High Mono-alkoxylation proceeds readily under standard conditions.
This compound Alkoxides (e.g., NaOBn)NaH, Benzyl Alcohol, DMF/Toluene, 100-140 °CLow Requires stronger base/higher temperatures compared to the unsubstituted analogue.

Field-Proven Experimental Protocol: SNAr Amination

This protocol provides a generalized, robust procedure for the mono-amination of a dichloropyridine substrate. It is designed as a self-validating system that can be precisely monitored.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions involving oxygen or moisture, ensuring reproducibility.

  • Anhydrous Solvent: Water can compete as a nucleophile or react with the base, reducing efficiency. A high-boiling polar aprotic solvent (DMF, NMP, DMSO) is chosen to facilitate the formation of the charged Meisenheimer complex and to allow for high reaction temperatures.

  • Non-Nucleophilic Base: A base like DIPEA or K₂CO₃ is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Monitoring: TLC or LC-MS is crucial for tracking the consumption of starting material and the formation of the product, preventing unnecessary heating that could lead to side products or decomposition.

G cluster_workflow SNAr Experimental Workflow setup 1. Reaction Setup - Dry flask under N₂/Ar - Add Dichloropyridine (1.0 eq) - Add anhydrous solvent (e.g., DMF) - Add non-nucleophilic base (e.g., DIPEA, 1.5 eq) addition 2. Nucleophile Addition - Add Amine (1.1 eq) dropwise - Maintain inert atmosphere setup->addition reaction 3. Reaction - Heat to target temperature (80-160 °C) - Stir vigorously addition->reaction monitoring 4. Monitoring - Track progress via TLC or LC-MS - Stop when starting material is consumed reaction->monitoring workup 5. Aqueous Work-up - Cool to RT, quench with water - Extract with organic solvent (e.g., EtOAc) - Wash with brine, dry over Na₂SO₄ monitoring->workup purification 6. Purification - Concentrate crude product - Purify via flash column chromatography workup->purification analysis 7. Analysis - Characterize pure product (NMR, MS) purification->analysis

Figure 2. General experimental workflow for SNAr reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyridine (1.0 eq.). Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous DMF (or NMP/DMSO, approx. 0.2-0.5 M concentration) via syringe. Add diisopropylethylamine (DIPEA, 1.5 eq.) or anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq.) to the stirring mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., start at 100 °C for 2,6-dichloropyridine; 140 °C for this compound).

  • Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot and analyzing via TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Summary and Practical Recommendations

The choice between these two foundational building blocks hinges on a clear understanding of their intrinsic electronic properties.

  • 2,6-Dichloropyridine is the substrate of choice for general-purpose synthesis of 2,6-disubstituted pyridines. Its high electrophilicity ensures faster reaction rates, allows for the use of a broader range of weaker nucleophiles, and requires milder reaction conditions.

  • This compound should be selected specifically when the 4-ethoxy moiety is a requisite structural feature in the final molecular target. Researchers must be prepared for its attenuated reactivity, necessitating more forcing conditions such as higher temperatures, longer reaction times, or the use of a more polar solvent like NMP or DMSO to achieve satisfactory conversion.

By appreciating this fundamental reactivity difference, chemists can design more efficient, predictable, and successful synthetic routes, saving valuable time and resources in the lab.

References

A Senior Application Scientist's Guide to the Validation of Analytical Procedures for Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Halogenated Heterocycles and the Imperative for Rigorous Analytical Validation

Halogenated heterocyclic compounds are a cornerstone of modern pharmaceuticals, prized for their ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Their prevalence in drug candidates necessitates analytical methods that are not just accurate, but demonstrably robust and reliable. The objective of validating an analytical procedure is to provide documented evidence that it is suitable for its intended purpose[1][2]. For halogenated heterocycles, this means accounting for their unique chemical properties, such as potential reactivity and distinctive isotopic signatures, which can be both a challenge and an advantage in analysis.

This guide provides an in-depth comparison of analytical validation strategies, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines[3][4]. We will move beyond a simple checklist, delving into the scientific rationale behind each validation parameter and offering field-proven protocols. Our goal is to equip you with the expertise to develop and validate analytical methods that are not only compliant but scientifically sound, ensuring the quality and integrity of your data throughout the drug development lifecycle[5].

The Lifecycle of Analytical Method Validation

Method validation is not a singular event but a continuous process that ensures a method remains fit for purpose over time[5]. The journey begins with method development and proceeds through formal validation, routine use, and continuous monitoring.

G cluster_0 Method Lifecycle Dev 1. Analytical Procedure Development Val 2. Validation Study (ICH Q2) Dev->Val Define ATP & CQA Routine 3. Routine Use & Monitoring Val->Routine Demonstrate 'Fit for Purpose' Routine->Val Re-validation (Post-Change) Transfer Method Transfer (If Applicable) Routine->Transfer Site/Lab Change

Caption: The continuous lifecycle of an analytical procedure.

Core Validation Parameters: A Practical Guide

The validation of an analytical procedure involves evaluating a series of key performance characteristics. The specific tests required depend on the type of procedure, such as an identification test, a quantitative test for impurities, or an assay of the active pharmaceutical ingredient (API)[1].

Specificity / Selectivity

The Scientific Imperative: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[6][7]. For halogenated heterocycles, this is paramount. You must prove that your method can distinguish the target compound from its non-halogenated precursors, isomers, or potential degradation products formed through dehalogenation.

Experimental Protocol: HPLC-UV Specificity Study

  • Prepare Solutions:

    • Blank: Prepare a solution containing all matrix components (e.g., placebo formulation) without the analyte.

    • Analyte Standard: Prepare a solution of the halogenated heterocyclic analyte at a target concentration (e.g., 50 µg/mL).

    • Spiked Sample: Prepare a solution of the analyte spiked with all known potential interferences (e.g., related substances, synthetic precursors, known degradants) at a plausible concentration.

    • Forced Degradation Samples: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The goal is to demonstrate that the analyte peak is resolved from any degradant peaks.

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

    • Analyze the resulting chromatograms.

  • Acceptance Criteria & Rationale:

    • Blank: No significant peaks should be observed at the retention time of the analyte. This confirms the matrix does not interfere.

    • Spiked Sample: The analyte peak should be baseline-resolved from all potential impurity peaks (Resolution > 2.0). This demonstrates selectivity.

    • Forced Degradation: Peak purity analysis (using a Diode Array Detector) should be performed on the analyte peak under all stress conditions. The purity angle must be less than the purity threshold, indicating the peak is spectrally homogeneous and not co-eluting with degradants.

Linearity and Range

The Scientific Imperative: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a specified range[8][9]. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear[9]. This is fundamental for accurate quantification.

Experimental Protocol: Establishing Linearity

  • Prepare Calibration Standards: From a certified reference standard stock solution, prepare a minimum of five concentrations spanning the expected working range[1].

    • For an Assay: Typically 80% to 120% of the target test concentration.

    • For an Impurity: From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.

  • Analysis: Analyze each concentration level in triplicate.

  • Data Evaluation:

    • Plot a graph of the mean response versus concentration.

    • Perform a linear regression analysis using the method of least squares.

  • Acceptance Criteria & Rationale:

    • Correlation Coefficient (r²): Should be ≥ 0.998. This provides statistical evidence of a strong linear relationship.

    • Y-intercept: Should be close to zero. A significant y-intercept may indicate systematic error or interference.

    • Residual Plot: The residuals (difference between observed and predicted values) should be randomly distributed around zero. This visually confirms the appropriateness of the linear model.

Accuracy

The Scientific Imperative: Accuracy expresses the closeness of agreement between the value found and an accepted reference value[6]. It is a measure of the method's systematic error. For drug substances, this is often determined by recovery studies.

Experimental Protocol: Accuracy by Recovery

  • Prepare Spiked Samples: Spike a known quantity of the analyte into a placebo (or a mixture of excipients) at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare a minimum of three replicate samples at each concentration level.

  • Analysis: Assay the samples using the analytical method.

  • Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.

Table 1: Example Accuracy Data

Concentration LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Mean Recovery 99.8%
Acceptance Criteria 98.0% - 102.0%
Precision

The Scientific Imperative: Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample[8]. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment)[1].

Experimental Protocol: Repeatability and Intermediate Precision

  • Repeatability:

    • Prepare a minimum of six determinations at 100% of the test concentration OR nine determinations across the specified range (three concentrations, three replicates each)[1].

    • Analyze the samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements.

Table 2: Example Precision Data

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Acceptance Criteria
n66
Mean Assay (%)99.8%100.1%
Std. Deviation0.450.51
RSD 0.45% 0.51% RSD ≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Scientific Imperative:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for impurity and degradation product assays[10].

Determination Methods:

  • Based on Signal-to-Noise Ratio: This approach is only applicable to analytical procedures that exhibit baseline noise[10].

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of regression lines and S = the slope of the calibration curve.

Robustness

The Scientific Imperative: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters[11]. It provides an indication of its reliability during normal usage and should be evaluated during method development[4][12]. Failure to establish robustness can lead to methods that fail during transfer to other labs or instruments[13].

Experimental Protocol: Robustness Study (One-Factor-at-a-Time)

  • Identify Parameters: Identify critical method parameters. For an HPLC method, these typically include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Systematic Variation: Vary one parameter at a time while keeping others constant.

  • Analysis: Analyze a system suitability solution and a standard solution under each condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and analyte quantification. The results should remain within the acceptance criteria defined for the method.

Comparison of Analytical Techniques for Halogenated Heterocycles

The choice of analytical technique is a critical decision driven by the analyte's properties and the goals of the analysis.

G cluster_0 Analytical Technique Selection Analyte Analyte Properties (Volatility, Polarity, MW) HPLC_UV HPLC-UV Analyte->HPLC_UV Non-volatile Chromophore HPLC_MS HPLC-MS Analyte->HPLC_MS Non-volatile Ionizable GC_MS GC-MS Analyte->GC_MS Volatile Thermally Stable Goal Analysis Goal (Quantitation, Identification, Impurity Profile) Goal->HPLC_UV Routine QC Assay Goal->HPLC_MS Impurity ID High Sensitivity Goal->GC_MS Residual Solvents PGIs

Caption: Decision factors for selecting an analytical technique.

Table 3: Comparison of Common Analytical Techniques

FeatureHPLC-UVHPLC-MSGC-MS
Principle Separation by liquid chromatography, detection by UV-Vis absorbance.Separation by LC, detection by mass-to-charge ratio.Separation of volatile compounds by gas chromatography, detection by mass-to-charge ratio.
Best For Routine quantification (assay) of known, non-volatile compounds with a chromophore.Identification and quantification of trace-level impurities, metabolites, and degradants. Confirmation of identity.Analysis of volatile and semi-volatile compounds, such as residual solvents or potential genotoxic impurities (PGIs) like alkyl halides[14][15].
Advantages Robust, cost-effective, simple to operate, widely available.High sensitivity and selectivity. Provides molecular weight and structural information. Ideal for confirming identity of halogenated compounds via isotopic patterns.Excellent separation efficiency for complex volatile mixtures. High sensitivity.
Limitations Requires analyte to have a UV chromophore. Lower sensitivity and specificity compared to MS. Risk of co-elution interference[16].Higher cost and complexity. Susceptible to matrix effects and ion suppression.Limited to thermally stable and volatile analytes. Derivatization may be required for polar compounds.
Validation Note Specificity must be rigorously proven with forced degradation and peak purity analysis.Specificity is inherent but must be confirmed. Matrix effects must be evaluated.Sample preparation is critical to remove non-volatile matrix components that could contaminate the system[17].

Conclusion: Upholding Data Integrity Through Scientific Rigor

The validation of analytical procedures for halogenated heterocycles is a multi-faceted process that forms the bedrock of quality control in pharmaceutical development. It is not merely a regulatory hurdle but a scientific necessity to ensure that the data generated is accurate, reliable, and fit for its intended purpose. By understanding the causality behind each validation parameter—from ensuring specificity against potential degradants to confirming robustness against minor operational shifts—scientists can build methods that are truly trustworthy. Adherence to the principles outlined in ICH guidelines, coupled with a deep understanding of the analytical techniques and the unique chemistry of halogenated compounds, is essential for upholding the highest standards of scientific integrity and ensuring patient safety.

References

A Comparative Guide to Elemental Analysis for the Compositional Confirmation of 2,6-Dichloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for confirming the elemental composition of 2,6-Dichloro-4-ethoxypyridine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality control and structural verification.

The Imperative of Purity: Why Elemental Analysis is Critical

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity and identity of every intermediate are paramount.[1][2] this compound (C₇H₇Cl₂NO) serves as a critical building block, and verifying its elemental composition is a fundamental step in quality assurance. Elemental analysis provides a quantitative measure of the mass fractions of carbon, hydrogen, nitrogen, and in this case, the critically important chlorine, offering a direct assessment of purity against the theoretical formula.[3] While spectroscopic methods like NMR and Mass Spectrometry provide structural elucidation, elemental analysis delivers the foundational, quantitative data that confirms the correct empirical formula.

Theoretical Composition: The Gold Standard

The first step in any elemental analysis is to calculate the theoretical composition from the molecular formula. This calculated data serves as the benchmark against which all experimental results are measured.

Molecular Formula: C₇H₇Cl₂NO Molecular Weight: 192.04 g/mol

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Weight Percentage (%)
CarbonC12.011784.07743.78%
HydrogenH1.00877.0563.67%
ChlorineCl35.453270.90636.92%
NitrogenN14.007114.0077.29%
OxygenO15.999115.9998.33%

A Comparative Analysis of Core Methodologies

The determination of the elemental composition of an organohalogen compound requires a multi-faceted approach. Carbon, hydrogen, and nitrogen are typically analyzed simultaneously, while chlorine requires a dedicated method.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

The gold standard for CHN determination is high-temperature combustion, based on the Dumas method.[4][5] This technique is implemented in modern automated elemental analyzers and offers high precision and rapid turnaround times.[6]

  • Principle: A precisely weighed sample is combusted in a furnace at approximately 1000°C in an oxygen-rich environment.[7] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas and its oxides (NOₓ).[8]

  • Process: The resulting gases are swept by an inert carrier gas (typically helium) through a reduction tube containing heated copper to convert NOₓ to N₂. The mixture of CO₂, H₂O, and N₂ is then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[6][7] The detector response is proportional to the concentration of each gas, allowing for the calculation of the original elemental percentages.

Chlorine Determination: Combustion Followed by Ion Detection

Due to its halogenated nature, the quantification of chlorine is a critical part of the analysis. The core principle involves converting the covalently bonded organic chlorine into a quantifiable inorganic chloride ion (Cl⁻). This is universally achieved through combustion, but the subsequent detection method can vary.[9][10]

Table 2: Comparison of Chlorine Determination Techniques

FeatureCombustion with Argentometric TitrationCombustion with Ion Chromatography (IC)
Principle The sample is combusted, and the resulting hydrogen chloride (HCl) is trapped in a solution. The chloride ions are then titrated with a standardized silver nitrate (AgNO₃) solution.[11][12]The sample is combusted, and the HCl is trapped in an absorption solution. The solution is then injected into an ion chromatograph, which separates and quantifies the chloride ion using a conductivity detector.[13][14]
Accuracy & Precision High accuracy, but precision is dependent on the analyst's skill in detecting the endpoint.[15]Excellent accuracy and high precision due to automated detection.[14]
Speed & Throughput Slower, manual process. Low sample throughput.[9]Rapid analysis (minutes per sample) and compatible with autosamplers for high throughput.[14]
Interferences Other halides (bromide, iodide) will co-titrate. Sulfides can also interfere. The pH of the solution must be carefully controlled.[11][16]Fewer interferences. The chromatographic separation can resolve chloride from other anions, providing higher selectivity.[14]
Expertise Required Requires proficiency in wet chemical titration techniques.Requires expertise in operating and maintaining IC systems.
Recommendation A classic, cost-effective method suitable for low-throughput labs.The preferred method for modern, high-throughput QC environments due to its speed, precision, and selectivity.

Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. This involves meticulous sample preparation, instrument calibration with certified reference materials, and adherence to established analytical parameters.

Workflow for Complete Elemental Analysis

The following diagram outlines the comprehensive workflow for determining the full elemental composition of this compound.

G cluster_prep Part 1: Sample & Instrument Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing & Validation prep 1. Homogenize & Dry Sample (Vacuum oven, constant weight) weigh_chn 2a. Accurately weigh ~2mg for CHN Analysis (Microbalance) prep->weigh_chn weigh_cl 2b. Accurately weigh ~3mg for Chlorine Analysis (Microbalance) prep->weigh_cl cal_chn 3a. Calibrate CHN Analyzer (e.g., Acetanilide CRM) weigh_chn->cal_chn cal_ic 3b. Calibrate IC System (Certified Chloride Standards) weigh_cl->cal_ic run_chn 4a. CHN Analysis (High-Temp Combustion) cal_chn->run_chn run_comb 4b. Chlorine Analysis: Combustion (Convert Organic Cl to HCl) cal_ic->run_comb calc_chn 5a. Calculate %C, %H, %N run_chn->calc_chn run_ic 4c. Chlorine Analysis: Detection (Absorb HCl & Inject into IC) run_comb->run_ic calc_cl 5b. Calculate %Cl run_ic->calc_cl compare 6. Compare Experimental vs. Theoretical Data calc_chn->compare calc_cl->compare validate 7. Validate Results (Acceptance Criteria: ±0.4%) compare->validate report 8. Final Report validate->report

Caption: Workflow for Elemental Analysis of this compound.

Step-by-Step Protocol for CHN Analysis
  • Sample Preparation: Accurately weigh 1-2 mg of the dried, homogenized this compound sample into a tin capsule using a microbalance.[5] Record the weight to at least 5 decimal places.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic reference material with known C, H, and N content, such as acetanilide.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence. The instrument will drop the sample into a combustion furnace (~950-1060°C) with a pulse of pure oxygen.[17]

  • Separation and Detection: The resultant gases (CO₂, H₂O, N₂) are separated by a GC column and quantified by a thermal conductivity detector.

  • Calculation: The instrument software calculates the weight percentages of C, H, and N based on the sample weight and the integrated detector signals relative to the calibration standard.

Step-by-Step Protocol for Chlorine Analysis (Combustion-IC)
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a combustion boat (e.g., quartz).

  • Combustion: Introduce the sample into a combustion furnace (~1000°C) with a stream of oxygen. The organic compound is oxidized, converting the chlorine to hydrogen chloride (HCl).[10]

  • Gas Absorption: The gas stream is passed through an absorption solution (e.g., dilute hydrogen peroxide or deionized water) that quantitatively traps the HCl as chloride ions (Cl⁻).[18]

  • IC Analysis: Inject a known volume of the absorption solution into a calibrated ion chromatograph equipped with an appropriate anion-exchange column and a suppressed conductivity detector.[14]

  • Quantification: The concentration of chloride in the absorption solution is determined by comparing the peak area to a calibration curve generated from certified chloride standards. The final weight percentage of chlorine in the original sample is then calculated based on the initial sample weight and the volume of the absorption solution.

Data Interpretation and Validation

The ultimate goal is to compare the experimental results with the theoretical values calculated in Table 1. In the pharmaceutical industry, the acceptance criterion for elemental analysis is typically that the experimental values must be within ±0.4% (absolute) of the theoretical values.[1][17]

Table 3: Example Data Set - Theoretical vs. Experimental Composition

ElementTheoretical %Experimental % (Combustion-IC)DeviationPass/Fail
Carbon43.7843.61-0.17Pass
Hydrogen3.673.75+0.08Pass
Nitrogen7.297.18-0.11Pass
Chlorine36.9237.15+0.23Pass

A result is considered validated when all elemental percentages fall within the established acceptance range. Deviations outside this range may indicate the presence of impurities, residual solvent, or incomplete reaction, necessitating further investigation with complementary techniques.

The Role of Complementary Spectroscopic Techniques

While elemental analysis confirms what elements are present and in what quantity, it does not provide information about their connectivity. Therefore, it should always be used in conjunction with spectroscopic methods for unequivocal structural confirmation.[19]

G cluster_main Structural Confirmation of C₇H₇Cl₂NO EA Elemental Analysis (Quantitative Composition) Confirmed Confirmed Structure: This compound EA->Confirmed NMR NMR Spectroscopy (C-H Framework) NMR->Confirmed MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) MS->Confirmed IR IR Spectroscopy (Functional Groups) IR->Confirmed

Caption: Synergistic Analytical Techniques for Structural Confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight (192.04 g/mol ) and, crucially, will display a characteristic isotopic pattern (M+, M+2, M+4 peaks) indicative of a molecule containing two chlorine atoms.[20][21]

  • NMR Spectroscopy (¹H and ¹³C): Elucidates the exact carbon-hydrogen framework, confirming the ethoxy group and the substitution pattern on the pyridine ring.[19][20]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present, such as C-O ether stretches, aromatic C=C and C=N vibrations, and C-Cl bonds.[19]

By integrating the quantitative data from elemental analysis with the qualitative structural data from spectroscopy, researchers can achieve a comprehensive and authoritative confirmation of the identity and purity of this compound, ensuring the integrity of the drug development pipeline.

References

A Senior Application Scientist's Guide to Specificity in Analytical Methods for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Specificity in Pharmaceutical Analysis

Substituted pyridines are fundamental scaffolds in modern pharmaceuticals, forming the core of numerous blockbuster drugs. Their efficacy and safety, however, are intrinsically linked to their purity. The accurate and unequivocal measurement of a specific substituted pyridine, the Active Pharmaceutical Ingredient (API), in the presence of other components is paramount. This is the definition of specificity , a cornerstone of analytical method validation.

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guideline Q2(R1), mandate that an analytical method must be specific to the analyte of interest.[1][2][3] This ensures that structurally similar process impurities, positional isomers, or degradation products do not interfere with the final measurement, which could otherwise lead to incorrect dosage and potential patient harm. This guide provides a comparative analysis of modern analytical techniques and a framework for rigorously assessing method specificity for substituted pyridine APIs.

The Specificity Challenge with Substituted Pyridines

The inherent nature of pyridine chemistry presents unique analytical challenges:

  • Positional Isomers: Small changes in substituent positions on the pyridine ring can lead to isomers with very similar physicochemical properties (e.g., 2-aminopyridine, 3-aminopyridine, 4-aminopyridine), making them difficult to separate.[4]

  • Structurally Related Impurities: Synthesis byproducts and starting materials often share the core pyridine structure, leading to similar chromatographic behavior and UV spectra.

  • Degradation Products: The pyridine ring can be susceptible to specific degradation pathways (e.g., oxidation, photolysis), generating new impurities that must be resolved and identified.

A robust analytical method must be able to discriminate between the API and all these potential interferences. The primary strategy to prove this capability is a combination of impurity spiking and forced degradation studies.

The Core Strategy: Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of a drug substance using harsh conditions to generate potential degradation products.[5][6][7] As outlined in ICH guidelines Q1A(R2) and Q1B, this process is essential for developing and validating stability-indicating methods.[5][8] The goal is not to destroy the molecule completely but to achieve a target degradation of 5-20%.[5][6]

The selection of stress conditions is based on the molecule's chemistry and potential exposure during its lifecycle. For a substituted pyridine, the following conditions are fundamental:

  • Acid Hydrolysis: (e.g., 0.1 M HCl at 60°C) Tests for susceptibility to acidic environments.

  • Base Hydrolysis: (e.g., 0.1 M NaOH at 60°C) Tests for lability in alkaline conditions.

  • Oxidation: (e.g., 3% H₂O₂ at room temperature) Simulates potential oxidative degradation.

  • Thermal Stress: (e.g., 80°C) Evaluates the effect of heat.[6]

  • Photostability: (e.g., exposure to 1.2 million lux hours and 200 watt-hours/m²) Assesses degradation from light exposure, as detailed in ICH Q1B.[6][7][9]

The true test of specificity is the ability of the analytical method to resolve the intact API peak from all degradant peaks generated during these studies.

G cluster_0 Specificity Assessment Workflow API API Drug Substance Stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) API->Stress Spike Spike with Known Impurities & Isomers API->Spike Analysis Analyze Stressed & Spiked Samples Stress->Analysis Spike->Analysis Method Develop Analytical Method (e.g., HPLC-UV) Method->Analysis Resolution Assess Peak Resolution (Rs > 2.0) Analysis->Resolution Purity Assess Peak Purity (PDA / MS) Resolution->Purity  Pass Refine Refine Method Resolution->Refine  Fail Validation Method is Specific & Stability-Indicating Purity->Validation  Pass Purity->Refine  Fail Refine->Method

Diagram 1: Workflow for establishing method specificity.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for achieving specificity. While High-Performance Liquid Chromatography (HPLC) is the workhorse, other techniques offer orthogonal separation mechanisms or more definitive identification.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the most common technique for impurity analysis in drug substances.[10] Specificity is primarily achieved through the strategic selection of a stationary phase and mobile phase to maximize resolution between the API and its related substances.

  • Expertise in Column Selection: The causality behind column choice is key. A standard C18 (octadecylsilane) column is often the starting point due to its versatility. However, for polar substituted pyridines, which may elute early with poor retention, an embedded polar group (e.g., "Aqua" type C18) or a Phenyl-Hexyl column, which offers π-π interactions with the pyridine ring, can provide alternative selectivity and better resolution of isomers.[11] Mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms are also highly effective for separating polar and charged pyridine derivatives.[4][11]

  • Trustworthiness through Peak Purity Analysis: A self-validating HPLC method relies not just on visual peak separation but on empirical data. A Photodiode Array (PDA) detector is an invaluable tool for this.[12][13] It captures UV-Vis spectra across the entire peak. If the peak is pure, the spectra at the upslope, apex, and downslope will be identical.[12] Chromatography Data Systems (CDS) use algorithms to calculate a "purity angle" or similar metric, providing a quantitative assessment of spectral homogeneity.[13][14] However, this is not foolproof and should be interpreted with caution, as impurities with similar spectra may go undetected.[13]

Experimental Protocol: HPLC Specificity Study

  • Preparation: Prepare solutions of the substituted pyridine API (e.g., 1 mg/mL), a mixture of all known related impurities, and samples from the forced degradation study.

  • Chromatographic System:

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector, 254 nm (or API λmax), with spectral scanning from 200-400 nm.

  • System Suitability: Inject a resolution solution containing the API and its most critical pair (e.g., a closely eluting isomer). The resolution (Rs) must be > 2.0.

  • Analysis: Inject the blank (diluent), placebo (if applicable), impurity mixture, API standard, and all stressed samples.

  • Data Evaluation:

    • Confirm that no peaks from the blank or placebo interfere with the API peak.

    • Calculate the resolution between the API peak and all adjacent peaks in the stressed samples.

    • Perform peak purity analysis on the API peak in all chromatograms. The purity angle should be less than the purity threshold.

Data Presentation: Sample HPLC Specificity Results

SamplePeak of InterestResolution (Rs) from nearest impurityPeak Purity (Angle < Threshold)
API StandardAPIN/APass
Acid Stressed (8h)API3.1Pass
Base Stressed (4h)API2.8Pass
Oxidative Stressed (2h)API4.5Pass
Thermal Stressed (24h)API2.5Pass
Photolytic Stressed (ICH)API3.3Pass
Gas Chromatography (GC)

For volatile or semi-volatile substituted pyridines, Gas Chromatography (GC) is a powerful alternative.[15] Specificity is governed by column polarity and temperature programming.

  • Expertise in Column Selection: The choice of GC column is critical. A non-polar column (e.g., DB-5, 5% phenyl-methylpolysiloxane) separates compounds primarily by boiling point.[16] For separating isomers with similar boiling points, a more polar column, like a wax-type column (polyethylene glycol), is required to leverage dipole-dipole interactions for enhanced resolution.[17] Headspace GC is particularly useful as it minimizes sample preparation and cleanly introduces volatile analytes into the system.[18]

  • Trustworthiness through MS Detection: Coupling GC with a Mass Spectrometer (GC-MS) provides a much higher degree of confidence in specificity.[15] While co-elution might occur chromatographically, the mass spectrometer can resolve components based on their unique mass-to-charge ratios and fragmentation patterns, confirming peak identity and purity.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a fundamentally different separation mechanism from chromatography, making it an excellent orthogonal technique.[19][20] Separation is based on the differential migration of charged species in an electric field.[21]

  • Expertise in Mode Selection: For substituted pyridines, which are typically basic, Capillary Zone Electrophoresis (CZE) at a low pH is ideal. The pyridine nitrogen becomes protonated, and analytes separate based on their charge-to-size ratio.[21] For neutral or very similar isomers, Micellar Electrokinetic Chromatography (MEKC) can be used, where surfactants are added to the buffer to create pseudostationary phases, enabling separation based on partitioning differences.

  • Trustworthiness through Orthogonality: If an HPLC method shows a single, pure peak, re-analyzing the sample with a CE method provides confirmatory evidence of specificity. If the CE method also shows a single peak, it significantly increases confidence that no impurities are co-eluting under the primary HPLC peak.[22]

Hyphenated Techniques: The Gold Standard (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation of HPLC with the highly specific detection of MS.[23][24][25] It is the ultimate tool for specificity assessment.

  • Unambiguous Peak Identification: While a PDA detector relies on UV spectra, which can be similar for related compounds, a mass spectrometer provides molecular weight and structural information.[25] This allows for the positive identification of impurities, even at trace levels, and can definitively confirm if a chromatographic peak consists of a single component.[10][26] High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, can provide mass accuracy in the sub-ppm range, enabling the confident determination of elemental compositions for unknown degradants.[26]

Diagram 2: Relationship of API to potential impurities.

Conclusion: A Multi-faceted Approach to Ensuring Specificity

Assessing specificity for substituted pyridines is not a single experiment but a comprehensive strategy. It begins with understanding the potential impurities and leveraging forced degradation studies to generate relevant degradants. The primary analytical technique, typically HPLC, must be carefully developed with an emphasis on resolving the API from all known and potential impurities. The method's specificity must then be validated using orthogonal techniques like CE and, most definitively, confirmed with mass spectrometry. By following this multi-faceted, evidence-based approach, researchers and drug developers can ensure their analytical methods are truly specific and fit for purpose, safeguarding the quality and safety of vital medicines.

References

A Senior Application Scientist's Guide to Strategic Synthesis: 2,6-Dichloro-4-ethoxypyridine vs. 2,6-dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of a pyridine scaffold is a critical decision that dictates synthetic strategy and efficiency. This guide provides an in-depth, objective comparison of two highly functionalized building blocks: 2,6-dichloro-4-ethoxypyridine and 2,6-dichloro-4-iodopyridine. We will move beyond a simple cataloging of properties to explore the fundamental causality behind their divergent reactivities, empowering you to make informed decisions for the synthesis of complex, polysubstituted pyridines.

At a Glance: Physicochemical Properties

A foundational understanding begins with the basic properties of each reagent. While structurally similar, the substitution at the C4 position—iodine versus an ethoxy group—fundamentally alters the molecule's character and synthetic potential.

PropertyThis compound2,6-Dichloro-4-iodopyridine
Structure
CAS Number 894804-42-3[1][2]98027-84-0
Molecular Formula C₇H₇Cl₂NOC₅H₂Cl₂IN
Molecular Weight 192.04 g/mol 273.89 g/mol
Appearance SolidSolid
Melting Point Not readily available161-165 °C

Synthesis and Strategic Availability

This compound: This compound is typically synthesized from the readily available 2,4,6-trichloropyridine. The greater electrophilicity of the C4 position allows for selective nucleophilic aromatic substitution (SNAr) by sodium ethoxide. The two chlorine atoms at the C2 and C6 positions remain untouched under these conditions. This straightforward synthesis from a common starting material generally ensures its accessibility.

2,6-dichloro-4-iodopyridine: The synthesis of this reagent is more involved, often requiring a multi-step sequence. A common route begins with chelidamic acid, proceeding through dichlorination, Curtius rearrangement to install an amino group, and finally a Sandmeyer-type iodination to yield the final product.[3] This more complex synthesis can influence its cost and availability compared to the ethoxy analog.

The Core Divergence: Reactivity in Palladium-Catalyzed Cross-Coupling

The primary value of these reagents lies in their application as scaffolds in cross-coupling reactions. The choice between them hinges entirely on the desired regioselectivity and the planned sequence of bond formation. This is governed by the inherent reactivity of the carbon-halogen and carbon-oxygen bonds.

Mechanistic Causality: The Role of Oxidative Addition

The catalytic cycle of most palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Buchwald-Hartwig) begins with the oxidative addition of the C-X bond to a Pd(0) catalyst. This step is frequently rate-limiting.[4][5] The energy required for this step is directly related to the carbon-halogen bond dissociation energy, which follows the trend: C-I < C-Br < C-Cl .[6][7]

The C-O bond of the ethoxy group in this compound is significantly stronger and generally unreactive under these conditions, meaning it does not act as a leaving group.

This fundamental difference in reactivity is the cornerstone of the strategic choice between these two molecules.

cluster_Iodo 2,6-dichloro-4-iodopyridine cluster_Chloro This compound / -iodopyridine Iodo_Start C4-I Bond (Weak, ~220 kJ/mol) Iodo_Mid Mild Pd(0) Conditions Iodo_Start->Iodo_Mid Iodo_End Facile Oxidative Addition (High Reactivity) Iodo_Mid->Iodo_End Chloro_Start C2/C6-Cl Bonds (Strong, ~340 kJ/mol) Chloro_Mid Forcing Pd(0) Conditions Chloro_Start->Chloro_Mid Chloro_End Slow Oxidative Addition (Lower Reactivity) Chloro_Mid->Chloro_End G start 2,6-Dichloro-4-iodopyridine step1 Suzuki / Sonogashira etc. (Mild Conditions) start->step1 1. React at C4-I intermediate 4-Substituted-2,6-dichloropyridine step1->intermediate step2 Suzuki / Buchwald-Hartwig etc. (Forcing Conditions) intermediate->step2 2. React at C2/C6-Cl final 2,4,6-Trisubstituted Pyridine (Unsymmetrical) step2->final G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add 2,6-dichloro-4-iodopyridine (1 eq), Arylboronic acid (1.2 eq), Base (e.g., Cs₂CO₃, 2 eq), and Pd catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to a dry Schlenk flask. prep2 2. Evacuate and backfill the flask with Argon (3x). prep1->prep2 react1 3. Add degassed solvent (e.g., Dioxane/H₂O 4:1). prep2->react1 react2 4. Heat the mixture (e.g., 90 °C) for 4-12 h. react1->react2 react3 5. Monitor progress by TLC or LC-MS. react2->react3 work1 6. Cool, dilute with EtOAc, wash with H₂O and brine. react3->work1 work2 7. Dry (Na₂SO₄), filter, and concentrate. work1->work2 work3 8. Purify by column chromatography. work2->work3

References

A Senior Application Scientist's Guide to the Efficient Synthesis of Trisubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern chemistry. Its presence in approximately 20% of the top 200 pharmaceuticals underscores its significance in drug discovery and development.[1] From agrochemicals to advanced materials, the functionalization of this heterocycle is of paramount importance. Among the vast landscape of pyridine derivatives, trisubstituted pyridines represent a particularly valuable class of molecules, offering a fine balance of structural complexity and synthetic accessibility.

This guide provides an in-depth comparison of three robust and contemporary methods for the synthesis of trisubstituted pyridines: the venerable Kröhnke Condensation, the modern Palladium-Catalyzed C-H Arylation, and the elegant formal [3+3] Cycloaddition. It is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about the most efficient route to their target molecules. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their performance based on experimental data.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy is dictated by a multitude of factors, including the desired substitution pattern, functional group tolerance, scalability, and the cost and availability of starting materials. Here, we compare three leading methods for the synthesis of trisubstituted pyridines.

Method 1: The Kröhnke Condensation

First reported by Fritz Kröhnke, this condensation reaction is a classical yet highly effective method for preparing 2,4,6-trisubstituted pyridines.[2] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[1][3]

Mechanistic Insights:

The reaction proceeds through a well-defined cascade.[2][3] Initially, the α-pyridinium methyl ketone is deprotonated to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate is then cyclized with ammonia (from ammonium acetate) and subsequently dehydrates to form the aromatic pyridine ring.[3]

Kröhnke_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product alpha-pyridinium_ketone α-Pyridinium Methyl Ketone Salt ylide Pyridinium Ylide alpha-pyridinium_ketone->ylide Base (e.g., Acetate) enone α,β-Unsaturated Carbonyl NH4OAc Ammonium Acetate (Ammonia Source) dicarbonyl 1,5-Dicarbonyl Intermediate ylide->dicarbonyl Michael Addition + Enone dihydropyridine Dihydropyridine dicarbonyl->dihydropyridine + Ammonia, Cyclization pyridine 2,4,6-Trisubstituted Pyridine dihydropyridine->pyridine Dehydration (Aromatization) Pd_Catalysis_Mechanism Pd(II) Pd(II) Precatalyst Active_Pd Active Pd(II) Species Pd(II)->Active_Pd Ligand Exchange Palladacycle Palladacycle Intermediate (C-H Activation) Active_Pd->Palladacycle + Pyridine CMD Pathway Pyridine Pyridine Substrate Pd(IV) Pd(IV) Intermediate Palladacycle->Pd(IV) Aryl_Halide Aryl Halide Aryl_Halide->Pd(IV) Oxidative Addition Product 3-Arylpyridine Pd(IV)->Product Reductive Elimination Product->Active_Pd Catalyst Regeneration Cycloaddition_Mechanism Enamine Enamine Adduct Michael Adduct Enamine->Adduct Michael Addition Enone α,β-Unsaturated Carbonyl Enone->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Dihydropyridine Dihydropyridine Cyclized_Intermediate->Dihydropyridine Dehydration Pyridine Trisubstituted Pyridine Dihydropyridine->Pyridine Oxidation/Aromatization Kröhnke_Workflow Start Start Mix Mix aryl aldehyde (2 mmol), acetophenone (4 mmol), NH₄OAc (3 mmol), and CoCl₂·6H₂O (2.5 mol%) Start->Mix Heat Heat mixture with stirring at 110 °C for 4 hours Mix->Heat Cool Cool to room temperature Heat->Cool Workup Add water, filter solid, wash with water and ethanol Cool->Workup Purify Recrystallize if necessary Workup->Purify End Obtain 2,4,6-triarylpyridine Purify->End Pd_Arylation_Workflow Start Start Combine In a pressure tube, combine Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (10 mol%), Ag₂CO₃ (1.0 equiv), and the aryl halide (if solid) Start->Combine Add_Liquids Add pyridine (as solvent/reactant) and the aryl halide (if liquid) Combine->Add_Liquids Seal_Heat Seal the tube and heat at 120 °C for 24 hours Add_Liquids->Seal_Heat Cool_Filter Cool to room temperature, dilute with CH₂Cl₂, and filter through Celite Seal_Heat->Cool_Filter Purify Concentrate and purify by column chromatography Cool_Filter->Purify End Obtain 3-arylpyridine Purify->End Cycloaddition_Workflow Start Start Combine_Reactants Combine enamine (1.0 equiv), α,β-unsaturated aldehyde (1.2 equiv), and solvent (e.g., Toluene) Start->Combine_Reactants Add_Catalysts Add Pyrrolidine·HCl (20 mol%) and FeCl₃ (10 mol%) Combine_Reactants->Add_Catalysts Heat Heat the mixture at 80 °C Add_Catalysts->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool_Workup Cool to room temperature, quench with sat. NaHCO₃, and extract with EtOAc Monitor->Cool_Workup Purify Dry organic layer, concentrate, and purify by column chromatography Cool_Workup->Purify End Obtain trisubstituted pyridine Purify->End

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in advanced chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. 2,6-Dichloro-4-ethoxypyridine, a halogenated pyridine derivative, requires meticulous handling from acquisition to disposal. Its classification as a hazardous substance necessitates a disposal protocol grounded in a clear understanding of its chemical properties, associated risks, and regulatory framework.

This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment: Understanding the Risks

Before handling waste, it is imperative to understand the hazards associated with this compound. This compound is a halogenated organic material, which dictates its primary disposal pathway and handling precautions. The principal risks are summarized below.

Hazard ClassificationDescriptionRationale & Implication for Disposal
Eye Irritation Causes serious eye irritation.[1]Mandates the use of chemical splash goggles or a face shield during all handling and transfer operations to prevent contact.
Respiratory Irritation May cause respiratory irritation.[1]All handling, including waste consolidation, must be performed within a certified chemical fume hood to avoid inhalation of vapors or aerosols.
Skin Contact May cause skin irritation; repeated exposure can lead to dryness or cracking.[1]Requires the use of compatible chemical-resistant gloves. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]This is a critical factor prohibiting drain disposal. The chemical must be captured and treated as hazardous waste to prevent release into sewer systems and the wider environment.[2][3][4]

Procedural Workflow for Disposal

The proper disposal of this compound is a multi-step process that begins with waste generation and ends with collection by a certified hazardous waste handler. The following workflow ensures safety and compliance at each stage.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Step 1: Don Appropriate PPE - Chemical Splash Goggles - Nitrile/Butyl Gloves - Lab Coat B Step 2: Segregate Waste - Collect in a dedicated 'Halogenated Organic Waste' container. - Do NOT mix with non-halogenated solvents. A->B Handle Waste C Step 3: Select & Label Container - Use HDPE or original container. - Label with 'Hazardous Waste', full chemical name, and hazard pictograms. B->C Consolidate D Step 4: Secure Temporary Storage - Seal container tightly. - Store in a cool, dry, well-ventilated area away from incompatibles (e.g., strong oxidizers). C->D Prepare for Storage E Step 5: Arrange Final Disposal - Contact institutional EHS or a licensed waste contractor for pickup. - NEVER dispose down the drain or via evaporation. D->E Await Pickup

Disposal workflow for this compound.
Experimental Protocol: Step-by-Step Disposal

Step 1: Personal Protective Equipment (PPE) and Engineering Controls Before handling any waste containing this compound, ensure you are in a controlled environment and wearing the correct PPE.

  • Engineering Control: All transfers and handling of waste must be conducted within a properly functioning chemical fume hood.[5][6]

  • Eye Protection: Wear tightly fitting chemical safety goggles and/or a full-face shield.[1][4]

  • Hand Protection: Wear chemical-resistant gloves. Double-gloving with nitrile or using butyl rubber gloves is recommended. Inspect gloves for integrity before use.[4][7]

  • Skin Protection: Wear a fully buttoned lab coat to protect against accidental splashes.[7]

Step 2: Waste Segregation Proper segregation is crucial for safe and compliant disposal. As a chlorinated pyridine, this compound falls under the category of halogenated organic waste.

  • Designated Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a container specifically designated for halogenated organic waste .[7]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste.[7] The presence of halogens requires specific treatment methods, such as high-temperature incineration with flue gas scrubbing, to neutralize the resulting acidic gases (e.g., hydrogen chloride).[3][8] Mixing waste streams complicates and increases the cost of disposal.

Step 3: Container Selection and Labeling The integrity and labeling of the waste container are regulatory requirements.

  • Container Type: Use a chemically compatible and sealable container, such as a high-density polyethylene (HDPE) carboy or the original product container if it is in good condition.[7] Avoid metal containers, which can be susceptible to corrosion from halogenated compounds.[7]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and list all other components in the waste mixture.[5][6] Affix the appropriate hazard pictograms (e.g., irritant, environmental hazard).

Step 4: Temporary Storage Store the sealed waste container in a designated satellite accumulation area while awaiting pickup.

  • Secure Closure: Ensure the container lid is tightly sealed to prevent leaks or the escape of vapors.[9][10]

  • Storage Location: Store the container in a cool, dry, and well-ventilated area, such as a safety cabinet under a fume hood.[7][9]

  • Incompatible Materials: Store the waste away from incompatible materials, particularly strong oxidizing agents and strong acids.[9][11]

Step 5: Final Disposal The final step is to transfer the waste to a licensed disposal facility.

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][11] This is the mandatory and primary method of disposal.[1][2][9]

  • Prohibited Actions: Under no circumstances should this compound be disposed of by pouring it down the drain or allowing it to evaporate in the fume hood.[3][7] Such actions are illegal and environmentally damaging due to the compound's high aquatic toxicity.[1]

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.[11]

  • Remove Ignition Sources: If safe to do so, remove any potential sources of ignition from the area.[3]

  • Contain the Spill: Wearing appropriate PPE, absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth.[4][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[2] Label the container clearly as spill debris containing this compound.

  • Decontaminate: Ventilate the area and wash the spill surface thoroughly.[11]

  • Seek Assistance: For large spills, or if you are not trained or equipped to handle the cleanup, evacuate the area, secure it, and contact your institution's EHS or emergency response team immediately.[11]

By adhering to this structured protocol, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, regulatory compliance, and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,6-Dichloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 2,6-Dichloro-4-ethoxypyridine. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as the foundation of scientific excellence. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a culture of proactive risk management in the laboratory.

Hazard Assessment: Understanding the Adversary

This compound is a halogenated pyridine derivative. While comprehensive toxicological data for this specific molecule is limited, the known hazards of structurally similar compounds and available safety data sheets provide a clear directive for cautious handling. The primary hazards are categorized as follows:

  • Acute Toxicity: The compound is classified as harmful if swallowed and may be harmful if inhaled.[1] Similar dichloropyridines are designated as Category 4 for acute oral toxicity.[2][3]

  • Skin Corrosion/Irritation: It is known to cause skin irritation (Category 2).[1][4][5] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Damage/Irritation: Direct contact will cause serious eye irritation (Category 2).[1][4][5] This necessitates robust protection against splashes.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][6]

These hazards are the driving force behind the specific personal protective equipment (PPE) and handling protocols outlined below. The core principle is to establish multiple barriers between the researcher and the chemical, with engineering controls serving as the first and most critical line of defense.

The Hierarchy of Control: Fume Hoods First, PPE Always

Before any personal protective equipment is considered, all work with this compound must be performed within a properly functioning and certified chemical fume hood.[7][8] This primary engineering control is non-negotiable as it minimizes the concentration of airborne contaminants in the operator's breathing zone. PPE should be viewed as the essential final barrier, protecting against residual exposures and accidental contact.

Core Protective Equipment: A Head-to-Toe Protocol

Effective protection relies on selecting the correct equipment and, just as critically, using it properly.

Eye and Face Protection

Given the serious eye irritation hazard[1][4][5], standard safety glasses are insufficient.

  • Minimum Requirement: Indirectly vented, chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[2][9][10]

  • Enhanced Precaution: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during quenching or transfers), a full-face shield must be worn over the chemical splash goggles.[9][11]

Hand Protection: The Right Glove and the Right Technique

No single glove material protects against all chemicals. For halogenated pyridines, material selection and glove integrity are critical.

Glove Selection Summary

Glove TypeProtection LevelUse Case Recommendation
Nitrile GoodExcellent for incidental contact and general use. Provides good resistance to a wide range of chemicals, including some solvents and bases.[12][13]
Neoprene ExcellentRecommended for extended contact or during spill cleanup. Offers superior protection against a broad spectrum of hazardous chemicals, including acids and hydrocarbons.[8][13]
Latex PoorNot recommended. Offers poor protection against many organic solvents and can cause allergic reactions.[8][13]

Protocol: Proper Glove Removal (Doffing)

Self-contamination during glove removal is a common and preventable error. Follow this procedure rigorously:

  • With your gloved left hand, grasp the outside of the right glove at the top of the wrist.

  • Peel the right glove away from your body, turning it inside-out as you pull it off.

  • Hold the removed glove in your still-gloved left hand.

  • Slide two fingers of your now-bare right hand under the wrist of the left glove. Be careful not to touch the glove's outer surface.

  • Peel the left glove off from the inside, creating a "bag" for both gloves.

  • Dispose of the gloves immediately in the designated hazardous waste container.[9]

  • Wash hands thoroughly with soap and water.[2]

Body and Respiratory Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[12][14] For procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.[13]

  • Clothing and Footwear: Long pants and fully enclosed, liquid-resistant shoes are mandatory.[14][15]

  • Respiratory Protection: All routine handling must occur inside a fume hood. If engineering controls are not feasible or fail, or during a large spill, respiratory protection is required. Use of a respirator (e.g., a full-face respirator with appropriate cartridges) necessitates enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[10][15]

Operational Plan: Integrating Safety into the Workflow

This step-by-step plan for a typical weighing and dissolution procedure demonstrates the practical application of these PPE requirements.

  • Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.

  • Donning PPE: Upon entering the designated work area, don your lab coat and chemical splash goggles.

  • Fume Hood Verification: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Glove Inspection: Inspect a pair of new nitrile gloves for any defects before wearing them.[7][9]

  • Handling:

    • Perform all manipulations of this compound solid well within the fume hood.

    • Use a disposable weighing boat and dedicated spatulas.

    • Carefully add the solid to the solvent to avoid splashing.

  • Post-Handling:

    • Securely cap the reaction vessel.

    • Wipe down the work surface with an appropriate solvent.

    • Dispose of all contaminated disposables (weighing boat, wipes, gloves) in a clearly labeled hazardous waste container.

  • Doffing PPE: Remove PPE in the reverse order it was put on, using the proper glove removal technique described above. Wash hands immediately and thoroughly.[2]

Emergency and Disposal Protocols

Preparedness is the key to mitigating the impact of an accidental release.

Spill Response Workflow

The following diagram outlines the immediate steps to be taken in the event of a small-scale spill (<100 mL) inside a fume hood.

Spill_Response_Workflow Start Spill Occurs Alert Alert Colleagues & Cordon Off Area Start->Alert Assess Assess Spill Size & Hazards (Is it manageable?) Alert->Assess PPE Don Additional PPE: - Neoprene Gloves - Face Shield Assess->PPE Yes Evacuate Evacuate & Call Emergency Response Assess->Evacuate No Contain Contain Spill (Use absorbent pads around the perimeter) PPE->Contain Absorb Cover & Absorb Spill (Use vermiculite or chemical absorbent) Contain->Absorb Collect Collect Contaminated Material (Use non-sparking tools) Absorb->Collect Dispose Place in Labeled Hazardous Waste Container Collect->Dispose Decon Decontaminate Spill Area Dispose->Decon End Spill Secured Decon->End

Caption: Workflow for managing a small chemical spill.

First Aid Measures

Immediate and correct first aid can significantly reduce injury. Ensure eyewash stations and safety showers are accessible and unobstructed.[2][6][11]

Exposure RouteFirst Aid Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][16]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2][6][16]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[2][7][16]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately for treatment advice.[7][9]
Waste Disposal

All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[17]

  • Collect waste in a dedicated, sealed, and clearly labeled container.[17][18]

  • Store the waste container in a well-ventilated area, away from incompatible materials like strong oxidizing agents.[16][17]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[2][19]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-ethoxypyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-ethoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.